Binimetinib

Catalog No.
S548786
CAS No.
606143-89-9
M.F
C17H15BrF2N4O3
M. Wt
441.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binimetinib

CAS Number

606143-89-9

Product Name

Binimetinib

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

441.2 g/mol

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

ACWZRVQXLIRSDF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MEK162; MEK-162; MEK 162; ARRY162; ARRY-162; ARRY 162; ARRY438162, Binimetinib; Brand name: Mektovi.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

The exact mass of the compound Binimetinib is 440.02956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Binimetinib mechanism of action MEK1/2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Pathway

Binimetinib exerts its anti-cancer effects through a precise mechanism within the RAS/RAF/MEK/ERK pathway [1] [2].

  • Target: this compound reversibly inhibits mitogen-activated extracellular signal regulated kinase 1 (MEK1) and MEK2 [2].
  • Mechanism: It is an ATP-uncompetitive inhibitor, binding to a unique site that locks MEK in an inactive conformation, independent of ATP concentration [3] [4].
  • Downstream Effect: This inhibition prevents MEK from phosphorylating and activating its primary substrates, ERK1 and ERK2. Consequently, the transcription of genes critical for cell proliferation, survival, and inflammatory cytokine production is disrupted [5] [6] [2].

The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound.

G ExtracellularSignal Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) ExtracellularSignal->RTK RAS RAS (GTPase) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK NuclearEvents Nuclear Events (Proliferation, Survival) ERK->NuclearEvents This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits

This compound inhibits MEK1/2 in the MAPK signaling pathway.

Quantitative Biochemical and Pharmacokinetic Profile

The table below summarizes key quantitative data characterizing this compound's potency and pharmacological properties [3] [6] [4].

Parameter Value Context / Notes
MEK Inhibition (IC₅₀) 12 nM Cell-free kinase assay [3] [4].
Cellular Proliferation (IC₅₀) 30 - 250 nM Range in BRAF/NRAS-mutant cell lines [3].
Recommended Dose 45 mg twice daily In combination with encorafenib [6] [7].
Oral Bioavailability ~50% [3] [6]
Protein Binding 97% [6]
Apparent Volume of Distribution (Vd) 92 L (geometric mean) [6]
Primary Metabolic Pathway Glucuronidation (UGT1A1, up to 61%) [6]
Primary Route of Elimination Feces (62%, 32% as unchanged drug) [6]
Terminal Half-life (t₁/₂) 3.5 - 8.7 hours Varies between sources [3] [6].

Key Experimental Protocols for Preclinical Evaluation

The following methodology outlines a standard in vitro protocol for assessing this compound's activity, representative of studies investigating its efficacy in cancer cell lines [4] [8].

  • Cell Line Treatment and Viability Assay (MTT Assay)

    • Purpose: To determine the concentration that reduces cell viability by 50% (IC₅₀).
    • Procedure: Plate neuroblastoma or other cancer cell lines in 96-well plates. After 24 hours, treat with a concentration gradient of this compound (e.g., 8 nM to 15 μM) for 24-120 hours. Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan precipitate with DMSO and measure the optical density at 550 nm. Calculate relative cell viability compared to vehicle-treated control cells [4] [8].
  • Western Blot Analysis of Pathway Modulation

    • Purpose: To confirm target engagement and downstream signaling inhibition by measuring phosphorylated and total protein levels.
    • Procedure: Treat cells (e.g., 2 x 10⁶ cells in 60-mm plates) with a relevant concentration of this compound (e.g., 1 μM) for about one hour. Harvest cells, lyse, and extract protein. Separate proteins (30-50 μg) via SDS-PAGE, transfer to a membrane, and incubate with specific primary antibodies against phospho-ERK, total ERK, phospho-MEK, and total MEK. Use loading controls like Actin or Vinculin. Detect bound antibodies using fluorescent or chemiluminescent secondary antibodies and visualize with an imaging system. A successful inhibition is indicated by a reduction in phospho-ERK signal without changes in total ERK [4] [8].
  • Identification of Potential Biomarkers

    • NF1 Protein Expression: Correlates with sensitivity to this compound in neuroblastoma models; low NF1 expression is associated with greater response [4] [8].
    • Akt Phosphorylation Status: In leukemia models, strong basal Akt phosphorylation may be associated with resistance to this compound [9].

Clinical Applications and Rationale for Combination Therapy

This compound is approved in combination with the BRAF inhibitor encorafenib for treating specific cancers [5] [7].

  • Approved Indications:
    • Unresectable or Metastatic Melanoma with a BRAF V600E or V600K mutation [5] [7].
    • Metastatic Non-Small Cell Lung Cancer (NSCLE) with a BRAF V600E mutation [5].
  • Rationale for Combination: Using this compound with a BRAF inhibitor provides deeper, more durable suppression of the MAPK pathway. This approach enhances anti-tumor activity and, critically, delays the emergence of resistance commonly seen with BRAF inhibitor monotherapy [10] [2].

References

Binimetinib MAPK pathway inhibition research

Author: Smolecule Technical Support Team. Date: February 2026

Binimetinib at a Glance

The table below summarizes the core characteristics and key preclinical findings for this compound.

Aspect Key Findings
Mechanism of Action Selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 [1] [2].
Primary Effect Blocks phosphorylation and activation of ERK1/2 [1].

| Preclinical Efficacy (Cell Viability) | • NRAS-mut Melanoma: IC50 ~50-100 nM (est. from graph) [3]. • Neuroblastoma: Ranges from 8 nM to 1.16 μM in sensitive cell lines [1]. | | Key Biomarker Response | Decreased levels of pERK and DUSP6 in post-treatment tumor biopsies [4] [5]. | | Synergy/Combination | • With BRAFi: Superior anti-tumor activity in BRAF-mutant melanoma [3] [6]. • With Chemo: Manageable toxicity and signal of response in NSCLC (Phase I) [7]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate this compound's activity.

Cell Viability and Proliferation Assays

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Step Description
1. Cell Seeding Plate exponentially growing cells in 96-well plates (e.g., 4,500-7,000 cells/well depending on line) [3].
2. Drug Treatment Treat cells with a range of this compound concentrations (e.g., from low nM to low μM) for a set period, typically 72 hours [1] [3].
3. Viability Measurement Use reagents like MTT or MUH. Viable cells convert MTT to a purple formazan product or hydrolyze MUH to a fluorescent product [1] [3].
4. Data Analysis Measure absorbance/fluorescence. Plot % viable cells vs. drug concentration to calculate IC50 using non-linear regression [3].
Western Blot Analysis for Pathway Modulation

This technique assesses the effect of this compound on MAPK pathway proteins.

Step Description
1. Cell Treatment & Lysis Treat cells (e.g., with 1 μM this compound for 1 hour). Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors [1].
2. Protein Separation & Transfer Separate denatured proteins (30-50 μg) by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane [1].
3. Antibody Incubation Block membrane, then incubate with primary antibodies (e.g., pERK, total ERK, pMEK). Use actin/vinculin as loading control. Incubate with fluorescent secondary antibodies [1].
4. Signal Detection Visualize and quantify band intensities using an infrared imaging system (e.g., Li-Cor Odyssey) and software like ImageJ [1].
In Vivo Biomarker Analysis in Clinical Trials

This method validates target engagement in human tumors.

Step Description
1. Biopsy Collection Collect paired fresh tumor biopsies from patients pre-dose and post-dose (e.g., after 15 days of this compound treatment) [4] [5].
2. Biomarker Quantification Analyze biopsy samples for pharmacodynamic biomarkers like pERK and DUSP6 expression levels [4] [5].
3. Data Correlation Compare pre- and post-treatment biomarker levels. Explore correlations with clinical efficacy outcomes (e.g., response rate, PFS) [4] [5].

MAPK Pathway Inhibition by this compound

The following diagram illustrates the RAS/RAF/MEK/ERK signaling cascade and the precise point where this compound exerts its inhibitory effect.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS (GTP-bound) Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuclear_Events Proliferation Survival Differentiation ERK->Nuclear_Events This compound This compound (MEK inhibitor) This compound->MEK  Inhibits

This compound inhibits MEK, preventing ERK activation and downstream signaling.

Key Research Insights

  • Overcoming Resistance: Research shows that adding an ERK inhibitor (like ravoxertinib) to BRAF/MEK inhibitor regimens can significantly enhance apoptosis and growth inhibition in melanoma cells with acquired resistance, representing a promising combinatorial strategy [8].
  • Biomarker Findings: In clinical trials, this compound treatment consistently reduced pERK and DUSP6 levels in tumor biopsies, confirming target engagement. However, the degree of reduction was not consistently correlated with clinical efficacy, indicating the complexity of treatment response [4] [5].
  • Novel Combinations: A head-to-head in vitro study of BRAF/MEK inhibitor combinations suggested that the unapproved combination of encorafenib (BRAFi) + trametinib (MEKi) demonstrated superior anti-proliferative and pro-apoptotic activity in both BRAF-mutant and NRAS-mutant melanoma cells compared to currently approved combinations [3].

References

Quantitative ADME & Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Findings / Value Context / Details
Absorption At least ~50% absorbed[Tmax ~1.6 hours [1] Significant first-pass metabolism; true absorption thought to be higher due to unstable glucuronide conjugates in GI tract [2] [3].
Distribution 97% plasma protein bound [1] Blood-to-plasma ratio is 0.72 [1].
Primary Metabolic Pathways Direct glucuronidation (61.2%) [2] [3] Mainly via UGT1A1, with contributions from UGT1A3, UGT1A9, and UGT2B7 [3] [1].
Secondary Metabolic Pathways CYP N-demethylation (17.8%) [2] [3] Primarily by CYP1A2 and CYP2C19 (roughly equal contribution) [3] [1].
Excretion Feces: 62.3% (32% unchanged) [3] [1] Total recovery of radioactivity was 93.6% [2] [3].
Urine: 31.4% (6.5% unchanged) [3] [1] Renal clearance of unchanged drug contributes ~6.9% to total clearance [2] [3].
Terminal Half-life (t₁/₂) 3.5 hours [1] -
Time to Cmax (Tmax) ~1.6 hours [1] -
Active Metabolite (AR00426032) N-desmethyl binimetinib Formed by CYP1A2/2C19; circulates at <10% of total radioactivity and is nearly equipotent to parent drug [3] [1].

Detailed Experimental Protocols

The quantitative data in the previous section was derived from specific, rigorous clinical and in vitro studies. The methodologies for key experiments are detailed below.

Human Radiolabeled ADME Study [2] [3]
  • Objective: To characterize the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
  • Study Design: An open-label, single-center study.
  • Participants: 6 healthy male participants.
  • Dosing: A single oral dose of 45 mg of [14C]-labeled this compound (containing 40 μCi of radioactive material).
  • Sample Collection: Blood, plasma, urine, and feces were collected up to 312 hours post-dose.
  • Analytical Methods:
    • Total Radioactivity: Measured in blood and plasma using liquid scintillation counting (LSC).
    • Metabolite Profiling: Performed on plasma, urine, and fecal samples using liquid chromatography (LC) coupled with radiodetection and mass spectrometry (MS).
    • Pharmacokinetics: Plasma concentrations of this compound and its active metabolite (AR00426032) were determined using validated LC-MS/MS methods.
In Vitro Cytochrome P450 Inhibition Study [4]
  • Objective: To investigate the inhibitory effect of this compound on human cytochrome P450 (CYP) enzymes.
  • System: Human liver microsomes.
  • Assay:
    • Reversible Inhibition: this compound was incubated with NADPH-supplemented microsomes and CYP-specific probe substrates (e.g., phenacetin for CYP1A2).
    • Time-Dependent Inhibition (TDI): this compound was pre-incubated with NADPH-supplemented microsomes for 30 minutes before adding the probe substrate.
    • IC50 Shift: A left-shift in the IC50 value after pre-incubation indicated time-dependent inhibition.
  • Analysis: IC50 values were determined, and inactivation parameters (KI and Kinact) were calculated for CYP1A2.
Hepatic Impairment Pharmacokinetic Study [1]
  • Objective: To evaluate the pharmacokinetics of a single oral dose of this compound in participants with varying degrees of hepatic impairment compared to healthy controls.
  • Study Design: A phase 1, open-label, single-dose, parallel-group study.
  • Participants: 27 pharmacokinetic-evaluable participants were enrolled into four groups based on National Cancer Institute (NCI) criteria:
    • Group 1: Normal hepatic function (control)
    • Group 2: Mild hepatic impairment
    • Group 3: Moderate hepatic impairment
    • Group 4: Severe hepatic impairment (received a reduced dose)
  • Matching: Participants in impaired groups were demographically matched (age, gender, body weight) to controls.
  • Analysis: Plasma concentrations of this compound were measured, and dose-normalized PK parameters (Cmax/D and AUCinf/D) were compared between groups. The unbound (free) fraction of this compound was also assessed.

Metabolic Pathways and Clinical Implications

The data from these studies paint a detailed picture of how this compound is processed in the body, which has direct clinical consequences.

Metabolic Pathway Visualization

The following diagram summarizes the primary and secondary clearance pathways of this compound, based on the described studies [2] [3] [1].

G cluster_primary Primary Clearance Pathway (61.2%) cluster_secondary Secondary Clearance Pathways This compound This compound UGT_Enzymes UGT Enzymes (UGT1A1, UGT1A3, UGT1A9, UGT2B7) This compound->UGT_Enzymes Direct Glucuronidation CYP_Enzymes CYP Enzymes (CYP1A2, CYP2C19) This compound->CYP_Enzymes N-demethylation Renal_Excretion Renal Excretion (Unchanged Drug) This compound->Renal_Excretion 6.9% of Clearance Binimetinib_Glucuronide This compound Glucuronides UGT_Enzymes->Binimetinib_Glucuronide Feces_Urine Elimination (62.3% in Feces, 31.4% in Urine) Binimetinib_Glucuronide->Feces_Urine Unstable in GI tract Active_Metabolite AR00426032 (N-desmethyl this compound) (Active Metabolite) CYP_Enzymes->Active_Metabolite Active_Metabolite->Feces_Urine Renal_Excretion->Feces_Urine

This compound is cleared mainly by glucuronidation, with CYP metabolism and renal excretion as minor pathways.

Key Clinical Implications
  • Drug-Drug Interactions (DDIs): this compound's role as a potent reversible and time-dependent inhibitor of CYP1A2 [4] means it can increase the plasma concentrations of other drugs metabolized by this enzyme (e.g., phenacetin, caffeine, theophylline). Furthermore, its own metabolism can be affected by co-administered drugs. A 2025 retrospective study found that patients with high-grade DDIs had significantly shorter overall and progression-free survival, underscoring the critical need for medication review and management [5].

  • Hepatic Impairment Dosing: Because the liver is the primary site for this compound metabolism (glucuronidation and CYP), hepatic impairment significantly increases drug exposure. The hepatic impairment study concluded that:

    • Mild HI: No dose adjustment necessary.
    • Moderate & Severe HI: Recommended dose reduction due to an 81% and 111% increase in total exposure (AUCinf/D), and an even greater increase (248-280%) in unbound (active) drug exposure, respectively [1].
  • Blood-Brain Barrier Penetration: Unencapsulated this compound has limited ability to cross the blood-brain barrier [6]. Research is ongoing to develop delivery systems, like polymeric nanocarriers (polymersomes), to improve brain penetration for treating metastases [6]. A separate study is also investigating a brain-permeable BRAF inhibitor (C1a) to address this challenge [7].

References

Potency (IC50) of Binimetinib in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the sensitivity of various cancer cell lines to Binimetinib.

Cancer Type Cell Line / Model Genetic Feature Reported IC50 / Sensitivity Source/Reference
In vitro Kinase Assay MEK Enzyme N/A 12 nM [1] [2] MedChemExpress, Expert Opin Drug Discov.
Neuroblastoma Sensitive Cell Lines High p-MEK/p-ERK 8 nM - 1.16 μM [3] [4] [5] BMC Cancer
Neuroblastoma Resistant Cell Lines N/A >15 μM (No significant reduction in viability) [3] [5] BMC Cancer
Solid Tumors Panel (e.g., HT29, A375) BRAF- or NRAS-mutant 30 - 250 nM (Cell proliferation) [2] Expert Opin Drug Discov.
Melanoma Patient-derived Xenografts NRAS gain Sensitive [6] European Journal of Cancer

Detailed Experimental Protocols

The key data on this compound's activity were generated using standard preclinical in vitro methodologies.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC50 values in neuroblastoma and other cell lines [4] [5].

  • Purpose: To measure the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
  • Cell Plating: Exponentially growing cells are plated in 96-well plates (0.35–0.9 × 10^5 cells/mL) and allowed to adhere for 24 hours [4] [5].
  • Drug Treatment: this compound is added to wells at specified concentrations (e.g., from 8 nM to over 15 μM) and incubated for 24-120 hours. A stock solution is typically prepared in DMSO and diluted in media immediately before use [3] [5].
  • Viability Measurement: MTT reagent is added and incubated for 4 hours. Viable cells reduce MTT to an insoluble purple formazan product. The medium is then aspirated, and DMSO is added to solubilize the formazan crystals [5].
  • Analysis: The optical density (OD) is measured at 550 nm. Relative cell viability is calculated by comparing the OD of treated wells to that of vehicle-treated control wells. The IC50 is then determined from the dose-response curve [5].
Western Blot Analysis

This protocol was used to confirm target engagement and understand the mechanism of action [3] [4] [5].

  • Purpose: To examine the levels and phosphorylation status of MEK, ERK, and other proteins in response to this compound treatment.
  • Cell Treatment and Lysis: Neuroblastoma cells (e.g., 2 × 10^6 cells plated in 60-mm dishes) are treated with a concentration of this compound (e.g., 1 μM) or vehicle for a set period (e.g., 1 hour). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors [4] [5].
  • Protein Separation and Transfer: Total denatured protein (30–50 μg) from each sample is separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane [4] [5].
  • Antibody Probing: Membranes are blocked and then incubated overnight with specific primary antibodies against:
    • Total MEK (Cell Signaling #9126)
    • Phosphorylated MEK (Cell Signaling #9154)
    • Total ERK (Cell Signaling #4695)
    • Phosphorylated ERK (Cell Signaling #4370)
    • NF1 (Santa Cruz sc-67)
    • Loading Controls: Actin or Vinculin [4] [5]
  • Signal Detection: Membranes are incubated with IRDye800-conjugated secondary antibodies, and the signal is visualized using an Odyssey infrared imaging system. Band densities can be quantified using software like ImageJ [4] [5].

Mechanism of Action and Experimental Logic

This compound is an ATP-noncompetitive, allosteric inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway [4] [7] [2]. The following diagram illustrates the signaling pathway and the experimental workflow used to validate this compound's activity.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_experiment Key Experiments & Readouts GF Growth Factor Receptor RAS RAS (Mutated in Cancer) GF->RAS RAF RAF (Mutated e.g., BRAF V600E) RAS->RAF MEK MEK1/2 (this compound Target) RAF->MEK ERK ERK1/2 (p-ERK is readout) MEK->ERK NF1 Biomarker: Low NF1 Protein (Associated with Sensitivity) MEK->NF1 Nucleus Nucleus Proliferation, Survival ERK->Nucleus Treat Treat Cells with This compound WB Western Blot (Measure p-ERK, p-MEK) Treat->WB MTT MTT Assay (Measure Cell Viability, IC50) Treat->MTT

The diagram shows that this compound's inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector. This blockade is directly measured by Western Blot. The loss of proliferative signals then leads to reduced cancer cell viability, quantified by the MTT assay to determine IC50 values [3] [7]. Furthermore, research has identified that low expression of the NF1 protein, a negative regulator of RAS, is a biomarker correlated with increased sensitivity to this compound in neuroblastoma models [3] [5].

Key Insights for Research Applications

  • Context is Crucial: this compound's potency is highly dependent on the cellular context. The same cancer type can have sensitive and resistant cell lines, underscoring the need for biomarker identification like NF1 status [3] [5].
  • Validate Target Engagement: Effective MEK inhibition should be confirmed by a near-complete loss of phosphorylated ERK (p-ERK) in sensitive cells. Resistance is often associated with an incomplete suppression of p-ERK [3].
  • Explore Rational Combinations: Preclinical data suggests that combining this compound with other agents, such as the BRAF inhibitor encorafenib (clinically approved) or metformin, can yield synergistic effects and overcome resistance [7] [8] [2].

References

Binimetinib structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Key Properties

Binimetinib is a small molecule inhibitor with specific chemical characteristics that define its identity and functionality [1].

Property Detail
Chemical Formula C₁₇H₁₅BrF₂N₄O₃ [1]
Average Mass 441.233 g/mol [1]
IUPAC Name 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide [2]
Modality Small Molecule [1]
Class Benzimidazoles, Halogenated hydrocarbons, Fluorine compounds [2]

Mechanism of Action and Target Profile

This compound is an ATP-uncompetitive, selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [3] [4]. This core mechanism underlies its therapeutic activity.

  • Target and Pathway: MEK1 and MEK2 are kinases in the MAPK/ERK pathway (also known as the RAS/RAF/MEK/ERK pathway), a critical signaling cascade that regulates cell growth, proliferation, and survival [3] [4]. This pathway is frequently hyperactivated in cancers due to mutations in genes like BRAF or NRAS [3].
  • Inhibition Specificity: By binding to a site distinct from the ATP-binding pocket, this compound reversibly inhibits MEK1/2, preventing the phosphorylation and activation of their downstream effectors, ERK1 and ERK2 [1] [4]. This inhibition halts the propagation of pro-growth signals, leading to reduced tumor cell proliferation.
  • Selectivity: The drug is highly selective for MEK1/2, demonstrating no significant off-target activity against a panel of over 220 other kinases [3].

The following diagram illustrates the MAPK/ERK signaling pathway and where this compound exerts its inhibitory effect.

f GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK NP Nuclear Pore ERK->NP Translocation TF Transcription Factors NP->TF CP Cell Proliferation, Survival, Division TF->CP Inhibitor This compound Inhibitor->MEK Inhibits

Preclinical Characterization and Potency

The biological activity of this compound has been extensively characterized in preclinical studies. The table below summarizes key quantitative data from these investigations [3] [5].

Parameter Value / Range Context
IC₅₀ (MEK Enzyme Assay) 12 nM Concentration for half-maximal inhibition of MEK kinase activity [3].
IC₅₀ (Cell Proliferation) 30 - 250 nM Range across various BRAF- and NRAS-mutant cancer cell lines (e.g., A375, SKMEL2) [3].
In Vivo Efficacy 3 - 30 mg/kg/day Dose-dependent tumor growth inhibition in mouse xenograft models over 21 days [3].

Clinical Pharmacokinetics and Metabolism

The disposition of this compound in the body, derived from human studies, is summarized in the following table [3] [1].

Parameter Value Note
Bioavailability ~50% Fraction of oral dose absorbed [3].
Tₘₐₓ 1.6 hours Median time to reach maximum serum concentration [1].
Protein Binding 97% Highly bound to human plasma proteins [1].
Volume of Distribution (Vd) 92 L (geometric mean) Suggests wide distribution in tissues [1].
Primary Metabolites Direct glucuronidation; N-desmethylated metabolite (M3) M3 is active but contributes <20% to total exposure. CYP1A2 and CYP2C19 are involved in M3 formation [3] [1].
Primary Route of Elimination Feces (62%), Urine (31%) Majority of the drug is excreted via the feces [3] [1].
Terminal Half-life (t₁/₂) 3.5 - 8.7 hours Varies between clinical reports [3] [1].
Clearance (CL/F) 20.2 L/h Apparent oral clearance [1].

Experimental Protocol for MEK Inhibition

For your reference, here is a detailed methodology adapted from a preclinical study that investigated the efficacy of this compound in neuroblastoma cell lines, which is representative of common approaches for evaluating MEK inhibitors [5].

  • 1. Cell Culture and Treatment: A panel of relevant cancer cell lines is maintained in appropriate media supplemented with 10% fetal bovine serum. Cells are plated and allowed to adhere for 24-48 hours before treatment.
  • 2. Drug Preparation: A 10 mM stock solution of this compound is prepared in DMSO and stored at -20°C. Immediately before use, the stock is diluted in culture media to the desired working concentrations.
  • 3. Cell Viability Assay (MTT Assay):
    • Exponentially growing cells are plated in 96-well plates.
    • After 24 hours, the cells are treated with a range of this compound concentrations.
    • Following an incubation period (e.g., 72 hours), MTT reagent is added to each well. Viable cells reduce MTT to an insoluble purple formazan.
    • The medium is aspirated, and the formazan crystals are dissolved in a solvent like DMSO.
    • The absorbance of each well is measured, and the percentage of viable cells relative to an untreated control is calculated. The IC₅₀ value is determined from the dose-response curve.
  • 4. Analysis of Pathway Inhibition (Western Blot):
    • Cells are treated with a specific concentration of this compound (e.g., 1 μM) or a vehicle control for a set period (e.g., 1 hour).
    • Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
    • Total protein concentration is quantified. Equal amounts of denatured protein from each sample are separated by SDS-PAGE and transferred to a membrane.
    • The membrane is probed with primary antibodies against key proteins, such as:
      • Phosphorylated ERK (p-ERK)
      • Total ERK
      • Phosphorylated MEK (p-MEK)
      • Total MEK
    • After incubation with fluorescent or HRP-conjugated secondary antibodies, signal detection confirms the reduction in p-ERK and p-MEK, demonstrating effective target engagement.

Summary and Research Considerations

This compound is a structurally defined, potent, and selective MEK1/2 inhibitor. Its uncompetitive mechanism, high target specificity, and demonstrated efficacy in BRAF and NRAS-driven models form the cornerstone of its activity profile [3] [4] [5].

To further your research, consider these avenues:

  • Consult Patent Literature: The primary source for detailed Structure-Activity Relationship (SAR) data is often the original patent documents filed during the drug's discovery. These contain synthetic routes and activity data for the lead compound and its analogs.
  • Explore Combination Therapies: The therapeutic utility of this compound is significantly enhanced in rational combinations, most notably with the BRAF inhibitor encorafenib for BRAF-mutant melanoma and NSCLC [3] [6] [1]. Research into other combinations, for instance with CDK4/6 inhibitors or metformin, is also ongoing [7] [8].

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Binimetinib acts by potently inhibiting MEK1/2, which are serine/threonine kinases downstream of BRAF and NRAS in the MAPK pathway. This pathway regulates crucial cellular processes including proliferation, survival, and differentiation [1] [2]. The following diagram illustrates the MAPK pathway and the site of this compound's inhibition.

G GF Growth Factor Receptors RAS RAS (Mutated in ~25% Melanomas) GF->RAS RAF RAF (e.g., BRAF) (Mutated in ~50% Melanomas) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Prolif Proliferation Survival Differentiation Nucleus->Prolif This compound This compound Inhibition This compound->MEK

This compound allosterically inhibits MEK1/2, blocking MAPK pathway signaling.

Quantitative Pharmacological & ADME Profile

The following table consolidates key quantitative data from preclinical and clinical studies, which is essential for research and development applications.

Parameter Value / Detail Context
Cellular Proliferation IC₅₀ 30 - 250 nM [1] Range in BRAF- and NRAS-mutant cell lines (e.g., A375, SKMEL2)
Maximum Tolerated Dose (MTD) 60 mg twice daily (BID) [1] [3] Established in phase 1 clinical trials
Recommended Phase 2 Dose 45 mg BID [1] [3] Based on improved tolerability profile
Oral Bioavailability At least 50% [1] [4] Estimated from human ADME study
Time to Max Concentration (Tₘₐₓ) ~2 hours [4] Prior to steady state
Elimination Half-life (t₁/₂) ~8.66 hours (Range: 8.10 - 13.6h) [1] Median terminal half-life
Primary Metabolic Pathways Direct glucuronidation (≈61%); CYP1A2/2C19 oxidation (≈18%) [1] [4] CYP metabolism produces active N-desmethyl metabolite (M3)
Route of Elimination Feces (62.3%), Urine (31.4%) [1] [4] Recovery of radioactivity in human ADME study

Key Experimental Protocols for Target Validation

For scientists aiming to validate MEK inhibition, here are the core methodologies from foundational studies on this compound.

In Vitro MEK Enzyme Inhibition Assay
  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified MEK1/2 enzyme.
  • Protocol Summary: this compound activity was tested against purified MEK enzyme. The IC₅₀ of 12 nM was calculated from the dose-response curve of MEK activity in the presence of varying concentrations of the inhibitor [1] [3].
Cellular pERK Inhibition Assay (Pharmacodynamics)
  • Objective: Confirm on-target engagement by measuring this compound-induced suppression of phosphorylated ERK (pERK) in cancer cell lines.
  • Protocol Summary:
    • Cell Culture: Human cancer cell lines (e.g., BRAF-mutant A375, NRAS-mutant SKMEL2) are cultured and treated with a range of this compound concentrations [1].
    • Lysis and Analysis: After treatment, cells are lysed, and proteins are separated by SDS-PAGE.
    • Western Blotting: Membranes are probed with antibodies against pERK and total ERK to demonstrate specific pathway inhibition [1] [2].
Ex Vivo Skin Biopsy pERK Analysis (Clinical Correlative Study)
  • Objective: Demonstrate proof-of-mechanism and target modulation in patients from clinical trials.
  • Protocol Summary:
    • Sample Collection: Paired skin punch biopsies are obtained from patients pre-dose and at a defined time post-dose (e.g., 2 hours) after this compound administration [3] [2].
    • Tissue Processing: Proteins are extracted from the biopsy samples.
    • Analysis: pERK levels are quantified using Western blotting or immunohistochemistry to confirm pathway suppression in human tissue [2].

Preclinical & Clinical Proof-of-Concept

  • Preclinical In Vivo Efficacy: this compound exhibited dose-dependent inhibition of tumor growth in mouse xenograft models derived from melanoma, colorectal cancer, and other solid tumors at doses of 3 to 30 mg/kg daily [1] [3].
  • Clinical Biomarker Validation: In a phase II study, analysis of paired tumor biopsies showed a consistent decrease in levels of pERK and DUSP6 (a gene transcriptionally regulated by ERK) post-treatment, confirming successful target engagement in human tumors [2]. The following workflow diagram summarizes this key experiment.

G Start Patient with Advanced NRAS- or BRAF-mutant Melanoma A Pre-dose Tumor Biopsy Start->A B Administer this compound (45 mg or 60 mg BID) A->B C Post-dose Tumor Biopsy (Post-treatment) B->C D Biomarker Analysis: • pERK by Western Blot/IHC • DUSP6 Expression C->D Result Result: Confirmed decrease in pERK and DUSP6 levels in post-treatment samples D->Result

Experimental workflow for assessing this compound target engagement in clinical trials.

Research and Development Context

  • Combination Therapy Rationale: In BRAF-mutant melanoma, this compound is used with the BRAF inhibitor encorafenib. This dual MAPK pathway blockade significantly improves efficacy and helps prevent or delay the emergence of resistance commonly seen with BRAF inhibitor monotherapy [1] [5].
  • Exploratory Indications: Research continues into this compound's efficacy in other malignancies, including biliary cancer, KRAS-mutant NSCLC, and colorectal cancer, often in combination with other targeted agents or chemotherapy [3] [6] [5].
  • Latest Clinical Progress: Recent phase 3 trial data (Columbus-AD) showed that adjuvant encorafenib and this compound improved recurrence-free survival in patients with resected stage IIB/IIC BRAF-mutant melanoma, indicating a potential expansion of its approved use [7].

References

Quantitative Xenograft Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from in vivo xenograft studies investigating Binimetinib's antitumor activity.

Study Focus Cell Line / Model Details Dosing Regimen Key Quantitative Results Source / Citation
Antitumor Activity Various BRAF-mutant human xenograft models in mice [1] 3 to 30 mg/kg daily for 21 days [2] Dose-dependent inhibition of tumor growth [2] Preclinical data [2]
Mechanism of Action BRAF V600E mutant human melanoma xenografts [1] This compound + Encorafenib Greater anti-tumor activity vs. either drug alone; delayed emergence of resistance [1] DrugBank [1]
Overcoming Resistance BRAF V600E mutant NSCLC patient-derived xenograft (PDX) [1] This compound + Encorafenib Greater anti-tumor activity compared to this compound alone [1] DrugBank [1]
Personalized Therapy 12 PDX models from BRAF inhibitor-resistant patients [3] Triple combo: Capmatinib + Encorafenib + this compound Complete and sustained tumor regression in all animals in a selected PDX model with high pMET [3] PMC [3]

Detailed Experimental Protocols

Here are the methodologies for key xenograft experiments, which you can adapt for your research.

In Vivo Efficacy Study in Established Xenografts

This protocol is used to assess the antitumor activity of this compound as a single agent or in combination.

  • Animal Model: Immune-deficient mice (e.g., NSG - NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) [3].
  • Tumor Implantation: Subcutaneous implantation of human cancer cell lines or patient-derived tumor cells, often mixed with Matrigel to enhance engraftment [3].
  • Randomization & Dosing: Once tumors reach a predetermined volume (e.g., 200 mm³), mice are randomized into treatment groups. This compound is typically administered via oral gavage [3].
    • Vehicle: 1% carboxymethylcellulose sodium, 0.5% Tween 80 in water [3].
    • Dosing Frequency: Continuously, twice daily (BID) [3].
  • Tumor Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Volume is calculated as (W² × L)/2 [3].
  • Endpoint Analysis: Animals are sacrificed when tumors in the control group reach the maximum allowed volume (e.g., 1000 mm³). Tumor growth inhibition is assessed by comparing the tumor volumes or growth rates between treated and control groups [3].
Patient-Derived Xenograft (PDX) Therapy Experiment

This protocol is designed to model and overcome therapy resistance using clinically relevant models.

  • PDX Generation: Fresh tumor samples from patients who progressed on BRAF inhibitors are minced, digested with collagenase IV and trypsin, and implanted subcutaneously into NSG mice [3].
  • In Vivo Expansion: Tumors are serially passaged in mice to expand the living biobank. This expansion phase can be performed under continuous drug pressure (e.g., with a BRAF inhibitor in diet) to maintain resistance profiles [3].
  • Therapy Trial: Expanded PDX tumor chunks are re-implanted into a cohort of mice. After tumor establishment, a washout period may be implemented before mice are randomized into multiple second-line treatment arms to test different combination therapies [3].
  • Analysis: In addition to tumor volume, tissues are collected for molecular analysis (e.g., Western Blot, IHC for Ki-67 and cleaved caspase-3, RPPA) to correlate response with proteomic and genomic features [3].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflow for PDX experiments.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nuclear Nucleus Proliferation, Survival, Differentiation ERK->Nuclear BRAF_Mut BRAF V600E/K Mutation BRAF_Mut->RAF NRAS_Mut NRAS Mutation NRAS_Mut->RAS MEK_Mut MEK1 Mutation (MAP2K1) MEK_Mut->MEK BRAF_Amp BRAF Amplification BRAF_Amp->RAF MET_Amp MET Amplification (Resistance Mechanism) PI3K_Path PI3K Pathway Activation MET_Amp->PI3K_Path PI3K_Path->Nuclear PTEN_Loss Aberrant PTEN PTEN_Loss->PI3K_Path This compound This compound (MEK1/2i) This compound->MEK Encorafenib Encorafenib (BRAFi) Encorafenib->RAF PI3Ki Pan-PI3K Inhibitor (BKM120) PI3Ki->PI3K_Path METi MET Inhibitor (Capmatinib) METi->MET_Amp

This compound targets MEK1/2 in the MAPK pathway; resistance can involve MAPK reactivation or parallel pathways like PI3K, requiring combination therapies [1] [3] [4].

G Start Patient Biopsy (BRAF inhibitor resistant) PDX_Gen PDX Generation Implant digested tumor fragments into NSG mice Start->PDX_Gen InVivo_Exp In Vivo Expansion Harvest & re-implant under drug pressure PDX_Gen->InVivo_Exp Bank Tissue Bank Snapshot frozen & live cell bank InVivo_Exp->Bank Preclin_Trial Pre-clinical Trial Randomize PDX-bearing mice into treatment arms InVivo_Exp->Preclin_Trial Implant for trial Analysis Molecular Analysis Targeted NGS & RPPA Bank->Analysis Analysis->Preclin_Trial  Identify targets Assess Assess Response Tumor volume, IHC, Western Blot Preclin_Trial->Assess

Workflow for establishing PDX models from resistant melanoma patients and using them in pre-clinical trials to test second-line therapies [3].

Key Insights for Researchers

  • Overcoming Resistance: The most compelling data shows that This compound combined with encorafenib is more effective than either agent alone and can delay the emergence of resistance in BRAF-mutant models [1]. For complex resistance involving parallel pathways like MET amplification, triple combinations (e.g., encorafenib + this compound + capmatinib) can induce complete and sustained regression in pre-clinical models [3].
  • Biomarker-Driven Models: The PDX approach highlights the importance of integrating genomic and proteomic data (e.g., identifying MET amplification and pMET levels) to predict which tumors will respond to specific combination therapies, moving towards more personalized pre-clinical testing [3].

References

Binimetinib selective MEK inhibitor properties

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Binimetinib exerts its anti-cancer effects through a highly specific mechanism, detailed in the diagram below.

G RAS Mutated RAS (e.g., NRAS, KRAS) RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif Promotes Bini This compound Bini->MEK Inhibits (Uncompetitive)

Figure 1: this compound inhibits MEK1/2 to block MAPK pathway signaling.

  • Uncompetitive Inhibition: Unlike many kinase inhibitors that target the ATP-binding site, this compound binds to a unique site on the MEK1/2 enzymes, locking them in an inactive conformation. This mechanism is independent of ATP concentration, which may contribute to its high specificity and reduced risk of off-target effects [1] [2].
  • Downstream Consequences: By inhibiting MEK1/2, this compound prevents the subsequent phosphorylation and activation of ERK1/2. This inhibition halts the transmission of pro-growth and pro-survival signals, leading to cell cycle arrest (primarily at the G1 phase) and the inhibition of production of various inflammatory cytokines [3] [2].

Preclinical Efficacy and Biomarker Data

Preclinical studies across various cancer types have demonstrated the efficacy of this compound and identified potential biomarkers for predicting response.

Table 1: Preclinical Efficacy of this compound in Various Cancer Models

Cancer Model Key Genetic Background Observed Effect Proposed Biomarker / Resistance Mechanism Source
Neuroblastoma High p-MEK/p-ERK expression Sensitive (IC50: 8 nM - 1.16 μM) NF1 protein loss correlated with sensitivity [1]. [1]
Myeloid/Lymphoid Leukemia N-RAS mutation (3 of 5 lines) Sensitive (Growth inhibition) High p-Akt correlated with resistance [3] [4]. [3] [4]
Myeloid/Lymphoid Leukemia No N-RAS mutation (1 of 5 lines) Sensitive (Growth inhibition) Response not solely dependent on RAS status [3]. [3] [4]

Detailed Experimental Protocols

The following are key methodologies from cited studies for evaluating this compound's activity.

Cell Viability (MTT) Assay [1]

This protocol measures this compound's cytotoxic effects.

  • Cell Plating: Plate exponentially growing neuroblastoma cells in 96-well plates (0.35–0.9 × 10⁵ cells/mL).
  • Drug Treatment: After 24 hours, add this compound to wells at specified concentrations. Use DMSO as a vehicle control.
  • Incubation: Incubate plates at 37°C for 24–120 hours.
  • MTT Addition & Measurement: Add MTT reagent and incubate for 4 hours. Viable cells reduce MTT to insoluble formazan. Aspirate medium, dissolve formazan in DMSO, and measure absorbance to determine the percentage of viable cells relative to controls. IC50 values are calculated using software like GraphPad Prism.
Western Blot Analysis for MAPK Pathway Modulation [1]

This protocol assesses target engagement and pathway inhibition.

  • Cell Treatment: Plate cells and treat with this compound (e.g., 1 μM) or vehicle for 1 hour.
  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Protein Separation and Transfer: Separate 30-50 μg of denatured protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Antibody Probing: Block membrane and probe overnight with primary antibodies (e.g., p-ERK, total ERK, p-MEK, total MEK, Actin/Vinculin as loading control).
  • Detection: Incubate with fluorescently-labeled secondary antibodies and visualize signal using an infrared imaging system (e.g., LI-COR Odyssey). Analyze band densities with ImageJ software.
Apoptosis Detection by Flow Cytometry [3] [4]

This protocol quantifies this compound-induced programmed cell death.

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with this compound.
  • Staining: Harvest cells and stain with fluorescein-labeled Annexin V and propidium iodide (PI).
  • Flow Cytometry: Analyze samples using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Clinical Applications and Combination Strategies

This compound's clinical use is established in BRAF-mutant cancers, with ongoing research exploring its utility in other contexts driven by MAPK pathway dysregulation.

Table 2: Clinical Applications and Key Trial Data for this compound

Clinical Context Combination / Monotherapy Key Trial Data / Findings Source
Unresectable/Metastatic Melanoma (with BRAF V600E/K mutation) Encorafenib (BRAF inhibitor) FDA Approved (2018): Improved PFS vs vemurafenib monotherapy. [2]
Metastatic NSCLC (with BRAF V600E mutation) Encorafenib FDA Approved (2023): Based on evidence from clinical trials. [2]
Stage IIB/IIC Melanoma (adjuvant, BRAF V600E/K) Encorafenib 12-month RFS: 86% (vs 70% with placebo). Consistent safety profile. [5]
NRAS-Mutant Melanoma Monotherapy Median PFS of 2.8 months vs 1.5 months with dacarbazine. [2]

Understanding and Overcoming Resistance

Intrinsic and acquired resistance is a challenge for targeted therapies like this compound. Key mechanisms and strategies to overcome them are under investigation.

G Bini This compound (MEK Inhibitor) Resistance Resistance Mechanisms Bini->Resistance Induces Feedback Feedback Loop Activation Resistance->Feedback AltPath Alternative Pathway Activation (e.g., PI3K/Akt) Resistance->AltPath Strategy2 Combination: Pan-RAF Inhibitor Feedback->Strategy2 Overcome with Strategy1 Combination: PI3K/Akt Inhibitor AltPath->Strategy1 Overcome with

Figure 2: Key resistance mechanisms and combination strategies for this compound.

  • PI3K/Akt Pathway Activation: In leukemia models, high basal levels of phosphorylated Akt are associated with resistance to this compound. Combining this compound with a PI3K/Akt inhibitor showed additive growth-suppressive effects, suggesting a viable combination strategy [3] [4].
  • Feedback Loops and RAF Dimers: In NRAS-mutant melanoma, resistance to MEK inhibition can occur through alternative activation of the MAPK pathway involving CRAF. Combining MEK inhibitors with pan-RAF inhibitors (like brimarafenib) can synergistically shut down the pathway and induce apoptosis, preventing the emergence of resistant clones [6].

Conclusion

This compound is a potent and selective MEK1/2 inhibitor with a well-defined mechanism of action. Its clinical utility is firmly established in BRAF-mutant melanoma and NSCLC, supported by robust preclinical and clinical data. Future research will focus on expanding its use through rational combination therapies that target inherent resistance mechanisms.

References

Binimetinib dosing schedule in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Binimetinib Dosing in Clinical Trials

Disease Context Recommended Dose & Schedule Combination Therapy Patient Population / Trial Notes
Metastatic Melanoma [1] [2] [3] 45 mg orally, twice daily Encorafenib Adult patients with BRAF V600E or V600K mutation; treatment until disease progression or unacceptable toxicity [2].

| NF1-Associated Plexiform Neurofibromas [4] | Adults: 30 mg orally, twice daily Children (1-17 yrs): 32 mg/m² (max: 45 mg), twice daily | Monotherapy | Phase II study; adult dose reduced from 45 mg to 30 mg BID due to tolerability issues [4]. | | Metastatic Colorectal Cancer (mCRC) [5] | 45 mg orally, twice daily (continuous or intermittent) | FOLFOX | Phase I trial in heavily pre-treated patients; MTD was 45 mg BID [5]. | | Advanced Solid Tumors [6] | 45 mg orally, twice daily (RP2D) | Various / Monotherapy | Initial MTD was 60 mg BID; 45 mg BID established as RP2D due to better tolerability [6]. |

Detailed Experimental Context & Protocols

To effectively apply these dosing schedules in a research setting, understanding the underlying clinical trial design and supportive protocols is essential.

Dose Rationale and Escalation

The standard adult dose of 45 mg twice daily was established after initial phase I studies determined a higher maximum tolerated dose (MTD) of 60 mg twice daily was less tolerable. The 45 mg dose was subsequently confirmed as the Recommended Phase II Dose (RP2D) across multiple trials due to a more manageable safety profile while maintaining efficacy [6]. This highlights that the clinically approved dose may be lower than the maximum tolerated dose to optimize the risk-benefit ratio.

Dose Modification Protocols

Clinical protocols mandate specific dose modifications and monitoring to manage adverse events. The following workflow outlines the common management strategy for toxicities.

Start Start: 45 mg BID AE Adverse Event (AE) Occurs Start->AE Decision1 Is AE manageable with dose modification? AE->Decision1 Action1 Withhold dose per protocol • Cardiomyopathy: Up to 4 weeks • Retinopathy: Up to 10 days • Hepatotoxicity: Up to 4 weeks Decision1->Action1 Yes Action3 Permanently Discontinue Decision1->Action3 No (e.g., RVO, life-threatening PE) Decision2 Does AE resolve to Grade 0-1? Action1->Decision2 Action2 Resume at Reduced Dose (30 mg BID) Decision2->Action2 Yes Decision2->Action3 No Decision3 Does AE recur or patient cannot tolerate 30 mg BID? Action2->Decision3 Decision3->Action3 Yes Action4 Continue Treatment at Current Dose Decision3->Action4 No

The standard first dose reduction for this compound is from 45 mg to 30 mg twice daily. If adverse events persist and are intolerable at the 30 mg dose, permanent discontinuation is recommended [2] [3]. Specific modifications are required for particular toxicities [2] [3]:

  • Hepatotoxicity: For Grade 3 or 4 AST/ALT elevation, withhold this compound for up to 4 weeks. If levels improve, resume at a reduced dose; if not, permanently discontinue.
  • Cardiomyopathy: For an asymptomatic absolute decrease in LVEF >10% from baseline that is also below the lower limit of normal, withhold for up to 4 weeks. For symptomatic heart failure or a decrease in LVEF >20%, permanently discontinue.
  • Serous Retinopathy: For symptomatic cases, withhold for up to 10 days. If symptoms improve, resume at the same or reduced dose.
  • Retinal Vein Occlusion (RVO): Permanently discontinue this compound for RVO of any grade.
  • Rhabdomyolysis: For Grade 4 asymptomatic CPK elevation or any CPK elevation with symptoms, withhold for up to 4 weeks. If improved, resume at a reduced dose.
Special Population Considerations
  • Hepatic Impairment: For patients with moderate or severe hepatic impairment, the recommended starting dose is 30 mg twice daily [2] [3].
  • Renal Impairment: No dose adjustment is recommended for patients with renal impairment [3].
  • Pediatric Patients: Dosing is based on body surface area. The recommended dose is 32 mg/m² (maximum 45 mg) orally twice daily [4].

Key Takeaways for Protocol Design

  • Confirm Mutation Status: For melanoma and NSCLC trials, protocol must require confirmation of BRAF V600E or V600K mutation prior to initiation [2].
  • Plan for Dose Reductions: A significant proportion of patients require dose reductions due to toxicities like rash and CPK elevation. Protocols should explicitly outline the 45 mg → 30 mg → discontinuation pathway [5] [2] [4].
  • Implement Proactive Monitoring: Establish rigorous monitoring schedules for specific organ functions, including LVEF for cardiomyopathy, liver function tests, ophthalmologic exams, and CPK levels [2] [3].

References

Binimetinib Combination Therapy: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Binimetinib and Rationale for Combination Therapy

This compound is an oral, selective, ATP-uncompetitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) within the RAS/RAF/MEK/ERK signaling pathway (MAPK pathway). As a key regulator of cellular proliferation, survival, and differentiation, the MAPK pathway is frequently dysregulated in human cancers through mutations in upstream components such as BRAF, RAS, and receptor tyrosine kinases. This compound exerts its antitumor effects by reversibly binding to MEK1/2, thereby inhibiting phosphorylation and activation of downstream ERK1/2. This inhibition results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models.

The rationale for combining this compound with other targeted agents stems from several key considerations: First, in BRAF-mutant cancers, combined BRAF and MEK inhibition demonstrates enhanced efficacy while mitigating paradoxical MAPK pathway activation that can occur with BRAF inhibitor monotherapy, thereby reducing characteristic cutaneous toxicities. Second, in tumors with primary or acquired resistance to targeted therapies, dual pathway inhibition can overcome compensatory mechanisms that maintain survival signaling. Third, emerging evidence suggests that MEK inhibition can modulate the tumor immune microenvironment, potentially synergizing with immunotherapeutic approaches. These mechanistic insights have driven the clinical development of this compound combination regimens across multiple cancer types, with particular success in BRAF-mutant melanoma, non-small cell lung cancer (NSCLC), and other solid tumors with MAPK pathway alterations.

Clinically Established Combination Regimens

This compound with BRAF Inhibitors

The most extensively studied combination for this compound is with the BRAF inhibitor encorafenib. This combination has demonstrated significant clinical efficacy across multiple BRAF V600-mutant malignancies and represents a standard-of-care approach in this molecularly defined patient population.

Table 1: Clinical Efficacy of Encorafenib + this compound in BRAF V600-Mutant Cancers

Cancer Type Study (Phase) Patient Population ORR Median PFS Median OS Key Safety Events
Metastatic Melanoma COLUMBUS (Phase III) Unresectable/metastatic BRAF V600-mutant melanoma 63% 14.9 months 33.6 months Fatigue (43%), nausea (44%), diarrhea (38%) [1]
Metastatic NSCLC PHAROS (Phase II) Treatment-naive BRAF V600E-mutant mNSCLC 75% 30.2 months Not reached Nausea (52%), diarrhea (44%), fatigue (33%) [2]
Metastatic NSCLC PHAROS (Phase II) Previously treated BRAF V600E-mutant mNSCLC 46% 9.3 months 22.7 months Vomiting (30%), CPK elevation [2]
Melanoma Brain Metastases Dutch Registry (Real-World) BRAF-mutant melanoma with brain metastases 69.4% 5.5 months 11.9 months Symptomatic BMs, elevated LDH associated with worse outcomes [3]
Stage IIB/C Melanoma (Adjuvant) COLUMBUS-AD (Phase III) Resected high-risk stage II melanoma 12-month RFS: 86% Not reported Not reported Grade ≥3 AEs: 24%, discontinuation due to AEs: 33% [4]

The PHAROS study in BRAF V600E-mutant NSCLC demonstrated particularly impressive outcomes, with treatment-naive patients achieving a median duration of response of 40.0 months and a median progression-free survival of 30.2 months, representing some of the most robust outcomes reported for this patient population. With extended follow-up (minimum 32 months for treatment-naive patients), this combination demonstrated durable efficacy with a manageable safety profile, supporting its role as a first-line option for BRAF V600E-mutant metastatic NSCLC [2]. The three-year overall survival probability was 53% in treatment-naive patients and 29% in previously treated patients, highlighting the substantial clinical benefit of this targeted combination [2].

In the real-world setting, the Dutch Melanoma Treatment Registry analysis confirmed the activity of encorafenib plus this compound in patients with BRAF-mutant melanoma brain metastases, demonstrating an objective response rate of 69.4% despite the challenging clinical scenario of central nervous system involvement. This study identified key prognostic factors, with patients having asymptomatic brain metastases showing significantly better outcomes (median OS 20.5 months) compared to those with symptomatic brain metastases (median OS 10.7 months) [3]. Additional factors associated with worse survival included age ≥70 years, ECOG PS ≥2, and elevated LDH levels [3].

This compound with Immunotherapy and Other Targeted Agents

Beyond BRAF inhibitors, this compound has been investigated in combination with various other therapeutic classes, including immunotherapy, chemotherapy, and other targeted agents, with the goal of overcoming resistance mechanisms and expanding therapeutic applications.

Table 2: Novel this compound Combinations in Clinical Development

Combination Partner Cancer Type Study (Phase) Key Findings Recommended Phase II Dose
Pembrolizumab (anti-PD-1) Metastatic Triple-Negative Breast Cancer Phase I/II ORR: 30.4% (45.5% in patients without liver mets); durable responses >12 months in 80% of responders This compound 30 mg BID + Pembrolizumab 200 mg Q3W [5]
FOLFOX (chemotherapy) Metastatic Colorectal Cancer Phase I Disease control in 9/13 evaluable patients; median PFS 3.5 months This compound 45 mg BID continuously with FOLFOX [6]
Imatinib (KIT inhibitor) Advanced GIST (SDH-deficient) Phase Ib Promising activity in SDH-deficient GIST; median PFS 45.1 months This compound 45 mg BID + Imatinib 400 mg daily [7]
Buparlisib (PI3K inhibitor) Advanced Solid Tumors (RAS/RAF) Phase Ib Activity in RAS/BRAF ovarian cancer (6 PRs); continuous dosing limited by toxicity Buparlisib 80 mg QD + this compound 45 mg BID [8]

The combination of This compound with pembrolizumab in metastatic triple-negative breast cancer demonstrated particularly intriguing efficacy, with an objective response rate of 30.4% that increased to 45.5% in patients without liver metastases [5]. Notably, among responding patients, 80% experienced durations of response exceeding 12 months, with many responses ongoing even after treatment discontinuation (range 5.4-69.0 months) [5]. This suggests the potential for long-term disease control with this chemotherapy-free combination. The study also provided insights into potential biomarkers, as patients with PD-L1-positive tumors (MPS ≥10) had a markedly higher response rate of 66.7%, though clinical benefit was still observed in 25% of patients with PD-L1-negative tumors [5].

In gastrointestinal stromal tumors (GIST), the combination of This compound with imatinib showed promising activity specifically in the succinate dehydrogenase (SDH)-deficient subtype, which is known to be resistant to imatinib monotherapy [7]. The median progression-free survival of 45.1 months in this patient population is notable given the lack of effective standard options for SDH-deficient GISTs [7]. This efficacy is mechanistically supported by preclinical data demonstrating that combined KIT and MEK inhibition synergistically targets the lineage-specific master transcription factor ETV1 in GIST pathogenesis [7].

Dosing Protocols and Safety Management

Standard Dosing and Administration
  • Encorafenib + this compound for BRAF-Mutant Cancers: The established regimen consists of encorafenib 450 mg orally once daily (six 75 mg capsules) combined with This compound 45 mg orally twice daily (three 15 mg tablets approximately 12 hours apart) [1]. Both medications can be taken with or without food. If this compound is withheld for toxicity, the encorafenib dose should be reduced to 300 mg once daily to minimize toxicity risk while maintaining single-agent activity [1].

  • This compound + Pembrolizumab for TNBC: The recommended phase II dose established was This compound 30 mg twice daily continuously with standard pembrolizumab 200 mg intravenously every 3 weeks [5]. The lower this compound dose (compared to the 45 mg BID used with encorafenib) was necessary to maintain a manageable safety profile while preserving efficacy in combination with immunotherapy.

  • This compound with FOLFOX for mCRC: The maximum tolerated dose was This compound 45 mg twice daily continuously in combination with standard FOLFOX chemotherapy administered every 2 weeks [6]. Pharmacokinetic analyses demonstrated no significant interactions between this compound and the components of FOLFOX (5-FU, oxaliplatin).

Safety Monitoring and Management

The safety profile of this compound combinations is generally manageable with appropriate monitoring and proactive management. The most frequent treatment-related adverse events across studies include nausea (52%), diarrhea (44%), fatigue (33%), and vomiting (30%) [2]. Several key toxicities require specific monitoring and management strategies:

  • Ocular Toxities: Serous retinopathy occurs in approximately 20% of patients receiving encorafenib plus this compound [1]. Patients should undergo comprehensive ophthalmologic examination at baseline and regularly during treatment, with urgent evaluation for any visual disturbances. In most cases, retinopathy is reversible with dose modification or treatment interruption.

  • Cardiac Toxicity: Left ventricular dysfunction has been reported in 8% of patients receiving the encorafenib/binimetinib combination [1]. Baseline echocardiogram with assessment of left ventricular ejection fraction (LVEF) is recommended, with repeat evaluations every 3 months during treatment and as clinically indicated.

  • Musculoskeletal Effects: Creatine phosphokinase (CPK) elevation is a class effect of MEK inhibitors, occurring in up to 54% of patients receiving this compound 45 mg BID [6]. Regular monitoring of CPK levels is recommended, with dose modifications for grade 2 or higher elevations. Patients should be advised to report any muscle pain or weakness promptly.

  • Hepatic Toxicity: Liver function test abnormalities (increased ALT/AST) have been observed across this compound studies. Baseline assessment with regular monitoring of LFTs is recommended, with dose modifications for grade 2 or higher elevations.

Table 3: Management of Common this compound-Related Toxicities

Toxicity Type Monitoring Recommendation Dose Modification Guidelines
Serous Retinopathy Baseline and periodic ophthalmologic exams; prompt evaluation for visual changes First occurrence: Interrupt this compound until recovery, then resume at same or reduced dose; recurrent: permanently discontinue
LVEF Dysfunction Echocardiogram at baseline, every 3 months during treatment Asymptomatic absolute decrease >10% from baseline and below LLN: interrupt this compound; symptomatic CHF: permanently discontinue
CPK Elevation Baseline and periodic CPK monitoring Grade 2: Interrupt until <2.5x ULN, then resume at same dose; Grade 3-4: Interrupt until <2.5x ULN, then resume at reduced dose or discontinue
Hepatotoxicity Baseline and monthly LFTs Grade 2: Interrupt until recovery to Grade 0-1, then resume at reduced dose; Grade 3-4: Permanently discontinue

Experimental Protocols and Methodologies

Preclinical Combination Screening

The identification of effective this compound combinations begins with systematic preclinical screening. The following protocol outlines a comprehensive approach for evaluating this compound combinations in vitro:

Cell Viability and Synergy Analysis:

  • Seed cancer cell lines (appropriate to the tumor type being investigated) in 96-well plates at optimized densities (typically 2,000-5,000 cells/well depending on doubling time) and allow to adhere overnight.
  • Treat cells with this compound and the combination agent across a 6×6 concentration matrix using serial dilutions that encompass clinically achievable concentrations. Include DMSO vehicle controls.
  • After 72-96 hours of exposure, assess cell viability using a validated method such as CellTiter-Glo Luminescent Cell Viability Assay.
  • Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI) where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism.
  • Perform three independent experiments with technical replicates to ensure reproducibility.

Pharmacodynamic Marker Assessment:

  • Treat cells with this compound, combination agent, or their combination at IC50 concentrations for 2, 6, 12, and 24 hours.
  • Prepare cell lysates and perform Western blot analysis for phospho-ERK1/2 (Thr202/Tyr204) and total ERK to confirm MAPK pathway inhibition.
  • Include additional markers relevant to the combination partner (e.g., phospho-AKT for PI3K pathway inhibitors, cleavage caspase-3 for apoptosis induction).
  • Quantify band intensities using densitometry software and normalize to loading controls.
In Vivo Efficacy Studies

Animal Model Establishment:

  • Utilize patient-derived xenograft (PDX) models or well-characterized cell line-derived xenograft (CDX) models with relevant genetic backgrounds (e.g., BRAF mutations for encorafenib combinations).
  • Implant tumor fragments or cells subcutaneously into immunocompromised mice (e.g., NSG or nude mice).
  • Randomize mice into treatment groups (typically n=8-10 per group) when tumors reach approximately 100-150 mm³.

Treatment Groups and Dosing:

  • Vehicle control group
  • This compound monotherapy (typically 15-30 mg/kg BID by oral gavage based on prior studies)
  • Combination agent monotherapy at established doses
  • Combination therapy group
  • Include a positive control group if available (e.g., standard of care regimen)

Endpoint Assessment:

  • Measure tumor dimensions 2-3 times weekly using digital calipers and calculate tumor volume using the formula: (length × width²)/2.
  • Monitor body weight as an indicator of general toxicity.
  • At study endpoint, collect tumors for immunohistochemical analysis of phospho-ERK, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).
  • Statistical analysis typically employs two-way ANOVA for tumor growth curves and log-rank test for time-to-event endpoints (e.g., time to progression).
Clinical Trial Design Considerations

For clinical translation of this compound combinations, several design elements require special consideration:

Phase I Dose Escalation:

  • Utilize a standard 3+3 design or novel model-based approaches (e.g., continual reassessment method) for dose escalation [5] [6].
  • Define dose-limiting toxicities (DLTs) during the first treatment cycle (typically 21-28 days) with clear criteria for hematologic and non-hematologic toxicities.
  • Include pharmacodynamic biomarkers in trial design, such as serial circulating tumor DNA analysis or paired tumor biopsies when feasible.

Pharmacokinetic Assessment:

  • Collect intensive PK samples during cycle 1 to characterize maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life for both this compound and the combination agent.
  • Evaluate potential drug-drug interactions through comparison of PK parameters with historical monotherapy data.

Biomarker Correlative Studies:

  • Incorporate pretreatment tumor tissue analysis for relevant genomic alterations (BRAF, RAS mutations) and pathway activation status.
  • In immunotherapy combinations, assess PD-L1 expression, tumor mutational burden, and tumor-infiltrating lymphocytes.
  • Explore serial monitoring through circulating tumor cells (CTCs) or cancer-associated macrophage-like cells (CAMLs) as demonstrated in the this compound/pembrolizumab TNBC trial [5].

Mechanism of Action and Pathway Analysis

The therapeutic efficacy of this compound combinations stems from its targeted inhibition of key signaling pathways central to cancer pathogenesis. The molecular interactions and pathway relationships can be visualized as follows:

G cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway GrowthFactors Growth Factors/Receptors RAS RAS (Mutated) GrowthFactors->RAS Activation BRAF BRAF (Mutated) RAS->BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation BRAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival This compound This compound (MEK Inhibitor) This compound->MEK Inhibits Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->BRAF Inhibits Buparlisib Buparlisib (PI3K Inhibitor) PI3K PI3K Buparlisib->PI3K Inhibits AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Survival Pembrolizumab Pembrolizumab (anti-PD-1) PD1 PD-1 Receptor Pembrolizumab->PD1 Blocks ImmuneActivation T-cell Activation PD1->ImmuneActivation Inhibits

Diagram 1: Mechanism of this compound combination therapies showing targeted inhibition of oncogenic signaling pathways with color coding: red for pathway components, blue for therapeutic inhibitors, and green for biological processes.

This compound specifically targets the MAPK signaling pathway downstream of BRAF, inhibiting MEK1/2 kinase activity and preventing phosphorylation of ERK1/2. In BRAF V600-mutant cancers, combination with encorafenib provides dual blockade of this hyperactive pathway, resulting in enhanced antitumor activity and prevention of resistance mechanisms that often emerge with single-agent BRAF inhibition [1]. The combination demonstrates particularly prolonged target suppression due to the extended dissociation half-life of encorafenib (>30 hours) compared to other BRAF inhibitors [1].

In the context of immunotherapy combinations, preclinical studies demonstrate that MEK inhibition can increase MHC expression and PD-L1 upregulation on tumor cells via STAT activation, potentially sensitizing tumors to immune checkpoint blockade [5]. Additionally, MEK inhibitors can protect T-cells from activation-induced cell death, potentially enhancing the durability of antitumor immune responses [5]. These mechanistic insights provide the rationale for the observed clinical efficacy of this compound plus pembrolizumab in triple-negative breast cancer, particularly the durable responses observed even after treatment discontinuation.

For combination with PI3K inhibitors like buparlisib, the rationale stems from frequent co-activation and crosstalk between the MAPK and PI3K pathways in multiple cancer types [8]. Dual pathway inhibition can overcome compensatory signaling that limits the efficacy of single-agent targeted therapy. However, the clinical development of this combination has been challenged by overlapping toxicities, necessitating alternative scheduling approaches such as intermittent dosing [8].

Emerging Research and Future Directions

Several promising research directions are emerging for this compound combination therapy that warrant further investigation:

  • Novel Combination Partners: Beyond established combinations, research is exploring this compound with CDK4/6 inhibitors in RAS-mutant cancers, HER2-targeted agents in resistant HER2-positive breast cancer, and antibody-drug conjugates to enhance payload delivery and efficacy.

  • Intermittent Dosing Strategies: To mitigate cumulative toxicities while maintaining efficacy, alternative scheduling approaches are being investigated. The phase I trial of this compound with FOLFOX explored both continuous and intermittent this compound dosing (days 1-5 weekly for 3 out of 4 weeks) [6], while the combination with buparlisib utilized pulsatile dosing schedules to manage overlapping toxicities [8].

  • Biomarker Development: Current efforts focus on identifying predictive biomarkers beyond simple mutation status. These include gene expression signatures of pathway activation, dynamic changes in circulating tumor DNA, and functional imaging biomarkers to monitor early response. The observation that patients without liver metastases derived greater benefit from this compound/pembrolizumab in TNBC suggests that tumor location may serve as a clinical biomarker warranting validation [5].

  • Translational Models: Advanced preclinical models including patient-derived organoids and humanized mouse models (for immunotherapy combinations) are being employed to better predict clinical efficacy and identify rational combinations before human trials.

The continued refinement of this compound combination therapies holds significant promise for expanding treatment options across multiple cancer types, particularly in molecularly defined subsets with limited current options. The application of sophisticated biomarker strategies and innovative trial designs will be crucial to fully realize the potential of these targeted combination approaches.

References

Comprehensive Application Notes and Protocols for Binimetinib and Encorafenib in BRAF-Mutant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The binimetinib and encorafenib combination represents a targeted therapeutic approach that simultaneously inhibits two critical kinases in the MAPK signaling pathway (RAS/RAF/MEK/ERK), which is frequently hyperactivated in various cancers due to BRAF mutations [1]. This pathway regulates fundamental cellular processes including growth, differentiation, proliferation, and survival [2]. The molecular mechanism involves complementary inhibition:

  • Encorafenib is a BRAF kinase inhibitor that selectively targets BRAF V600E mutant protein, as well as wild-type BRAF and CRAF [1]. By binding to BRAF V600E, encorafenib blocks the abnormal signaling that drives tumor cell proliferation and survival.

  • This compound targets MEK1 and MEK2 downstream of BRAF in the MAPK pathway, reducing levels of phosphorylated ERK and providing dual pathway inhibition [1]. This dual targeting strategy enhances antitumor activity and delays the emergence of resistance commonly observed with BRAF inhibitor monotherapy [1].

In BRAF V600-mutant tumors, the constitutive activation of the MAPK pathway drives uncontrolled cellular proliferation. The combination therapy effectively suppresses this signaling through complementary mechanisms, resulting in greater antiproliferative activity in BRAF mutation-positive cell lines and enhanced antitumor efficacy in BRAF V600E-mutant xenograft models compared to either agent alone [1].

Clinical Applications and Efficacy Data

Metastatic Melanoma

The encorafenib and this compound combination has demonstrated substantial efficacy in BRAF V600-mutant metastatic melanoma across multiple clinical trials. In the phase 3 COLUMBUS study, this combination showed superior progression-free survival compared to vemurafenib monotherapy, establishing it as a standard of care option [3]. Real-world evidence from the BECARE trial in Spain further confirmed these findings, showing consistent effectiveness in diverse patient populations encountered in clinical practice [4].

The BECARE study, which included 117 patients with unresectable or metastatic BRAF V600-mutant melanoma, reported particularly noteworthy outcomes. Patients receiving the combination as first-line treatment achieved an objective response rate of 75% with a median progression-free survival of 12 months. Even in patients who had progressed on prior immune checkpoint inhibitors, the combination demonstrated substantial activity with an ORR of 77.8% and median PFS of 12.5 months [4]. Notably, the regimen also showed efficacy in challenging patient subgroups, including those with brain metastases, where it achieved an ORR of 70.8% and median PFS of 6.3 months [4].

Table 1: Efficacy of Encorafenib + this compound in Metastatic Melanoma

Trial Patient Population Sample Size ORR (%) Median PFS (months) Median OS (months)
COLUMBUS [3] Advanced BRAF V600-mutant melanoma 192 63 14.9 33.6
BECARE 1L [4] First-line metastatic melanoma 89 75 12.0 Not reached
BECARE 2L [4] After ICI progression 28 77.8 12.5 Not reached
BECARE with brain mets [4] Brain metastases 24 70.8 6.3 Not reached

Long-term follow-up data from the COLUMBUS study demonstrated durable responses with a 5-year overall survival rate of 35% [4], confirming the sustained benefit of this targeted combination in a population with historically poor outcomes.

Adjuvant Setting in Stage II Melanoma

Recent evidence supports the use of encorafenib and this compound in the adjuvant setting for high-risk early-stage melanoma. The phase 3 EORTC-2139-MG/COLUMBUS-AD trial evaluated 12 months of encorafenib plus this compound versus placebo in patients with completely resected stage IIB or IIC BRAF V600-mutant melanoma [5].

The trial demonstrated significant improvement in recurrence-free survival, with the combination therapy achieving 86% 12-month RFS compared to 70% with placebo [5]. The study also showed improvement in distant metastasis-free survival, with 92% 12-month DMFS for the combination group versus 82% for the placebo group [5]. These findings suggest that encorafenib plus this compound represents a promising adjuvant treatment option for high-risk stage II melanoma patients with BRAF mutations, potentially reducing the risk of recurrence and distant metastasis in this population with historically high relapse rates.

Non-Small Cell Lung Cancer (NSCLC)

Based on results from the phase 2 PHAROS trial, encorafenib plus this compound received FDA approval in October 2023 for the treatment of BRAF V600E-mutant metastatic NSCLC [2]. The PHAROS study evaluated the combination in both treatment-naïve and previously treated patients with BRAF V600E-mutant metastatic NSCLC, demonstrating substantial antitumor activity.

In treatment-naïve patients (n=59), the regimen achieved an objective response rate of 75%, with 15% achieving complete responses and 59% achieving partial responses [2]. The median duration of response was not reached, indicating durable responses, and median progression-free survival was also not estimable at the time of reporting [2]. In previously treated patients (n=39), the combination still demonstrated substantial efficacy with an ORR of 46% and median duration of response of 16.7 months [2].

Table 2: Efficacy in BRAF V600E-Mutant Metastatic NSCLC (PHAROS Trial) [2]

Parameter Treatment-Naïve (n=59) Previously Treated (n=39)
ORR, % (95% CI) 75 (62-85) 46 (30-63)
Complete Response, % 15 10
Partial Response, % 59 36
Stable Disease, % 17 33
Median DOR, months Not estimable 16.7
Median PFS, months Not estimable 9.3

These results position encorafenib plus this compound as an important therapeutic option for patients with BRAF V600E-mutant NSCLC, both in the first-line and previously treated settings.

Colorectal Cancer

In BRAF V600E-mutant metastatic colorectal cancer, encorafenib is approved in combination with cetuximab, with this compound showing potential value in triplet regimens. The phase 2 ANCHOR-CRC trial investigated the triplet combination of encorafenib, this compound, and cetuximab in previously untreated BRAF V600E-mutant metastatic colorectal cancer [6].

This study demonstrated a confirmed objective response rate of 47.8%, with an additional 40.2% of patients achieving stable disease, resulting in a disease control rate of 88% [6]. The median progression-free survival was 5.8 months, and median overall survival was 17.2 months [6]. These results compare favorably with historical chemotherapy-based regimens in this poor-prognosis population, where conventional chemotherapy typically yields response rates of approximately 19-51% and median overall survival of 14-16.8 months [6].

The rationale for the triplet combination stems from the understanding that BRAF inhibition alone in colorectal cancer leads to feedback activation of EGFR signaling, which can be overcome by simultaneous EGFR inhibition with cetuximab and enhanced MAPK pathway blockade with this compound [6]. These findings support further investigation of this compound in colorectal cancer, particularly in triplet regimens.

Experimental Protocols

In Vitro Assessment of Antiproliferative Activity

Purpose: To evaluate the inhibitory effects of encorafenib, this compound, and their combination on the proliferation of BRAF V600E-mutant cell lines.

Materials and Reagents:

  • BRAF V600E-mutant melanoma (e.g., SK-MEL-239), NSCLC (e.g., NCI-H2085), or colorectal cancer (e.g., HT-29) cell lines
  • Encorafenib and this compound stock solutions (10 mM in DMSO)
  • Cell culture media and supplements appropriate for each cell line
  • 96-well tissue culture plates
  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo)

Methodology:

  • Seed cells in 96-well plates at optimized densities (1,000-5,000 cells/well depending on doubling time) and incubate for 24 hours.
  • Prepare serial dilutions of encorafenib (0.1 nM-10 μM) and this compound (0.1 nM-10 μM) alone and in combination using fixed ratio dilution schemes.
  • Treat cells with compounds or vehicle control (DMSO, typically ≤0.1%) for 72-120 hours.
  • Assess cell viability using preferred method (MTT assay or ATP quantification).
  • Calculate IC50 values using four-parameter logistic curve fitting.
  • For combination studies, analyze data using the Chou-Talalay method to determine combination indices (CI), where CI <1 indicates synergy, CI=1 additive effect, and CI>1 antagonism.

Expected Outcomes: Encorafenib and this compound should demonstrate greater antiproliferative activity in combination than either agent alone in BRAF V600E-mutant cell lines, with synergistic effects (CI<1) observed at multiple effect levels [1].

In Vivo Xenograft Studies

Purpose: To evaluate the antitumor activity of encorafenib and this compound in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of BRAF V600E-mutant cancers.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma or nude mice)
  • BRAF V600E-mutant cancer cells or patient-derived tumor fragments
  • Encorafenib (formulated for oral administration)
  • This compound (formulated for oral administration)
  • Calipers for tumor measurement
  • Microtainer tubes for blood collection

Methodology:

  • Establish xenograft models by subcutaneously implanting 5×10^6 BRAF V600E-mutant cells or 20-30 mg patient-derived tumor fragments into recipient mice.
  • Randomize mice into treatment groups (n=8-10) when tumors reach 150-200 mm³:
    • Vehicle control
    • Encorafenib monotherapy (e.g., 20 mg/kg once daily)
    • This compound monotherapy (e.g., 15 mg/kg twice daily)
    • Encorafenib + this compound combination
  • Administer treatments orally for 21-28 days, monitoring tumor volumes 2-3 times weekly.
  • Collect tumors at endpoint for immunohistochemical analysis of pERK and Ki67 to assess pathway modulation and proliferation.
  • Monitor body weight and general health status throughout the study.

Expected Outcomes: The combination should result in significantly greater tumor growth inhibition compared to either monotherapy, with associated decreases in pERK and Ki67 staining, indicating effective MAPK pathway suppression [1].

Pharmacodynamic Biomarker Assessment

Purpose: To evaluate target engagement and pathway modulation in tumor tissue and surrogate tissues.

Methodology:

  • Collect tumor biopsies at baseline and after 7-14 days of treatment.
  • Process samples for phospho-protein analysis by Western blot or immunohistochemistry.
  • Analyze levels of pERK, pMEK, and other pathway components.
  • Compare pre- and post-treatment samples to assess pathway inhibition.

Interpretation: Effective target engagement is demonstrated by decreased pERK levels following treatment, with the combination expected to show more complete and sustained pathway suppression compared to monotherapy approaches.

Safety and Tolerability Profile

The safety profile of encorafenib and this compound is characterized by manageable toxicities that are consistent with the known effects of BRAF and MEK inhibition. Understanding and proactively managing these adverse events is crucial for maintaining patients on effective doses and optimizing treatment outcomes.

Common Adverse Events

Across clinical trials, the most frequently observed adverse events with the encorafenib and this compound combination include fatigue, nausea, diarrhea, vomiting, abdominal pain, arthralgia, rash, and serous retinopathy [3] [2]. In the PHAROS study of NSCLC patients, the most common all-causality adverse events occurring in ≥25% of patients included fatigue, nausea, diarrhea, musculoskeletal pain, vomiting, abdominal pain, visual impairment, dyspnea, rash, constipation, and cough [2].

The COLUMBUS study in melanoma provided detailed safety data showing that the combination had a distinct toxicity profile compared to other BRAF/MEK inhibitor combinations. Notably, the incidence of pyrexia was lower with encorafenib and this compound (18%) compared to vemurafenib (30%), and photosensitivity was substantially less frequent (5% versus 30%) [3]. However, serous retinopathy was more common with the combination (20%) compared to encorafenib monotherapy (2%) or vemurafenib (2%), though no patients discontinued treatment due to this side effect [3].

Table 3: Common Adverse Events with Encorafenib + this compound Combination

Adverse Event All Grades Incidence (%) Grade ≥3 Incidence (%) Management Recommendations
Fatigue 43-63 2-6 Dose modification; schedule activity
Nausea 41-50 1-3 Anti-emetics; take with food
Diarrhea 36-67 2-10 Antidiarrheals; hydration
Serous retinopathy 20 <1 Ophthalmologic evaluation; dose modification
Arthralgia 26-33 1-2 Analgesics; dose modification
Rash 22-40 1-3 Topical corticosteroids; antihistamines
Pyrexia 18-22 0-1 Antipyretics; rule out infection
Visual impairment 20 <1 Ophthalmologic evaluation
Laboratory Abnormalities

Laboratory abnormalities observed with encorafenib and this compound include increased creatine phosphokinase (CPK), increased liver enzymes (AST/ALT), anemia, lymphopenia, and elevated gamma-glutamyl transferase (GGT) [2]. In the BECARE real-world study, transaminitis was the most frequent grade ≥3 laboratory abnormality, occurring in 9.4% of patients [4].

Dose Modifications and Management Strategies

Dose modifications are frequently employed to manage adverse events while maintaining treatment efficacy. In the PHAROS study, adverse events led to dose interruption of encorafenib in 59% of patients, with diarrhea being the most common cause (17%) [2]. Dose reduction of encorafenib was required in 30% of patients, with diarrhea and nausea (8% each) being the most frequent reasons [2]. Permanent discontinuation due to adverse events occurred in 16% of patients [2].

Proactive management strategies are essential for optimizing the risk-benefit profile of this combination:

  • Serous retinopathy: Regular ophthalmologic assessments; withhold this compound if symptoms occur and resume at same or reduced dose upon improvement [2].
  • Left ventricular dysfunction: Baseline and periodic assessment of LVEF during treatment; withhold, reduce dose, or permanently discontinue based on severity [1].
  • Hepatotoxicity: Monitor liver enzymes regularly; modify doses based on severity of elevation [4].
  • QTc prolongation: Monitor electrolytes and ECG in patients with predisposing conditions; dose modify as needed [2].
  • Dermatologic toxicity: Manage with topical corticosteroids and antihistamines; dose reduce for severe cases [2].

The BECARE real-world study confirmed the manageable safety profile of the combination in routine clinical practice, with grade ≥3 treatment-related adverse events reported in only 14.5% of patients [4]. This consistency between clinical trials and real-world experience underscores the predictable and manageable nature of toxicities associated with this combination.

Regulatory Status and Companion Diagnostics

The encorafenib and this compound combination has received regulatory approval in multiple regions for specific BRAF-mutant malignancies, accompanied by requirements for validated companion diagnostics to identify appropriate patient populations.

Approved Indications
  • Unresectable or metastatic melanoma with BRAF V600E or V600K mutation: Approved based on the COLUMBUS trial, which demonstrated superior progression-free and overall survival compared to vemurafenib [3].

  • Metastatic NSCLC with BRAF V600E mutation: Approved by the FDA in October 2023 based on results from the phase 2 PHAROS trial, which showed substantial response rates in both treatment-naïve and previously treated patients [2].

  • Adjuvant treatment of stage IIB/IIC melanoma with BRAF V600E/K mutation: Recent positive results from the COLUMBUS-AD trial support this emerging indication, showing improved recurrence-free survival compared to placebo [5].

Companion Diagnostics

Approval of encorafenib and this compound is contingent upon confirmation of BRAF V600E or V600K mutation using FDA-approved tests. The companion diagnostics validated for use with this combination include:

  • Oncotype DX CDx
  • FoundationOne CDx
  • THxID BRAF Kit

These tests utilize various platforms including next-generation sequencing, PCR, and immunohistochemistry to detect BRAF V600 mutations in tumor tissue. The European Medicines Agency also requires confirmation of BRAF V600 mutation prior to treatment initiation [4].

Signaling Pathway Visualization

The molecular mechanism of encorafenib and this compound can be visualized through their coordinated inhibition of the MAPK signaling pathway, as depicted in the following diagram:

G MAPK Pathway Inhibition by Encorafenib and this compound GrowthFactor Growth Factor Stimulation EGFR EGFR/HER Receptors GrowthFactor->EGFR RAS RAS Activation EGFR->RAS BRAF_WT BRAF (Wild-type) Dimer RAS->BRAF_WT BRAF_Mut BRAF V600E Mutant Monomer RAS->BRAF_Mut MEK MEK1/MEK2 BRAF_WT->MEK BRAF_Mut->MEK ERK ERK Phosphorylation MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Survival Differentiation Nucleus->Proliferation Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->BRAF_Mut Inhibits This compound This compound (MEK Inhibitor) This compound->MEK Inhibits MutEvent BRAF V600E Mutation MutEvent->BRAF_Mut

This diagram illustrates how the BRAF V600E mutation leads to constitutive activation of the MAPK pathway, and the complementary inhibition points of encorafenib (targeting mutant BRAF) and this compound (targeting MEK downstream). The dual inhibition strategy provides more complete pathway suppression and helps prevent or delay the emergence of resistance mechanisms that often limit the efficacy of BRAF inhibitor monotherapy.

Conclusion

The encorafenib and this compound combination represents a scientifically validated approach for targeting BRAF V600-mutant cancers through coordinated inhibition of the MAPK pathway. The robust efficacy demonstrated across multiple cancer types, including melanoma, NSCLC, and colorectal cancer, highlights the importance of this therapeutic strategy in precision oncology.

The manageable safety profile and availability of well-defined management algorithms for associated toxicities make this combination a viable option in both metastatic and adjuvant settings. Ongoing research continues to explore potential expansions of its clinical utility, including novel combinations with other targeted agents and immunotherapies.

For researchers and drug development professionals, these application notes and protocols provide a comprehensive framework for investigating the mechanistic basis, antitumor activity, and optimal clinical application of this targeted combination therapy. The continued refinement of patient selection criteria and biomarker development will further enhance the therapeutic index of this regimen in appropriately selected patient populations.

References

Binimetinib Clinical Trial Design in Melanoma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Binimetinib (MEKTOVI) is an oral, small-molecule, ATP-uncompetitive inhibitor that selectively targets mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the MAPK signaling pathway (RAF-MEK-ERK cascade). This pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers, particularly melanoma. Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, while approximately 25% exhibit NRAS mutations, both leading to hyperactivation of the MAPK pathway and uncontrolled tumor growth. This compound exerts its anti-tumor effect by binding to MEK1/2, thereby inhibiting the phosphorylation and activation of downstream ERK1/2. This inhibition results in G1 cell cycle arrest, induction of apoptosis, and reduced production of pro-inflammatory cytokines in tumor cells that are dependent on this oncogenic pathway [1] [2] [3].

The specificity of this compound for MEK1/2 is high, with an IC50 of 12 nM in enzymatic assays, and it demonstrates minimal off-target activity against a panel of 220 other kinases. Preclinical studies in BRAF- and NRAS-mutant melanoma cell lines showed concentration-dependent inhibition of cell proliferation (IC50 range: 30-250 nM). Furthermore, in murine xenograft models, this compound administration resulted in dose-dependent tumor growth inhibition at doses ranging from 3 to 30 mg/kg daily [1]. Based on this strong preclinical rationale and subsequent clinical trial data, this compound was approved by the U.S. Food and Drug Administration (FDA) in June 2018 for use in combination with the BRAF inhibitor encorafenib for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation, as detected by an FDA-approved test [1] [3].

The following diagram illustrates the mechanistic role of this compound within the MAPK pathway and its therapeutic context:

melanoma_mechanism This compound Inhibits MAPK Pathway in Melanoma cluster_normal Normal MAPK Signaling cluster_mutant BRAF-Mutant Melanoma cluster_treatment This compound + Encorafenib Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Controlled Proliferation Nucleus->Proliferation MutantBRAF Mutant BRAF (V600E/V600K) MutantMEK MEK (Constitutively Active) MutantBRAF->MutantMEK MutantERK ERK (Constitutively Active) MutantMEK->MutantERK MutantNucleus Nucleus MutantERK->MutantNucleus Constant Signal Hyperproliferation Uncontrolled Tumor Growth MutantNucleus->Hyperproliferation Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->MutantBRAF Inhibits This compound This compound (MEK Inhibitor) InhibitedMEK MEK (Inhibited) This compound->InhibitedMEK Inhibits InhibitedERK ERK (Inhibited) InhibitedMEK->InhibitedERK NormalizedNucleus Nucleus InhibitedERK->NormalizedNucleus Restored Signal ControlledGrowth Controlled Proliferation NormalizedNucleus->ControlledGrowth

Key Clinical Trials and Efficacy Data

The clinical development of this compound, particularly in combination with encorafenib, has been evaluated in several pivotal trials that established its efficacy and safety profile in BRAF V600-mutant metastatic melanoma. The COLUMBUS trial (NCT01909453) was a landmark two-part, randomized, open-label phase III study that demonstrated the superiority of the combination over vemurafenib monotherapy. Part 1 of this trial showed that encorafenib (450 mg once daily) plus this compound (45 mg twice daily) significantly improved median Progression-Free Survival (PFS) to 14.9 months, compared to 7.3 months for vemurafenib alone (hazard ratio [HR] 0.54, 95% CI 0.41-0.71). The Overall Response Rate (ORR) for the combination was 64%, with a median Duration of Response (DOR) of 16.6 months [1].

More recent data from the SECOMBIT trial (NCT02631447), a randomized, three-arm, open-label phase II study, has provided crucial insights into sequencing strategies for targeted therapy and immunotherapy. This trial investigated the sequential use of encorafenib plus this compound with ipilimumab plus nivolumab in patients with previously untreated, metastatic BRAF V600-mutant melanoma. With a median follow-up of 32.2 months, the 2-year Overall Survival (OS) rates were 65% for Arm A (targeted therapy until progression, then immunotherapy), 73% for Arm B (immunotherapy until progression, then targeted therapy), and 69% for Arm C (a "sandwich" arm: 8 weeks of targeted therapy, then immunotherapy until progression, then targeted therapy). The 3-year OS rates were 54%, 62%, and 60% for Arms A, B, and C, respectively. These results demonstrate that all sequencing approaches provide clinically meaningful survival benefits, offering valuable flexibility in treatment strategy [4].

Table 1: Key Efficacy Outcomes from Pivotal this compound Clinical Trials in Melanoma

Trial (Phase) Regimen Median PFS (Months) ORR (%) Median DOR (Months) OS Rate (2-Year)
COLUMBUS (III) [1] Encorafenib + this compound 14.9 64 16.6 Not Specified
COLUMBUS (III) [1] Vemurafenib (Control) 7.3 51 12.3 Not Specified
SECOMBIT (II) - Arm A [4] E+B → Ipi+Nivo (at PD) Not Reported Not Reported Not Reported 65%
SECOMBIT (II) - Arm B [4] Ipi+Nivo → E+B (at PD) Not Reported Not Reported Not Reported 73%
SECOMBIT (II) - Arm C [4] E+B (8 wks) → Ipi+Nivo → E+B Not Reported Not Reported Not Reported 69%
Phase I in mCRC (I) [5] This compound + FOLFOX 3.5 (Continuous) Not Reported Not Reported Not Applicable

Abbreviations: PFS: Progression-Free Survival; ORR: Overall Response Rate; DOR: Duration of Response; OS: Overall Survival; E+B: Encorafenib + this compound; Ipi+Nivo: Ipilimumab + Nivolumab; PD: Progressive Disease; wks: weeks.

The SECOMBIT trial design and its key sequencing strategies can be visualized as follows:

Dosing, Safety, and Management

The recommended phase II dose (RP2D) and the FDA-approved dosage for this compound in the treatment of metastatic melanoma is 45 mg orally twice daily when used in combination with encorafenib. This dosage was established based on phase I trials which determined the maximum tolerated dose (MTD) to be 60 mg twice daily for single-agent this compound; however, the lower dose of 45 mg twice daily was selected as the RP2D due to a more favorable long-term safety profile and a reduction in dose-limiting toxicities, particularly retinal events [1] [5]. The drug demonstrates dose-proportional pharmacokinetics, with an oral bioavailability of at least 50% and a median time to maximum concentration (T~max~) of 1.6 hours. Its terminal half-life is approximately 3.5 hours, supporting a twice-daily dosing schedule. This compound is primarily metabolized by glucuronidation (UGT1A1) and is eliminated via feces (62%, 32% as unchanged drug) and urine (31%, 6.5% as unchanged drug) [1] [3].

The safety profile of this compound is characterized by manageable, class-specific adverse events. Combination therapy with encorafenib and this compound requires proactive monitoring and supportive care. The most common treatment-related adverse events (AEs) include fatigue, nausea, diarrhea, and vomiting. Key laboratory abnormalities can include elevated creatine phosphokinase (CPK) and elevated liver function tests (LFTs). Of particular note are dermatologic events (e.g., rash), ocular events (e.g., blurred vision, serous retinopathy), and cardiovascular events (e.g., hypertension, left ventricular dysfunction) [1] [5] [3]. The phase I trial of this compound with FOLFOX reported that rash was the most common this compound-related toxicity (85% grade 1-2, 8% grade 3 in the 45 mg BID cohort), while CPK elevation was also frequently observed (54% grade 1-2, 15% grade 3 in the same cohort) [5]. Retinal vein occlusion (RVO) is a less common but serious toxicity that necessitates immediate and permanent discontinuation of this compound.

Table 2: Management of Common Adverse Events with this compound Therapy

Adverse Event Grade 1-2 Management Grade 3-4 Management
Rash/Dermatologic Topical corticosteroids, emollients, antipruritics. Dermatology consultation; Withhold this compound until Grade ≤1, then resume at same or reduced dose (30 mg BID).
CPK Elevation Monitor for symptoms of myositis (muscle pain, weakness). Withhold this compound until Grade ≤1, then resume at same or reduced dose (30 mg BID).
Ocular Toxicity Ophthalmologic evaluation for blurred vision or other visual disturbances. For RVO: Permanently discontinue this compound. For other events, withhold until resolved, then consider resumption.
GI Toxicity (Nausea/Diarrhea) Prophylactic antiemetics; loperamide for diarrhea; ensure hydration. Withhold this compound until Grade ≤1, then resume at same or reduced dose. Provide IV hydration if severe.
Cardiac Toxicity (e.g., LVEF decrease) Monitor LVEF as clinically indicated. Withhold this compound if symptomatic or absolute LVEF drop >10%. Discontinue if no recovery.
Hypertension Initiate or adjust antihypertensive medication. Withhold this compound if severe hypertension not controlled by medication; resume once controlled.

Protocol Development Considerations

When designing clinical trials that incorporate this compound, either as a single agent or in combination, several critical elements must be addressed in the protocol. Patient selection is paramount, and enrollment should be restricted to patients with confirmed BRAF V600E or V600K mutations via a validated, FDA-approved companion diagnostic test. Key exclusion criteria must include a history of retinal vein occlusion (RVO) or current risk factors for RVO, as well as uncontrolled cardiovascular conditions such as heart failure or recent acute coronary syndrome. Given the potential for hepatotoxicity, LFTs must be monitored regularly, and protocols should specify clear guidelines for dose modification based on the severity of the observed abnormalities [1] [3].

The recommended starting dose for this compound in phase I trials is 45 mg orally twice daily in continuous 21-day cycles. For combination therapy with encorafenib, the recommended dose is encorafenib 450 mg once daily plus this compound 45 mg twice daily. The phase I trial of this compound with FOLFOX established that this dose is feasible for combination with cytotoxic chemotherapy as well [5]. The protocol must define a comprehensive Dose-Limiting Toxicity (DLT) observation period, typically the first cycle (28 days), and detail specific rules for dose escalation, reduction, and treatment delays. Predefined dose reduction levels for this compound should be included, typically proceeding from 45 mg BID to 30 mg BID, and then to 15 mg BID if intolerability persists. Permanent discontinuation is required for confirmed RVO, symptomatic cardiomyopathy, or other life-threatening AEs.

Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integral to early-phase trial design. Key PK parameters to evaluate include maximum concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and terminal half-life (t~1/2~). A primary PD biomarker for demonstrating target engagement is the reduction in levels of phosphorylated ERK (pERK) in paired tumor biopsies. Additional exploratory biomarker analyses may include pre-treatment and on-treatment tumor genetic profiling to identify mechanisms of innate or acquired resistance. The SECOMBIT trial underscores the importance of considering sequencing strategies with immunotherapy in the overall trial design, as this can significantly impact long-term survival outcomes [1] [4].

Conclusion

This compound, in combination with encorafenib, represents a highly effective targeted therapy option for patients with BRAF-mutant metastatic melanoma, offering a durable response and a manageable safety profile. The design of clinical trials involving this compound must be meticulously planned, with careful attention to patient selection, dosing schedules, proactive toxicity management, and robust biomarker analysis. The emerging data from trials like SECOMBIT highlight the evolving treatment landscape, where strategic sequencing of targeted therapy and immunotherapy can further optimize patient outcomes. As research continues, future clinical trials should explore this compound's potential in other MAPK-driven malignancies and in novel combination regimens to overcome resistance and broaden its therapeutic applicability.

References

Clinical Application and Efficacy Data of Binimetinib

Author: Smolecule Technical Support Team. Date: February 2026

The primary clinical evidence for Binimetinib in NRAS-mutant melanoma comes from the phase 3 NEMO trial. The table below summarizes its key efficacy outcomes compared to standard chemotherapy [1].

Parameter This compound (N=269) Dacarbazine (N=133)
Median Progression-Free Survival (PFS) 2.8 months 1.5 months
Hazard Ratio (HR) for PFS 0.62 (95% CI: 0.47–0.80) --
Overall Response Rate (ORR) 15% 7%
Common Adverse Events (AEs) Creatine phosphokinase (CPK) elevation, acneiform dermatitis, diarrhea, peripheral edema, retinal pigment epithelial detachment --

Despite the statistically significant improvement over dacarbazine, the modest median PFS of 2.8 months highlights the challenge of rapid acquired resistance. Consequently, this compound is often considered after the failure of immunotherapy or in the context of clinical trials [1] [2].

Emerging Strategies to Overcome Resistance

Current research focuses on combination therapies to enhance the efficacy of this compound and delay resistance. The following table outlines key strategies under investigation.

Strategy Mechanism/Rationale Example & Key Findings
Intermittent Dosing Prevents resistance by exploiting fitness deficit of drug-resistant cells during treatment breaks [3]. Case reports of long-term response with schedule of 2-3 weeks on/1 week off; managed toxicity and prolonged disease control [3].
HDAC Inhibition HDAC inhibitors suppress DNA repair pathways, synergizing with MEK inhibition [4]. Phase 1b/2 NAUTILUS trial: Bocodepsin (HDACi) + this compound; ORR 30%, median PFS 6.7 months [4].
CDK4/6 Inhibition Co-targeting cell cycle progression; NRAS suppression creates dependency on CDK4 kinase activity [5] [6] [2]. Preclinical and early clinical studies show promise; identified as a viable future option [5] [2].
Direct NRAS Targeting Aims to address the root oncogenic driver [6]. Preclinical studies with Antisense Oligonucleotides (ASOs) show reduced NRAS-mRNA, suppressed tumor growth, and synergy with MEK1/FGFR2/CDK4 inhibitors [6].

Experimental Protocols for Preclinical Research

For researchers investigating this compound and its resistance mechanisms, the following protocols provide a methodological foundation.

In Vitro Protocol for Establishing Acquired Resistance

This protocol, adapted from studies on BRAF/MEK inhibitor resistance, can be modified for this compound in NRAS-mutant models [7] [8].

  • Objective: To generate and characterize this compound-resistant NRAS-mutant melanoma cell lines.
  • Materials:
    • NRAS-mutant melanoma cell line (e.g., SK-MEL-2).
    • This compound (Selleck Chemicals, #S7007), dissolved in DMSO.
    • Cell culture reagents and WST-1 or MTS assay kit.
  • Methodology:
    • IC50 Determination: Treat parental cells with a this compound dose range (e.g., 1 nM - 1000 nM) for 48-72 hours. Calculate the IC50 using cell viability data (WST-1/MTS assay).
    • Resistance Induction: Use one of two methods:
      • Constant Dose: Continuously expose cells to a constant dose near IC50 (e.g., 10-50 nM) for >3 months [8].
      • Dose Escalation: Treat cells with increasing doses of this compound (e.g., starting at IC50/4) monthly for several months [8].
    • Validation: Monitor cell viability monthly. Confirm resistance by demonstrating a significantly higher IC50 in resistant (A375-R) vs. parental (A375-S) cells.
    • Withdrawal Study (Drug Holiday): Culture resistant cells in drug-free medium for 10+ days. Assess viability and protein expression changes (e.g., via Western blot for Snail, Galectin-3) to identify "drug-addicted" phenotypes [7].
In Vivo Protocol for Evaluating Combination Efficacy

This protocol is based on studies testing NRAS-targeting ASOs and can be adapted for this compound combinations [6].

  • Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination in a xenograft model.
  • Materials:
    • Immunocompromised mice (e.g., NSG or nude mice).
    • NRAS-mutant melanoma cells.
    • This compound, combination agent (e.g., Bocodepsin).
  • Methodology:
    • Xenograft Establishment: Subcutaneously inject 1-5 million melanoma cells into mouse flanks. Monitor until tumors reach ~100-150 mm³.
    • Treatment Groups: Randomize mice into groups (n=5-10):
      • Group 1: Vehicle control.
      • Group 2: this compound alone (e.g., 30-45 mg/kg, BID, oral gavage).
      • Group 3: Combination agent alone.
      • Group 4: this compound + Combination agent.
    • Dosing & Monitoring: Treat mice for 3-4 weeks. Measure tumor volumes and body weights 2-3 times weekly.
    • Endpoint Analysis: Calculate tumor growth inhibition. Process tumors for immunohistochemistry (IHC) analysis of pathway modulation (e.g., p-ERK, Ki-67) and RNA/protein extraction for downstream molecular profiling [6].

NRAS Signaling and this compound's Mechanism

The following diagram illustrates the core signaling pathways driven by mutant NRAS and the specific mechanism of this compound.

G NRAS_mutant Mutant NRAS (Q61) RAFs RAF (A/B/C-RAF) NRAS_mutant->RAFs PI3K PI3K NRAS_mutant->PI3K RALGEF RALGEF NRAS_mutant->RALGEF MEK MEK RAFs->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival & Tumor Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (MEKi) This compound->MEK Inhibits RAL RAL A/B RALGEF->RAL Exocyst Exocyst/Survival RAL->Exocyst Exocyst->Proliferation

Mutant NRAS (most commonly at codon Q61) is locked in its active, GTP-bound state, leading to constitutive signaling through its major downstream effector pathways: the MAPK pathway (RAF-MEK-ERK), the PI3K-AKT pathway, and the RALGEF-RAL pathway [9]. This compound is a selective allosteric inhibitor of MEK1/2, effectively blocking the MAPK pathway downstream of NRAS and CRAF, thereby inducing apoptosis and cell cycle arrest in NRAS-mutant melanoma cells [9] [3] [2].

Key Takeaways for Research and Development

  • This compound offers a targeted, albeit modestly effective, option for NRAS-mutant melanoma after immunotherapy failure, supported by level 1 evidence from the NEMO trial [1].
  • The future lies in rational combinations. Promising strategies include co-targeting the MAPK pathway with CDK4/6 or HDAC inhibitors to overcome resistance, as shown in early-phase trials like NAUTILUS [5] [4] [2].
  • Directly targeting NRAS remains the ultimate goal. Emerging technologies, such as antisense oligonucleotides (ASOs), show significant preclinical promise and may open new therapeutic avenues [6].
  • Intermittent dosing schedules are a clinically relevant concept to manage toxicity and potentially delay the onset of resistance, as supported by case reports [3].

Reference List

  • Targeting Mutant NRAS Signaling Pathways in Melanoma. Pharmacol Res. 2016;107:111-116. doi: 10.1016/j.phrs.2016.03.007 [9]
  • Long-Term Response to Intermittent this compound in Patients With NRAS-Mutant Melanoma. The Oncologist. 2020;25(11):e1593-e1597. doi: 10.1634/theoncologist.2019-0656 [3]
  • Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and this compound in Melanoma Cell Lines. Cancers. 2021;13(23):6058. doi: 10.3390/cancers13236058 [7]
  • NRAS mutant melanoma: Towards better therapies. Cancer Treat Rev. 2021;99:102238. doi: 10.1016/j.ctrv.2021.102238 [5]
  • This compound versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial. Lancet Oncol. 2017;18(4):435-445. doi: 10.1016/S1470-2045(17)30180-8 [1]
  • Second-generation BRAF inhibitor Encorafenib resistance is regulated by NCOA4-mediated iron trafficking in the drug-resistant malignant melanoma cells. Sci Rep. 2025;15:2422. doi: 10.1038/s41598-025-86874-3 [8]
  • Suppression of NRAS-mutant melanoma growth with NRAS-targeting Antisense Oligonucleotide treatment reveals therapeutically relevant kinase co-dependencies. Commun Med. 2025;5:216. doi: 10.1038/s43856-025-00932-5 [6]
  • Bocodepsin/Binimetinib Is Tolerable, Shows Combinatorial Activity in NRAS-Mutant Metastatic Melanoma. Onclive. July 1, 2025. [4]
  • Treatment of NRAS-Mutant Melanoma. Curr Treat Options Oncol. 2015;16(4):15. doi: 10.1007/s11864-015-0330-z [2]

References

Application Note: Encorafenib + Binimetinib for BRAF V600E-Mutant Metastatic Non-Small Cell Lung Cancer (NSCLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Basis

The BRAF V600E mutation is a class I BRAF mutation found in approximately 2% of NSCLC cases, predominantly in adenocarcinomas [1] [2]. This specific point mutation results in a valine-to-glutamic acid substitution at codon 600, transforming the BRAF kinase into a constitutively active monomer that functions independently of RAS signaling [1] [3]. The hyperactive BRAF V600E mutant protein drives oncogenesis through the MAPK signaling pathway (RAS-RAF-MEK-ERK), leading to uncontrolled cellular growth, proliferation, and survival [1] [4].

Monotherapy with BRAF inhibitors, such as vemurafenib or dabrafenib, demonstrated initial efficacy but was limited by the rapid development of resistance, often through reactivation of the MAPK pathway [1] [5]. To overcome this, combination therapy targeting both BRAF and its immediate downstream effector, MEK, was developed. The addition of a MEK inhibitor like binimetinib helps to delay the onset of resistance and also reduces the incidence of certain paradoxical side effects, such as cutaneous squamous cell carcinoma [2] [5]. The combination of encorafenib (a BRAF inhibitor) and this compound (a MEK inhibitor) provides synergistic antitumor activity by imposing a more complete blockade on this critical oncogenic pathway [2].

Clinical Efficacy and Trial Data

The phase 2 PHAROS trial (NCT03915951) is the pivotal study supporting the use of encorafenib plus this compound in BRAF V600E-mutant metastatic NSCLC. It is an ongoing, open-label, single-arm, multicenter study [6] [2]. The trial enrolled 98 patients, comprising two key cohorts: 59 treatment-naïve patients and 39 previously treated patients (who had received one prior line of systemic therapy, which could not include a prior BRAF or MEK inhibitor) [6] [2]. Patients with symptomatic brain metastases or leptomeningeal disease were excluded [2].

The regimen consisted of encorafenib 450 mg orally once daily plus This compound 45 mg orally twice daily, continued until disease progression or unacceptable toxicity [2]. The primary endpoint was objective response rate (ORR) as assessed by an independent radiology review [6].

With extended follow-up (minimum of approximately 32 months for treatment-naïve and 22 months for previously treated patients), the PHAROS trial continues to demonstrate robust and durable efficacy [6].

Table 1: Key Efficacy Outcomes from the Updated PHAROS Trial Analysis [6] [4]

Patient Cohort Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Treatment-Naïve 75% 40.0 months 30.2 months 47.6 months
Previously Treated 46% 16.7 months 9.3 months 22.7 months

These results establish a new benchmark for targeted therapy in this patient population, with the median overall survival of nearly four years in treatment-naïve patients being particularly notable [4].

Recommended Protocol and Workflow

The following diagram outlines the clinical patient management protocol based on the PHAROS trial design and clinical guidelines.

G cluster_monitoring Monitoring & Management Start Patient with Metastatic NSCLC A Broad Molecular Profiling (NGS or PCR) Start->A B BRAF V600E Mutation Confirmed? A->B C Assess Treatment History B->C Yes End End B->End No D1 Treatment-Naïve Cohort C->D1 D2 Previously Treated Cohort (One prior line) C->D2 E Initiate Therapy: Encorafenib 450mg QD + This compound 45mg BID D1->E D2->E F Continuous Monitoring until Progression or Unacceptable Toxicity E->F M1 Baseline & Periodic Assessments: - LVEF (Echo/MUGA) - Liver Function Tests (LFTs) - Dermatologic Evaluation - CPK & Creatinine M2 Proactive AE Management: - Antiemetics/Antidiarrheals - Dose Interruptions/Reductions

Key Protocol Considerations
  • Biomarker Testing: Current guidelines recommend broad-based molecular testing via next-generation sequencing (NGS) or polymerase chain reaction (PCR) for all patients with advanced non-squamous NSCLC. This is critical for identifying the BRAF V600E mutation and other actionable biomarkers before initiating treatment [1] [2].
  • Patient Selection: This regimen is specifically indicated for patients whose tumors harbor the BRAF V600E mutation. It is not effective for BRAF wild-type tumors or for non-V600E (Class II and III) BRAF mutations, for which targeted therapeutic options remain an unmet need [1] [3] [7].
  • Dose Modifications: The protocol requires careful management through dose modifications (interruption or reduction) to manage adverse events. Encorafenib can be reduced to 300 mg then 200 mg daily, and this compound to 30 mg then 15 mg twice daily [2].

Safety and Tolerability Management

The combination of encorafenib and this compound has a manageable safety profile. The most frequent all-causality adverse reactions observed in the PHAROS trial were fatigue (61%), nausea (58%), diarrhea (52%), and musculoskeletal pain (48%) [2]. The most common treatment-related adverse events were nausea (52%), diarrhea (44%), fatigue (33%), and vomiting (30%) [6] [4].

Table 2: Key Monitoring Requirements and Management Strategies for Notable Adverse Reactions [2] [4]

Adverse Reaction Monitoring Frequency Management Strategies
Cardiomyopathy (Left Ventricular Dysfunction) Baseline, 1 month after initiation, then every 2-3 months. Withhold, reduce dose, or permanently discontinue based on severity.
Hepatotoxicity Baseline, monthly during treatment, and as clinically indicated. Withhold, reduce dose, or permanently discontinue based on severity.
Rhabdomyolysis (Elevated CPK) Baseline, periodically during treatment, and as clinically indicated. Withhold, reduce dose, or permanently discontinue based on severity.
Hemorrhage As clinically indicated throughout treatment. Withhold, reduce dose, or permanently discontinue based on severity.
Ocular Toxicity (e.g., Serous Retinopathy, Uveitis) For any visual disturbances; ophthalmologic evaluation within 24 hours for acute vision loss. Permanently discontinue MEKTOVI for retinal vein occlusion (RVO). Withhold for other ocular toxicities.
QTc Prolongation Baseline and during treatment in patients with pre-existing risk factors. Monitor ECG and electrolytes.
Dermatologic Reactions Prior to initiation, every 2 months during treatment, and for up to 6 months after discontinuation. Dermatologic evaluation and excision of suspicious skin lesions.

In the PHAROS trial, treatment-related adverse events led to dose reductions in 26% of patients and permanent treatment discontinuation in 16% of patients [6]. Gastrointestinal events (diarrhea, nausea) were the most common reasons for dose modifications [2].

Mechanisms and Signaling Pathways

The mechanistic rationale for the encorafenib and this compound combination lies in their complementary inhibition of the MAPK pathway, as illustrated below.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS (GTP-bound) RTK->RAS BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK BRAF_Mut BRAF V600E Mutant (Constitutive Active Monomer) BRAF_Mut->MEK ERK ERK MEK->ERK Prolif Cell Growth, Proliferation, Survival ERK->Prolif Enc Encorafenib (BRAF Inhibitor) Enc->BRAF_Mut Directly Targets Bin This compound (MEK Inhibitor) Bin->MEK Directly Targets

Pathway Explanation: In normal physiology (nodes in yellow), the MAPK pathway is transiently activated by growth signals. The BRAF V600E mutation (red node) acts as a constitutively active monomer, bypassing normal regulatory mechanisms and continuously signaling downstream to MEK and ERK, driving oncogenic progression [1] [3]. Encorafenib specifically binds to and inhibits the mutant BRAF V600E protein, while This compound inhibits MEK, the protein immediately downstream of BRAF. This dual blockade (blue arrows) results in a more profound and sustained suppression of the hyperactive MAPK pathway, leading to enhanced antitumor efficacy and helping to delay or overcome resistance mechanisms that often limit the effectiveness of BRAF inhibitor monotherapy [1] [2] [5].

Discussion and Future Directions

The PHAROS trial establishes encorafenib plus this compound as a standard of care for patients with BRAF V600E-mutant metastatic NSCLC, with unprecedented long-term survival benefits, particularly in the first-line setting [4] [7]. Compared to the earlier approved combination of dabrafenib plus trametinib, encorafenib plus this compound appears to have a distinct toxicity profile, with notably lower rates of pyrexia (fever), which can be a clinically significant and debilitating side effect [5].

Several key challenges and future directions remain:

  • Treatment Sequencing: The optimal sequence of therapy (BRAF/MEK inhibitors vs. immunotherapy-based regimens) is not yet defined by randomized trials, unlike in melanoma [5] [7]. Retrospective studies and prospective cooperative group trials are needed to clarify the best treatment sequence.
  • Resistance Mechanisms: Understanding and overcoming resistance to BRAF/MEK inhibition is a critical area of ongoing research. Strategies to combat resistance may include next-generation RAF inhibitors or rational drug combinations [1] [7].
  • Non-V600E BRAF Mutations: A significant unmet need exists for patients with class II and III BRAF mutations. Current guidelines do not recommend BRAF/MEK inhibitors for these alterations, and patients are often treated with immunotherapy, chemotherapy, or enrolled in clinical trials evaluating novel agents like pan-RAF inhibitors [1] [3] [7].

References

Application Note: Pharmacodynamic Biomarker Assessment for Binimetinib in Advanced Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Summary: This document outlines a methodology for assessing pharmacodynamic (PD) biomarkers to demonstrate target engagement of the MEK1/2 inhibitor Binimetinib in tumor tissue. The protocol is derived from a phase II study in patients with advanced NRAS- or BRAF-mutated melanoma [1]. The core approach involves analyzing paired tumor biopsies collected before and after treatment initiation to measure changes in MAPK pathway signaling.

Detailed Experimental Protocol

The following procedures are adapted from the biomarker analysis plan of the referenced phase II trial [1].

1.1 Sample Collection and Handling

  • Timing: Collect paired tumor biopsies.
    • Pre-dose: Before the first dose of this compound.
    • Post-dose: After initiating this compound treatment (the specific timing was not detailed in the results but is a critical parameter to define).
  • Handling: Immediately after collection, preserve tumor tissue by snap-freezing in liquid nitrogen or formalin-fixation and paraffin-embedding (FFPE) for subsequent immunohistochemistry (IHC) analysis.

1.2 Pharmacodynamic Immunohistochemistry (IHC)

  • Objective: To quantify the inhibition of the MAPK pathway by measuring the reduction in phosphorylated ERK (pERK), a direct downstream target of MEK.
  • Procedure:
    • Sectioning: Cut serial sections from FFPE tissue blocks.
    • Staining: Perform IHC staining using validated antibodies against pERK and the MAPK pathway response gene DUSP6.
    • Imaging & Digital Analysis: Scan stained slides using a high-throughput slide scanner (e.g., ZEISS Axio Scan.Z1) [2]. Use image analysis software (e.g., ZEISS ZEN) to quantify staining.
  • Quantification: For each sample, calculate an H-Score using the formula:
    • H-Score = [(% cells with high intensity × 3) + (% cells with medium intensity × 2) + (% cells with low intensity × 1)] / 100 [2].
    • The H-Score ranges from 0 to 300, providing a semi-quantitative measure of protein expression and phosphorylation levels.

1.3 Genetic Biomarker Analysis

  • Objective: To explore the association between baseline genetic alterations and clinical efficacy.
  • Procedure:
    • DNA Extraction: Isolate genomic DNA from baseline tumor samples.
    • Genetic Profiling: Perform genetic analysis to identify mutations and copy number alterations (e.g., via whole-exome or targeted sequencing). Key genes of interest include:
      • For BRAF-mutant melanomas: CDKN2A/B, PTEN, TRRAP, and amplifications on chromosome 7q [1].
      • For NRAS-mutant melanomas: CDKN2A/B, TP53, and NOTCH2 [1].
Key Data and Findings

The tables below summarize the expected outcomes and key genetic associations based on the phase II study.

Table 1: Summary of Key Pharmacodynamic and Efficacy Findings

Assessment Metric Pre-treatment Post-treatment Key Finding
pERK H-Score Baseline Level Decreased Confirms MAPK pathway inhibition [1]
DUSP6 H-Score Baseline Level Decreased Confirms MAPK pathway inhibition [1]
Correlation with Efficacy --- --- No association found between pERK/DUSP6 reduction and clinical response [1]

Table 2: Common Genetic Alterations and Potential Associations

Melanoma Genotype Frequently Altered Genes Potential Association with this compound Efficacy
BRAF-Mutant CDKN2A/B, PTEN, TRRAP Shorter PFS trend in patients with chromosome 7q amplifications [1]
NRAS-Mutant CDKN2A/B, TP53, NOTCH2 Reported as common alterations; predictive value requires further study [1]
Visualizations of Signaling Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the mechanistic role of this compound and the experimental workflow.

Diagram 1: this compound Inhibits the MAPK Signaling Pathway

This compound Inhibits MAPK Signaling GF Growth Factor Receptor RAS Mutated NRAS/BRAF GF->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK pERK pERK MEK->pERK This compound This compound This compound->MEK Inhibits DUSP6 DUSP6 pERK->DUSP6 Nucleus Nucleus Proliferation Survival pERK->Nucleus

Diagram 2: Biomarker Analysis Workflow

Tumor Biomarker Analysis Workflow cluster_pre Pre-dose Biopsy cluster_post Post-dose Biopsy PreBiopsy Collect Pre-dose Tumor Biopsy PreProcess Process Tissue (FFPE/Snap-freeze) PreBiopsy->PreProcess IHC IHC Staining & H-Score Quantification (pERK, DUSP6) PreProcess->IHC Genetic Genetic Analysis (Mutation/CNA Profiling) PreProcess->Genetic PostBiopsy Collect Post-dose Tumor Biopsy PostProcess Process Tissue (FFPE/Snap-freeze) PostBiopsy->PostProcess PostProcess->IHC Data Integrate Data with Clinical Outcomes IHC->Data Genetic->Data

Important Considerations & Conclusions

  • Biomarker Performance: While a reduction in pERK and DUSP6 levels robustly confirms target engagement by this compound, this specific study found that the magnitude of change did not correlate with clinical efficacy (e.g., tumor response or progression-free survival) [1]. This highlights the distinction between a PD biomarker and a predictive biomarker.
  • Exploratory Genetic Markers: Co-occurring genetic alterations may influence treatment outcomes. The observation that BRAF-mutant patients with amplifications on chromosome 7q had a trend toward shorter PFS is a hypothesis-generating finding that warrants validation in larger cohorts [1].
  • Protocol Gaps: Please note that specific details such as the exact timing of the post-dose biopsy, the specific antibody clones and dilutions used for pERK IHC, and the full criteria for biomarker positivity were not fully elaborated in the available source material. These parameters must be defined in a formal protocol.

References

Comprehensive Application Notes and Protocols: Skin Punch Biopsy Analysis in Binimetinib Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Skin punch biopsies serve as a critical surrogate tissue for assessing pharmacodynamic (PD) effects of binimetinib, a potent and selective oral MEK1/2 inhibitor. These biopsies provide direct evidence of target engagement by measuring the inhibition of the MAPK signaling pathway in normal tissue, which correlates with anti-tumor activity [1]. This approach is particularly valuable in early-phase clinical trials where sequential tumor biopsies may be impractical, allowing researchers to confirm that this compound reaches its intended target at biologically relevant concentrations and to guide dose selection for expansion cohorts [1].

The molecular rationale for this methodology centers on this compound's mechanism of action as an allosteric inhibitor of MEK1/2, key components of the MAPK pathway. By blocking MEK1/2 activation, this compound prevents downstream phosphorylation of ERK, ultimately modulating gene expression patterns that control cellular proliferation, survival, and differentiation [2]. Analysis of skin biopsies provides a direct window into these molecular events, enabling researchers to confirm pathway modulation and optimize dosing regimens for maximal therapeutic effect.

Experimental Protocols and Workflows

Pre-Biopsy Planning and Patient Preparation
  • Informed Consent: Obtain written informed consent specifically detailing skin biopsy procedures, including potential for minor scarring, discomfort, and infection risk [1].
  • Timing Considerations: Schedule baseline biopsies prior to initial drug administration. Follow-up biopsies are typically collected 1-2 weeks after treatment initiation to capture early pharmacodynamic effects, with optimal timing depending on the specific trial design and this compound pharmacokinetics [1].
  • Site Selection: Choose hair-bearing areas of the upper arm, thigh, or back for consistency and ease of access. Avoid areas with visible sun damage, inflammation, or scarring that might compromise molecular analysis.
Biopsy Collection Procedure
  • Clean and Anesthetize: Sterilize the biopsy site with 70% alcohol followed by betadine. Administer local anesthesia (1% lidocaine with epinephrine) via intradermal injection, creating a 1-2 cm wheal.
  • Perform Biopsy: Using a sterile 2.5-4 mm disposable punch biopsy tool, apply firm downward pressure with rotating motion until through the dermis [3] [4].
  • Sample Handling: Immediately transfer the tissue specimen to the appropriate storage medium based on downstream analytical applications (see Section 2.3).
  • Wound Care: Apply direct pressure for hemostasis. Close 4 mm biopsies with a single suture if required, though 2.5 mm biopsies typically do not require suturing [4]. Apply antibiotic ointment and sterile dressing.
Sample Processing and Storage Methods

Comparative studies have evaluated multiple processing and storage techniques for skin biopsy specimens intended for molecular analysis. The table below summarizes the performance characteristics of different methods:

Table: Comparison of Skin Biopsy Processing Methods for RNA Analysis

Processing Method Average RNA Yield RNA Quality Score (RQS) Suitability for NanoString Practical Considerations
Snap Frozen (Liquid Nitrogen) Variable (19.4-315.5 ng/μL) [3] 4.8-6.5 [3] Good (with adequate yield) [3] Requires immediate access to liquid nitrogen; long-term storage at -80°C
RNAlater (24h RT, then -80°C) Variable [3] 8.2 ± 1.15 (Highest) [3] Excellent [3] Convenient for transport; stable at room temperature for 24 hours
DNA/RNA Shield (RT storage) Consistent concentrations [3] Consistent RQS [3] Excellent [3] Ideal for multi-center trials; no cold chain required
TRIzol (then -80°C) Very low in some samples [3] Not specifically reported Good (when yield adequate) [3] Effective RNA stabilization; requires chloroform separation
Formalin-Fixed Paraffin-Embedded (FFPE) Most consistent concentrations [3] Good [3] Good [3] Enables histopathology correlation; RNA more fragmented
Saline (24h RT, then -80°C) Low [3] <2 (Lowest) [3] Poor [3] Not recommended for RNA studies

The following workflow diagram illustrates the complete process from biopsy collection to analysis:

Skin Biopsy Analysis Workflow cluster_storage Storage Method Selection Start Patient Consent and Biopsy Site Preparation Anesthesia Local Anesthesia (1% Lidocaine with Epinephrine) Start->Anesthesia Biopsy Punch Biopsy (2.5-4 mm) Anesthesia->Biopsy Processing Immediate Sample Processing Biopsy->Processing SnapFrozen Snap Frozen (Liquid Nitrogen) Processing->SnapFrozen Based on research needs RNAlater RNAlater (24h RT then -80°C) Processing->RNAlater RNAShield DNA/RNA Shield (Room Temperature) Processing->RNAShield FFPE Formalin Fixation (FFPE Blocks) Processing->FFPE RNA RNA Extraction and Quality Assessment SnapFrozen->RNA RNAlater->RNA RNAShield->RNA FFPE->RNA Analysis Molecular Analysis RNA->Analysis Data Data Interpretation and Target Engagement Assessment Analysis->Data

Analytical Methods and Data Interpretation

RNA Quality Assessment and Quantification

Following extraction using appropriate kits (e.g., Maxwell RSC simplyRNA Tissue Kit, Direct-Zol RNA Kit, or RNeasy mini kit), evaluate RNA quality through multiple complementary methods [3]:

  • UV Spectrophotometry (NanoDrop): Assess concentration and purity (A260/A280 ratio >1.9 indicates pure RNA) [3]
  • Bioanalyzer (LabChip24): Calculate RNA Quality Score (RQS); samples with RQS >7.0 are ideal for gene expression studies [3]
  • Quantifluor RNA-Specific Dye: Provide accurate concentration measurements for digital gene expression platforms [3]
Gene Expression Analysis Using NanoString nCounter Technology

The NanoString nCounter platform enables digital multiplex gene expression profiling without amplification, making it ideal for limited biopsy material [3]:

  • Input Requirements: 300 ng of total RNA hybridized with probes at 65°C for 24 hours [3]
  • Panel Selection: PanCancer Immune Profiling Panel (730 immune genes + 40 housekeeping genes) is well-suited for MEK inhibitor studies [3]
  • Data Processing: Use nSolver Analysis Software with advanced analysis module for quality control, normalization, and differential expression analysis [3]
  • Key Targets: Focus on MAPK pathway genes (ERK1/2, RSK1), immediate early genes (FOS, JUN), and immune modulation markers

The following diagram illustrates the molecular signaling pathway targeted by this compound and analyzed through skin biopsy:

MAPK Pathway and this compound Mechanism GF Growth Factor Stimulation EGFR Receptor Tyrosine Kinases (EGFR) GF->EGFR RAS RAS Protein (Activated by Mutation in Cancer) EGFR->RAS RAF RAF Protein (Activated by Mutation in Cancer) RAS->RAF MEK MEK1/2 Protein (this compound Target) RAF->MEK ERK ERK Protein (Phosphorylation Measured in Biopsies) MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Altered Gene Expression (Proliferation, Survival) Nucleus->Transcription This compound This compound (MEK1/2 Inhibitor) This compound->MEK Allosteric Inhibition

Key Pharmacodynamic Endpoints and Interpretation
  • Primary PD Marker: Reduction in phospho-ERK (pERK) levels relative to baseline, demonstrating successful target engagement [1]
  • Secondary PD Markers: Modulation of phospho-STAT3 and other MAPK pathway components based on trial objectives [5]
  • Response Correlation: Changes in PD markers should be correlated with clinical response metrics (tumor shrinkage, progression-free survival) and This compound exposure [1]

Table: Troubleshooting Common Issues in Skin Biopsy Analysis

Problem Potential Causes Solutions
Low RNA Yield Small biopsy size, inefficient extraction, excessive fixation Use 4 mm punches, optimize extraction protocol, avoid over-fixation
Poor RNA Quality Delayed processing, inappropriate storage, RNase contamination Process immediately or use stabilizers, employ RNase-free techniques
High Sample Variability Inconsistent biopsy depth, different anatomical sites Standardize technique, use same anatomical region for serial biopsies
Weak PD Signal Suboptimal timing, inadequate drug exposure Optimize biopsy timing relative to dosing, confirm patient compliance

Applications in Clinical Trials

Skin punch biopsies have been successfully implemented across multiple this compound clinical development programs:

  • Phase 1 Dose-Escalation: In the first-in-human study, skin biopsies provided critical proof-of-mechanism data, helping establish 45 mg twice daily as the recommended phase 2 dose [1]
  • Combination Therapy Studies: In the MErCuRIC trial combining this compound with crizotinib, skin biopsies helped characterize pharmacodynamic interactions between MEK and MET inhibition [5]
  • Biomarker Development: Biopsy analysis can identify predictive biomarkers of response and resistance mechanisms, potentially guiding patient selection strategies

References

Frequently Asked Questions (FAQs) on Binimetinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • FAQ 1: What are the primary molecular mechanisms by which melanoma cells develop resistance to binimetinib in combination therapy? The primary mechanism is the reactivation of the MAPK signaling pathway despite continued treatment [1] [2]. This can occur through various genetic alterations, including new mutations in genes like NRAS, KRAS, MAP2K1 (MEK1), or MAP2K2 (MEK2), as well as BRAFV600E amplification or alternative splicing [1] [2]. Additionally, activation of alternative survival pathways, such as the PI3K-Akt pathway, and cellular phenotype switching driven by factors like AXL or MITF, contribute significantly to resistance [2].

  • FAQ 2: Are there any transcriptomic or proteomic changes associated with acquired resistance? Yes, resistance is linked to significant nongenomic alterations. Transcriptomic analyses of resistant cells show changes in genes related to epithelial-mesenchymal transition (EMT), the ROS pathway, and KRAS signaling [3] [4]. Proteomic studies have identified the consistent overexpression of Galectin in several resistant cell lines [3] [4]. A 2025 study also highlighted the role of iron metabolism, with increased expression of proteins like NCOA4 and FTH1, suggesting the activation of ferritinophagy [5].

  • FAQ 3: How can I investigate potential resistance mechanisms in my cell line models? A standard approach is to establish resistant sub-lines through long-term, incremental exposure to the inhibitors [3] [5]. You can then compare the resistant and parental lines using:

    • Viability assays (e.g., WST-1, MTT) to confirm resistance and calculate resistance indices [3] [5].
    • Drug holiday experiments to determine if the cells are "drug-addicted" [3].
    • RNA-Sequencing and Proteome Profiler Arrays to identify differentially expressed genes and proteins [3] [4].
    • Western Blotting to analyze key signaling pathways (e.g., p-ERK, p-MEK, p-AKT) [5].

Key Resistance Mechanisms & Associated Molecular Alterations

The tables below summarize common genetic and non-genetic alterations found in this compound/BRAFi-resistant melanomas.

Table 1: Genetic Alterations in Resistance [1]

Mechanism Category Specific Alteration Frequency / Notes
MAPK Pathway Reactivation NRAS mutations ~17-18% of resistant cases [1]
BRAF amplification ~13% of resistant cases [1]
BRAF splice variants ~16% of resistant cases [1]
MAP2K1/MAP2K2 (MEK1/2) mutations ~7-16% of resistant cases [1]
KRAS mutations Found in resistant cases [1]
Other Pathway Activation PIK3CA, AKT1/3 mutations, PTEN loss Activates PI3K-Akt survival pathway [1] [2]
NF1 loss-of-function Leads to RAS activation [2]

Table 2: Non-Genetic Alterations in Resistance [1] [2] [5]

Mechanism Category Observed Change Functional Consequence
Transcriptomic/Proteomic Changes Overexpression of c-MET, PDGFRβ, IGF1R, AXL Activates bypass signaling via RTKs [1] [2]
Overexpression of COT/MAP3K8 MEK activation independent of BRAF [1]
Upregulation of EMT, ROS pathway genes Increased invasiveness and survival [3] [4]
Increased NCOA4, FTH1 (ferritinophagy) Altered iron metabolism contributing to resistance [5]
Cell State & Survival Upregulation of MITF Promotion of pro-survival gene expression [2]
Stromal secretion of HGF Ligand-induced reactivation of MAPK/PI3K pathways [1]

Experimental Protocols for Investigating Resistance

Here is a detailed methodology for establishing and characterizing resistant cell lines, based on published research [3] [5].

Protocol 1: Generating Resistant Melanoma Cell Lines

  • Objective: To establish a stable melanoma cell line with acquired resistance to encorafenib (BRAFi) and this compound (MEKi) combination therapy.
  • Materials: Sensitive BRAF-mutant melanoma cell line (e.g., A375, WM983B), encorafenib, this compound, cell culture reagents.
  • Procedure:
    • Seeding: Plate sensitive cells at 70% confluence.
    • Initial Dosing: Switch to a growth medium containing a low, non-lethal dose of the ENCO+BINI combination (e.g., 1 nM of each drug) [3].
    • Chronic Exposure & Dose Escalation: Allow cells to grow, passaging them as normal. Every passage, or upon observing healthy growth, incrementally increase the drug concentration (e.g., by 1 nM steps) [3].
    • Maintenance: Continue this process over 3-5 months until cells can proliferate robustly in a high concentration of the drugs (e.g., 200 nM of each inhibitor) [3]. These are your resistant (Res) cells.
    • Validation: Confirm resistance by performing a cell viability assay (see Protocol 2) comparing the Res cells to the parental sensitive (Sen) cells.

Protocol 2: Confirming Resistance via Cell Viability Assay (WST-1)

  • Objective: To quantify the level of resistance and calculate the IC₅₀ and Resistance Index (RI).
  • Materials: 96-well plates, WST-1 reagent, microplate spectrophotometer.
  • Procedure:
    • Seed both Sen and Res cells in a 96-well plate (5x10³ cells/well in 100 µL medium) and incubate for 24 hours [3].
    • Treat cells with a serial dilution of the ENCO+BINI combination (e.g., from 1 µM down to 1 nM) for 72 hours. Include a DMSO vehicle control.
    • Add 10 µL of WST-1 reagent directly to each well and incubate for 2-4 hours at 37°C [3] [5].
    • Measure the absorbance at 440 nm (reference wavelength 650 nm) [3].
    • Calculate cell viability: (Absorbance of treated wells / Absorbance of DMSO control wells) * 100.
    • Calculate the IC₅₀ for both Sen and Res lines using non-linear regression analysis. The Resistance Index (RI) is calculated as: RI = IC₅₀ (Res) / IC₅₀ (Sen) [5].

Protocol 3: Drug Holiday Experiment

  • Objective: To determine if resistant cells are dependent on the drugs for survival (drug addiction).
  • Procedure:
    • Seed Res cells in multiple wells and allow them to adhere.
    • For one group, switch the medium to a drug-free (DMSO) medium. For the control group, maintain the medium with the inhibitors (e.g., 200 nM ENCO+BINI) [3].
    • Culture the cells for 72 hours or longer (e.g., 10 days) [3].
    • Perform a viability assay (as in Protocol 2). A significant drop in the viability of the drug-free group compared to the drug-maintained group indicates a drug-addicted phenotype [3].

Signaling Pathways in Resistance

The following diagram, generated with Graphviz, illustrates the core signaling pathway and common resistance mechanisms to BRAF/MEK inhibition.

G cluster_resistance Mechanisms of Resistance RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation BRAFi BRAFi (e.g., Encorafenib) BRAFi->RAF MEKi MEKi (e.g., this compound) MEKi->MEK NRAS_Mut NRAS/KRAS Mutations NRAS_Mut->RAS RTK_Overexp RTK Overexpression (c-MET, AXL, EGFR) RTK_Overexp->RTK HGF_Secretion Stromal HGF Secretion HGF_Secretion->RTK BRAF_Amp BRAFV600E Amplification BRAF_Amp->RAF BRAF_Splice BRAF Splice Variants BRAF_Splice->RAF MEK_Mut MEK1/2 Mutations (MAP2K1/2) MEK_Mut->MEK COT_Overexp COT/MAP3K8 Overexpression COT_Overexp->MEK PI3K_Act PI3K-AKT Pathway Activation PI3K_Act->CellProliferation MITF_Up MITF Amplification/Upregulation MITF_Up->CellProliferation NCOA4_Up NCOA4/FTH1 Upregulation (Ferritinophagy) NCOA4_Up->CellProliferation

Diagram 1: MAPK Pathway and Resistance Mechanisms. This diagram shows the normal BRAF/MEK inhibitor targets and the diverse molecular changes that can reactivate the pathway or enable cell survival, leading to treatment resistance.

References

Serious Adverse Events & Management Protocols

Author: Smolecule Technical Support Team. Date: February 2026

While common AEs are often manageable, some serious adverse reactions require immediate attention and specific intervention protocols.

Serious Adverse Event Key Monitoring & Management Protocols Clinical Incidence & Notes
New Primary Malignancies (e.g., cutaneous squamous cell carcinoma) Dermatologic evaluations before treatment, every 2 months during, and for up to 6 months after treatment [1] [2]. A known class effect of BRAF inhibitors; combination therapy reduces skin toxicity compared to BRAF inhibitor monotherapy [3].
Cardiomyopathy (e.g., left ventricular dysfunction) Assess LVEF via echocardiogram or MUGA scan before treatment, after 1 month, then every 2-3 months [1] [4]. Occurred in 7% of patients (Grade 3 in 1.6%); resolved in 87% of cases. Median time to onset was 3.6 months [4].
Serous Retinopathy / Retinal Pigment Epithelial Detachment (RPED) Comprehensive ophthalmologic examination if visual symptoms occur. Regular monitoring is advised [3] [1]. Incidence was 20%; led to dose interruptions in 5% of patients. No permanent discontinuations due to retinopathy were reported in the COLUMBUS trial [3] [4].
Hepatotoxicity Monitor liver function tests (AST, ALT, Alkaline Phosphatase) before treatment, monthly during treatment, and as clinically indicated [2] [4]. In the PHAROS trial (NSCLC), Grade 3/4 increases in AST and ALT occurred in 10% and 9% of patients, respectively [2].
Rhabdomyolysis / Muscle Toxicity Monitor creatine phosphokinase (CPK) and creatinine levels before and during treatment [1] [2]. Withhold or reduce dose based on severity [2]. Serum CPK elevation occurred in 41% of patients in a clinical trial [2].
Hemorrhage Monitor for signs of bleeding. Permanently discontinue for Grade 4 hemorrhage [4]. Hemorrhage occurred in 19% of melanoma patients (3.2% Grade 3+). Fatal intracranial hemorrhage was reported (1.6%) [4].
Venous Thromboembolism (VTE) Monitor for signs of DVT and PE. Withhold MEKTOVI for uncomplicated DVT/PE; permanently discontinue for life-threatening PE [1] [4]. Can be life-threatening [1].
QTc Prolongation Monitor electrolytes and ECGs before treatment and after dose modifications. Manage correctable factors for QT prolongation [1] [2]. BRAFTOVI can prolong QTc interval. Avoid concomitant use with other drugs known to prolong QTc [2].
Interstitial Lung Disease (ILD) / Pneumonitis Withhold MEKTOVI in patients with suspected ILD. Permanently discontinue if ILD is confirmed [1]. --
Gingival Hypertrophy The FDA has identified a potential signal of gingival hypertrophy as a serious risk for MEK inhibitors, including binimetinib. This is under evaluation as of the latest data [5]. A potential signal identified by FDA FAERS (April-June 2025). The need for regulatory action is being evaluated [5].

Experimental & Clinical Management Workflow

For researchers designing studies or managing patients on this regimen, the following workflow outlines the core monitoring and management cycle.

This compound Management Workflow Start Baseline Assessment Cycle Treatment Cycle Start->Cycle Monitor Routine Monitoring Cycle->Monitor Monitor->Cycle Stable   AE Adverse Event (AE) Occurs Monitor->AE Manage AE Management AE->Manage Adjust Dose Modification (Withhold, Reduce, Discontinue) Manage->Adjust  Action Required Resume Resume or Continue Treatment Manage->Resume  Managed/Resolved Adjust->Resume Resume->Cycle

Key Experimental & Clinical Considerations

  • Dose Modifications: In clinical trials, adverse reactions led to dose interruptions of this compound in 33% of patients and dose reductions in 19% [4]. The median time to first dose reduction or interruption was 6.9 months, notably longer than with vemurafenib (1.8 months), suggesting a more manageable toxicity profile over time [3] [4].
  • Drug Interactions: this compound has 195 known drug interactions (27 major, 168 moderate) [6]. Concomitant use with strong CYP3A4 inducers or inhibitors should be avoided, as they can significantly alter encorafenib levels [2]. BRAFTOVI can also decrease the efficacy of hormonal contraceptives, requiring the use of non-hormonal alternatives [2] [4].
  • Special Populations: Advise women not to breastfeed during treatment and for 2 weeks after the final dose [2].

References

Mechanisms & Clinical Presentation of Ocular Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

What is the primary ocular toxicity? The most common ocular adverse event is MEK inhibitor-associated retinopathy (MEKAR) [1].

  • Pathophysiology: MEK inhibition disrupts the MAPK pathway downstream of the fibroblast growth factor receptor (FGFR), which is essential for maintaining the retinal pigment epithelium (RPE). This leads to RPE dysfunction, increased permeability, and accumulation of subretinal fluid, resulting in serous retinal detachment [1].
  • Clinical Presentation: MEKAR is characterized by the presence of subretinal fluid, leading to serous detachment of the neurosensory retina. On optical coherence tomography (OCT), this can appear as subretinal fluid in subfoveal or extrafoveal locations [1].

What are the common symptoms? Patients may be asymptomatic or present with one or more of the following visual disturbances [1] [2] [3]:

  • Blurred vision
  • Loss of vision or other vision changes
  • Seeing colored dots or halos around lights
  • Eye pain, swelling, or redness

Monitoring & Management Protocols

The following table summarizes the key components of a monitoring protocol for patients on binimetinib.

Monitoring Aspect Recommended Action Rationale & Evidence
Baseline Examination Comprehensive ophthalmologic exam before initiating treatment [1]. Establishes a baseline to differentiate pre-existing pathology from MEKAR [1].
Symptom Education Educate patients to report any visual disturbance immediately [1] [2]. Enables prompt intervention; most symptomatic events occur in the first days to weeks of treatment [1].
Routine Screening No universal recommendation for routine screening in asymptomatic patients [1]. The majority of ocular toxicities are benign and self-limiting, resolving without intervention [1].
High-Risk Patients Consider regular ophthalmologic examination for patients with a history of ocular inflammation, infection, or underlying macular/retinal disease [1]. These patients may be at increased risk for ocular events [1].
Diagnostic Workup For symptomatic patients: prompt ophthalmology referral, visual acuity test, slit-lamp exam, dilated funduscopic examination, and Optical Coherence Tomography (OCT) [1] [4]. OCT is a non-invasive imaging standard for identifying subretinal fluid characteristic of MEKAR [1] [4].

Troubleshooting & Clinical Management FAQs

Q1: How common are vision-threatening ocular events? Serious, vision-threatening ocular toxicities are rare [1]. A meta-analysis of clinical trials found that while the relative risk of ocular toxicities is increased with MEK inhibitors, the absolute risk remains manageable. The vast majority of cases are mild and resolve without the need to discontinue cancer therapy [1] [5].

Q2: What is the recommended clinical management for a patient diagnosed with MEKAR?

  • Asymptomatic or Mild Cases: Often managed by observation alone. Treatment with this compound can typically continue without dose adjustment, as the findings often resolve spontaneously [1].
  • Symptomatic Cases: For patients with vision-impairing symptoms, the decision to temporarily withhold treatment, dose-reduce, or discontinue this compound should be made in consultation with an ophthalmologist and based on the severity of symptoms [1] [6]. The potential seriousness of the event must be weighed against the need for life-prolonging cancer therapy [1].

Q3: Are there any specific considerations for combination therapy? this compound is often administered with encorafenib (a BRAF inhibitor). It is important to note that the ocular toxicities, particularly MEKAR, are primarily a class effect of the MEK inhibitor component of the combination [1] [2] [7].

Experimental & Preclinical Insights

For researchers designing preclinical studies or investigating mechanisms, the following diagram illustrates the signaling pathway involved in this ocular toxicity which you can adapt for your experimental workflows.

G FGFR Fibroblast Growth Factor Receptor (FGFR) MEK MEK ERK ERK MEK->ERK RPE_Dysfunction RPE Dysfunction & Hyperpermeability MEK->RPE_Dysfunction Inhibition RPE_Health RPE Health & Barrier Integrity ERK->RPE_Health Subretinal_Fluid Subretinal Fluid Accumulation RPE_Dysfunction->Subretinal_Fluid SRD Serous Retinal Detachment (MEKAR) Subretinal_Fluid->SRD FGDR FGDR FGDR->MEK

References

Standard Dosing & Reduction Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The standard adult dose of binimetinib is 45 mg taken orally twice daily (BID) when used in combination with encorafenib for treating conditions like unresectable or metastatic melanoma with a BRAF V600E or V600K mutation [1] [2]. Treatment continues until disease progression or unacceptable toxicity.

Dose modifications follow a structured protocol, as shown in the table below [1].

Modification Level Recommended Dosage Instructions
Starting Dose 45 mg PO BID In combination with encorafenib [1].
First Dose Reduction 30 mg PO BID For an adverse reaction that is not tolerable at the current dose [1].
Subsequent Modification Permanently discontinue If unable to tolerate 30 mg PO BID [1].

Management of Specific Adverse Reactions

The following table outlines dose modification guidelines for specific Adverse Reactions (ARs). If encorafenib is permanently discontinued, this compound should also be stopped [1].

Adverse Reaction Severity / Criteria Recommended this compound Dose Modification [1]
Cardiomyopathy Asymptomatic, absolute LVEF decrease >10% from baseline and also below LLN Withhold for up to 4 weeks. If LVEF recovers to ≥LLN, absolute decrease from baseline is ≤10%, and patient is asymptomatic, resume at a reduced dose. If no recovery in 4 weeks, permanently discontinue.
Symptomatic CHF or absolute LVEF decrease >20% from baseline and also below LLN Permanently discontinue.
Venous Thromboembolism Uncomplicated DVT or PE Withhold. If improves to Grade 0-1, resume at a reduced dose. If no improvement, permanently discontinue.
Life-threatening PE Permanently discontinue.
Ocular Toxicity Symptomatic serous retinopathy/Retinal Pigment Epithelial Detachments (RPED) Withhold for up to 10 days. If improves and becomes asymptomatic, resume at the same dose. If not improved, resume at a reduced dose or permanently discontinue.
Retinal Vein Occlusion (RVO) Permanently discontinue.
Uveitis (Grades 1-3) If Grade 1/2 does not respond to ocular therapy, or for Grade 3, withhold for up to 6 weeks. If improved, resume at same or reduced dose. If not improved, permanently discontinue.
Uveitis (Grade 4) Permanently discontinue.
Interstitial Lung Disease (ILD)/Pneumonitis Grade 2 Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose. If not resolved in 4 weeks, permanently discontinue.
Grade 3 or 4 Permanently discontinue.
Hepatotoxicity First occurrence of any Grade 4 AST/ALT increased Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue.
Recurrent Grade 4 AST/ALT increased Permanently discontinue.
Dermatologic Reactions Grade 4 Permanently discontinue.
Rhabdomyolysis / CPK Elevation Grade 4 asymptomatic CPK elevation OR Any grade with symptoms or renal impairment Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose. If not resolved in 4 weeks, permanently discontinue.
Other Adverse Reactions (e.g., hemorrhage) Recurrent Grade 2 or first occurrence of any Grade 3 Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue.
First occurrence of any Grade 4 Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue.
Recurrent Grade 3 Consider permanent discontinuation.
Recurrent Grade 4 Permanently discontinue.

Special Population & Research-Based Dosing

Hepatic Impairment

This compound undergoes significant hepatic metabolism. Pharmacokinetic data indicates that exposure is significantly increased in patients with moderate or severe hepatic impairment [3] [4]. The recommended dose for these patients is 30 mg PO BID [1].

Renal Impairment

No clinically significant changes in this compound exposure were observed in patients with severe renal impairment compared to those with normal renal function. Therefore, no dose adjustment is recommended for renal impairment [1].

Alternative Dosing in Clinical Trials
  • NF1 Plexiform Neurofibromas: In a Phase II study (NF108), the starting dose for adults was reduced from 45 mg BID to 30 mg BID due to intolerable skin adverse events. Pediatric dosing was 32 mg/m² BID (max 45 mg) [5].
  • Combination with Crizotinib: A Phase Ia/b study determined the Maximum Tolerated Dose (MTD) for this compound in combination with crizotinib was 30 mg BID on a 21 days on/7 days off schedule due to toxicities like transaminitis and fatigue [6].
  • Combination with FOLFOX: A Phase I study found the MTD of this compound with FOLFOX chemotherapy was 45 mg BID on both continuous and intermittent schedules [7].

Experimental Workflow for Dose Modification

The diagram below illustrates the decision-making protocol for managing this compound adverse reactions.

Start Adverse Reaction (AR) Occurs Assess Assess AR Type and Severity Start->Assess DC Permanently Discontinue Assess->DC  Serious ARs: - Life-threatening PE - RVO (any grade) - Grade 4 uveitis - Grade 3/4 ILD Withhold Withhold this compound Dose Assess->Withhold  Manageable ARs: - Asymptomatic LVEF decrease - Uncomplicated DVT/PE - Symptomatic retinopathy - Grade 2 ILD - Grade 4 CPK Withhold->DC No Improvement Within Specified Period Reduce Resume at Reduced Dose (30 mg BID) Withhold->Reduce AR Improves to Grade 0-1 Resume Resume at Same Dose (45 mg BID) Withhold->Resume Applies only to: Symptomatic retinopathy that improves

References

Toxicity Profiles of Binimetinib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Target(s) Common Adverse Events (AEs) Notable / Serious Toxicities Clinical Context
Binimetinib + Buparlisib [1] MEK + PI3K Not fully detailed; high rate of AEs leading to discontinuation. Intolerable toxicities with continuous dosing beyond the DLT monitoring period [1]. Phase Ib in advanced solid tumors with RAS/RAF alterations; RP2D: this compound 45 mg BID + Buparlisib 80 mg QD [1].
This compound + Encorafenib [2] [3] MEK + BRAF V600E/K Fatigue (43%), nausea (41%), diarrhea (36%), vomiting (30%), abdominal pain (28%) [3]. Serous retinopathy (20%), hemorrhage (19%), cardiomyopathy (7%), skin cancer (e.g., cutaneous squamous cell carcinoma) [2] [4] [3]. FDA-approved for unresectable/metastatic BRAF V600E/K-mutant melanoma; RP2D: Encorafenib 450 mg QD + this compound 45 mg BID [2].
This compound + Nivolumab ± Ipilimumab [5] MEK + PD-1 ± CTLA-4 Mostly Grade 1/2; CPK increase, rash, diarrhea, pruritus [5]. High incidence of treatment-related AEs (98.7%); 22.7% were serious AEs [5]. Phase 1b/2 in previously treated MSS metastatic colorectal cancer with RAS mutations; RP2D: this compound 45 mg BID [5].

Experimental Protocols & Dosing Considerations

The toxicity of this compound combinations often necessitates careful dose management. Here are key methodologies and mitigation strategies from the cited trials.

  • Dose-Limiting Toxicities (DLTs) and RP2D Determination: The standard Phase Ib design is used to establish the Recommended Phase II Dose (RP2D). Patients are enrolled in cohorts receiving specific dose levels of the combination therapy. The maximum tolerated dose (MTD) is defined as the highest dose that does not cause unacceptable DLTs in more than 35% of patients during the first cycle (often 28 days). The RP2D is then selected based on the MTD and overall safety data [1] [5].
  • Dosing Schedules for Toxicity Mitigation: If continuous dosing proves too toxic, alternative schedules should be explored. The study of this compound with buparlisib concluded that pulsatile dosing (rather than continuous) may be necessary to improve tolerability while maintaining efficacy [1].
  • Dose Modifications for Specific Combinations: When this compound is combined with encorafenib and the MEK inhibitor must be interrupted or discontinued, the dose of encorafenib must be reduced to 300 mg once daily to mitigate toxicity [2] [4].

Mechanism of Action & Toxicity Pathways

Understanding the biological pathways targeted by combination therapies helps explain both their efficacy and their toxicity profiles. The diagram below illustrates the key pathways involved with this compound combinations.

Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTPase) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Cell_Prolif Cell Proliferation & Survival ERK->Cell_Prolif AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Prolif Bini This compound (MEK Inhibitor) Bini->MEK Bupa Buparlisib (PI3K Inhibitor) Bupa->PI3K Enco Encorafenib (BRAF Inhibitor) Enco->RAF

This diagram illustrates how this compound targets the MEK protein in the MAPK signaling pathway. Combining it with other drugs can lead to enhanced efficacy but also increased toxicity. For example, simultaneous inhibition of MEK and PI3K with buparlisib can cause intolerable toxicities, likely due to the crucial roles these pathways play in normal cell physiology [1]. Combining this compound with encorafenib provides a more targeted approach for BRAF-mutant cancers but introduces specific side effects like skin lesions and cardiac issues [2] [6].

Troubleshooting FAQs for Researchers

  • What is the maximum tolerated dose (MTD) of this compound in combinations? The MTD is highly context-dependent. As a single agent, the MTD is 60 mg twice daily (BID), with a Recommended Phase II Dose (RP2D) of 45 mg BID [5]. In combinations, the RP2D for this compound is often maintained at 45 mg BID, but the dose of the partner drug may be reduced (e.g., buparlisib at 80 mg QD) to manage collective toxicity [1] [5].

  • How can we manage the high toxicity of combining this compound with a PI3K inhibitor? If continuous dosing leads to intolerable toxicities, consider exploring pulsatile dosing schedules. The phase Ib study of this compound and buparlisib suggested this approach could maintain efficacy while improving tolerability [1].

  • What are the critical monitoring requirements for the encorafenib and this compound combination? Protocol must include regular safety assessments: dermatologic exams (for new skin cancers) before treatment, every 2 months during, and for 6 months after treatment; cardiac function (LVEF) via echo or MUGA scan before treatment, after 1 month, and then every 2-3 months; liver function tests before and during treatment; and ophthalmologic exams for visual symptoms [4] [3].

  • Does this compound combination therapy show efficacy in RAS-mutant MSS colorectal cancer? Recent data is not encouraging. A 2024 phase 1b/2 trial combining this compound with nivolumab and ipilimumab in this population showed a very low overall response rate (7.4%) and a very high incidence of treatment-related adverse events (98.7%), suggesting a lack of clinical benefit that does not support further development in this setting [5].

References

Binimetinib overcoming treatment resistance

Author: Smolecule Technical Support Team. Date: February 2026

FAW: Mechanisms & Therapeutic Strategies

The table below summarizes the primary resistance mechanisms to MEK inhibitors like Binimetinib and the emerging strategies to overcome them.

Mechanism of Resistance Proposed Overcoming Strategy Key Findings/Experimental Evidence Reference(s)
MAPK Pathway Reactivation Intermittent Dosing Schedules Prevents secondary resistance by inducing fitness deficit for drug-resistant cells and increasing tumor immunogenicity. Case reports show long-term response in NRAS-mutant melanoma. [1]
Ferritinophagy & Iron Metabolism Dysregulation Targeting NCOA4-mediated iron trafficking In Encorafenib-resistant cells, increased NCOA4, FTH1, and iron levels suggest ferritinophagy is triggered. Targeting this may reverse resistance. [2]
Upregulation of Pro-survival Proteins (e.g., Survivin) Inhibition of CBP/β-catenin signaling with PRI-724 PRI-724 downregulates survivin, induces apoptosis, and reduces invasiveness in drug-naïve and resistant (Trametinib/Vemurafenib) patient-derived melanoma cells. [3]
Adaptive Resistance via Alternative Pathways Novel Combination Therapies Combining MEKi with inhibitors of other pathways (e.g., PI3K/Akt) is a major research focus to counter adaptive resistance mechanisms. [4]

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Establishing In Vitro ENF-Resistant Melanoma Cells

This protocol, used to create Encorafenib-resistant A375 cells (A375-R), can be adapted for studying this compound resistance [2].

Cell Line & Reagents

  • BRAF V600E-mutated A375 Malignant Melanoma (MM) cells.
  • Encorafenib (or this compound for MEKi resistance studies).

Experimental Workflow The following diagram outlines the key steps for generating drug-resistant cells:

G A 1. Determine IC50 in Parental Cells (A375-S) B 2. Apply Resistance Protocols A->B C Protocol A: Constant Dose B->C D Protocol B: Escalating Dose B->D E Treat with constant dose (e.g., 10 nM) for 48h, then refresh media C->E H Increase dose monthly (IC50/4 → IC50/2 → IC50 → IC50x2) D->H F Cycle: Treat for 48h, refresh media E->F G Repeat over 3 months F->G I 3. Monthly Validation G->I H->F H->I J WST-1 assay to monitor viability and calculate new IC50 I->J K 4. Establish Resistant Line (A375-R) J->K

Key Analyses for Characterization

  • Cell Viability: WST-1 or MTT assays monthly to calculate new IC50 and Resistance Index (RI = IC50_A375-R / IC50_A375-S) [2].
  • Apoptosis & Cell Cycle: Annexin V staining and cell cycle analysis via flow cytometry to confirm acquired chemoresistance (e.g., reduced apoptosis, G0/G1 arrest) [2].
  • Molecular Analysis: Western blotting to investigate resistance-related proteins (e.g., p-ERK, p-AKT, autophagy markers LC3/Beclin, iron metabolism proteins NCOA4/FTH1). RNA-Seq for transcriptomic profiling [2].
Protocol 2: Evaluating Efficacy of Combination with PRI-724

This protocol assesses the effect of the CBP/β-catenin inhibitor PRI-724 on melanoma cells, including those with acquired resistance [3].

Cell Lines & Reagents

  • Patient-derived drug-naïve melanoma cells (e.g., DMBC21) and their Trametinib-/Vemurafenib-resistant counterparts.
  • PRI-724, Trametinib, Vemurafenib.

Experimental Workflow

G A 1. Generate Resistant Cell Lines B Culture drug-naïve cells with gradually increasing doses of Trametinib or Vemurafenib over 4-5 months A->B C 2. Treat with PRI-724 B->C D Dose range: 0.075 μM to 5 μM Time points: 24, 48, 72 hours C->D E 3. Assess Antitumor Effects D->E F Viability (Acid Phosphatase Assay) E->F G Real-time Confluence (IncuCyte ZOOM) E->G H Caspase-3/7 Activation (Apoptosis Assay) E->H I 4. Analyze Molecular Changes E->I J Western Blot for Survivin, CBP/β-catenin targets I->J K Transcriptomic Analysis (RNA-Seq) I->K

Analytical Method for Drug Quantification

A robust LC-MS/MS method for the simultaneous quantification of Encorafenib and this compound is crucial for pharmacokinetic studies [5].

Method Parameters

Parameter Specification for ENF & BNB
Chromatography Column Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase Isocratic: 0.1% Formic Acid in Water / Acetonitrile (67:33, v/v, pH 3.2)
Flow Rate 0.35 mL/min
Analysis Time 2.0 minutes
Detection Mode Positive Multiple Reaction Monitoring (MRM)
Linear Range 0.5 - 3000 ng/mL for each drug in plasma (r² ≥ 0.997)
LLOD (Both Drugs) 0.2 ng/mL
Accuracy & Precision Mean RSD ≤ 7.52%
Overall Recovery from Plasma 92.88 - 102.28%

Sample Pre-treatment: Plasma samples are pre-treated using protein precipitation with acetonitrile containing an internal standard (e.g., Spebrutinib) [5].

Technical Support & Troubleshooting

  • Low or No Signal in PLA: If using proximity ligation assays to study protein interactions, ensure samples do not dry out. Perform incubations in a humidified chamber and thoroughly remove excess wash buffer without letting the sample dry completely. Antibodies should be validated for immunostaining [6].
  • Alternative Sensing Platform: For a rapid, cost-effective alternative to LC-MS/MS for this compound quantification in formulations or biological matrices, an electrochemical sensor based on a graphene oxide–calcium molybdenum layered double hydroxide (GO@CaMo-LDH) nanocomposite has been developed. It offers high sensitivity, selectivity, and a broad linear dynamic range [7].

References

Clinical Data on Binimetinib Dosing Schedules

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety findings from clinical studies involving different binimetinib dosing regimens.

Study Context (Population) Dosing Regimen Key Efficacy Findings Key Safety Findings & Management Source (Study)
NRAS-mutant Metastatic Melanoma (Case Report, 2nd line after immunotherapy) Intermittent: 30 mg BID, 3 weeks on/10 days off or 2 weeks on/1 week off [1] Long-term response (>3 years); overall partial response and disease stabilization [1] CPK elevation (G1-G4); acneiform dermatitis (G2); retinopathy (G1). Managed via dose reduction and intermittent scheduling [1] [1]
Metastatic Colorectal Cancer (Phase I, heavily pre-treated) Continuous: 45 mg BID with FOLFOX [2] Stable disease at 2 months in 9/13 evaluable patients; median PFS of 3.5 months [2] Rash (85% G1-2, 8% G3); CPK elevation (54% G1-2, 15% G3); retinal vein occlusion (1 case) [2] [2]
Metastatic Colorectal Cancer (Phase I, heavily pre-treated) Intermittent: 45 mg BID with FOLFOX [2] Progressive disease at 2 months in 9/10 evaluable patients [2] CPK elevation (40% G1-2); rash (30% G1-2); no high-grade rash or retinal issues [2] [2]
BRAF V600-mutant Melanoma (Phase III, 1st line or after immunotherapy) Continuous: 45 mg BID with encorafenib [3] 7-year PFS rate: 21.2%; 7-year OS rate: 27.4% [3] Consistent with known profile; no new safety signals at 7-year follow-up [3] COLUMBUS (7-year update) [3]

FAQs and Troubleshooting for Preclinical and Clinical Studies

Here are answers to common challenges researchers might face when working with this compound.

Q1: How can I manage acquired resistance to continuous this compound treatment?

  • Potential Strategy: Implement an intermittent dosing schedule. Evidence from case reports on NRAS-mutant melanoma suggests that drug holidays can allow drug-resistant cancer cells, which may have a "fitness deficit" off-treatment, to be outcompeted by resurgent drug-sensitive cells [1].
  • Experimental Consideration: When modeling this preclinically, consider using cell lines with known resistance mutations and design treatment cycles that mirror proposed clinical schedules (e.g., 2-3 weeks on, 1 week off) to assess tumor regrowth dynamics [1].

Q2: How can I address dose-limiting toxicities like CPK elevation or rash in a study protocol?

  • Established Protocol: Dose reduction to 30 mg BID, often combined with an intermittent schedule, has been successfully used to manage toxicities like G3-G4 CPK elevation and G2 acneiform dermatitis, enabling long-term treatment [1].
  • Monitoring Plan: Implement rigorous safety monitoring, including regular CPK blood tests and dermatological assessments, especially during the first few cycles. For ocular toxicities, baseline and periodic ophthalmologic examinations are recommended [2] [1].

Q3: Is there a synergistic effect when combining this compound with other therapies?

  • With Targeted Therapy: The combination of this compound with the BRAF inhibitor encorafenib is a standard of care in BRAF V600-mutant melanoma, demonstrating significant long-term survival benefits [3].
  • With Cytotoxic Chemotherapy: Preclinical data in GBM spheroids shows a synergistic effect on growth reduction when this compound is combined with fractionated irradiation and an additive effect with temozolomide [4]. A phase I trial in mCRC also showed that this compound can be safely combined with FOLFOX [2].
  • Experimental Workflow: A generalized workflow for testing such combinations in vitro is outlined below.

G start Start: Establish In Vitro Model step1 Treat with this compound Monotherapy start->step1 step2 Treat with Combination Agent (e.g., Cytotoxic, Radiation) step1->step2 step3 Assess Combination Effects step2->step3 assay1 Viability Assay (e.g., MTS) step3->assay1 assay2 Protein Analysis (Western Blot) step3->assay2 assay3 Morphological Analysis step3->assay3 end Analyze for Synergy/Additivity assay1->end assay2->end assay3->end

Q4: What is the proposed mechanism by which intermittent dosing can overcome resistance? The following diagram illustrates the conceptual model behind intermittent dosing, which can help in designing experiments to validate this approach.

G cycle Treatment Cycle on Treatment ON (this compound present) cycle->on off Treatment OFF (Drug holiday) on->off Switch after planned duration off->on Cycle repeats mech1 Resistant cells experience fitness deficit off->mech1 mech2 Sensitive cells are re-selected and regrow off->mech2 outcome Outcome: Delayed Resistance mech1->outcome mech2->outcome

Suggested Experimental Protocols

Protocol 1: In Vitro Evaluation of Intermittent Dosing

  • Cell Seeding: Plate cancer cells (e.g., A375, U87MG spheroids) in 96-well plates [4].
  • Treatment Cycles:
    • Treatment Group: Expose to this compound (e.g., at IC50 or clinically relevant concentration) for a set "on" period (e.g., 72-96 hours).
    • Washout: Remove media containing this compound, wash cells, and add fresh drug-free media for a set "off" period (e.g., 48-96 hours).
    • Repeat this cycle 3-5 times.
  • Control Groups: Include a continuous treatment group and a vehicle control group.
  • Endpoint Analysis: Monitor cell viability (e.g., MTS assay) at the end of each cycle. For mechanistic insight, analyze pathway reactivation (pERK levels) via Western Blot at different time points during the on/off cycles [1].

Protocol 2: Assessing Efficacy in a 3D Spheroid Model (e.g., GBM)

  • Spheroid Formation: Seed U87MG or other relevant cells in a 96-well plate with a cell-repellent surface to form spheroids (e.g., 3000 cells/well, 4 days) [4].
  • Drug Treatment: Treat spheroids with this compound-loaded polymersomes or free drug. Include combination arms with radiation or temozolomide (TMZ) [4].
  • Combination with Radiation: Administer a fractionated radiation dose (e.g., 5 daily fractions of 2 Gy) 1 hour after drug application [4].
  • Growth Kinetics Analysis: Capture images of spheroids every 2-3 days. Use software (e.g., Scratch Assay, DCILabs) to measure and analyze changes in spheroid volume over time [4].

Key Parameters for Further Research

To further optimize treatment duration, you may need to investigate the following patient- and tumor-specific factors, which are not fully detailed in the provided search results:

  • Biomarkers of Response and Resistance: Serial analysis of circulating tumor DNA (ctDNA) to track clonal evolution.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating individual patient PK data with tumor dynamics to predict optimal dosing.
  • Host Factors: The impact of organ function and drug-drug interactions on tolerance and efficacy.

References

Binimetinib Drug Interaction & Management FAQs

Author: Smolecule Technical Support Team. Date: February 2026

The following questions and answers address key technical considerations for managing binimetinib in a clinical and research context.

1. What is the scope of this compound's drug interaction potential? this compound has a significant potential for drug interactions. It is involved in 195 drug interactions and 3 disease interactions [1]. Of the drug interactions, 27 are classified as major and 168 as moderate in clinical significance [1].

2. What are the critical pharmacokinetic interactions to manage with the encorafenib-binimetinib combination? When this compound is used with encorafenib—its most common partner in therapy—the drug interaction profile is heavily influenced by encorafenib. A key concern is that encorafenib is a strong inducer of the CYP3A4 enzyme at steady-state concentrations [2]. This means it can significantly increase the metabolism and reduce the efficacy of many other drugs that are substrates of CYP3A4.

3. How do drug-drug interactions (DDIs) impact clinical outcomes? Evidence suggests that managing DDIs is critical for patient outcomes. A 2025 retrospective study of patients with metastatic melanoma found that those with high-grade DDIs had significantly shorter median overall survival and progression-free survival compared to those with low-grade DDIs [3]. This highlights that DDIs are an independent risk factor affecting treatment efficacy, and optimizing concomitant medications to minimize interactions should be a priority [3].

4. What are the specific management guidelines for key drug interaction mechanisms? The table below outlines major interaction mechanisms and recommended management strategies, primarily based on the encorafenib-binimetinib combination profile [4] [2].

Interaction Mechanism / Drug Class Examples Clinical Management Recommendation
Strong or Moderate CYP3A4 Inhibitors Ketoconazole, clarithromycin, grapefruit juice Avoid co-administration. If unavoidable, reduce the encorafenib dose [4].
Strong CYP3A4 Inducers Rifampin, carbamazepine, St. John's Wort Avoid co-administration [4].
Sensitive CYP3A4 Substrates Some hormonal contraceptives, midazolam Avoid co-administration. Encorafenib may decrease plasma concentration of these drugs, potentially leading to reduced efficacy. If use is unavoidable, refer to the substrate's prescribing information [4] [2].
Drugs Prolonging QTc Interval Certain antipsychotics, antiarrhythmics Avoid co-administration with the encorafenib-binimetinib combination [4].
Substrates of Transporters (OATP1B1, OATP1B3, BCRP) Rosuvastatin, methotrexate Dose reductions of the concomitant drug may be required [4].

5. What are the primary disease-related interactions and their management? this compound carries specific risks for patients with certain pre-existing conditions, requiring careful monitoring and potential dose adjustment [5].

Medical Condition Risk / Effect Management Guidance
Cardiomyopathy Can cause LVEF dysfunction and heart failure [5]. Assess LVEF (via echocardiogram or MUGA) before treatment, after 1 month, then every 2-3 months. Dose modifications (withholding or discontinuation) are required for LVEF decrease [5] [6].
Hepatic Impairment May increase this compound exposure [5]. Moderate or Severe impairment: Reduce this compound dose to 30 mg twice daily. No dose adjustment for mild impairment [5] [6].
Retinal Disorders Risk of serous retinopathy and retinal vein occlusion (RVO) [5]. Perform ophthalmologic evaluation for vision changes. Permanently discontinue this compound if RVO is diagnosed [5] [6].

Experimental & Clinical Management Protocols

Protocol for Managing Hepatotoxicity

  • Monitoring: Check liver function tests (AST, ALT, alkaline phosphatase) before treatment initiation, monthly during treatment, and as clinically indicated [4] [6].
  • Grade 2 (First Occurrence): Maintain this compound dose and monitor. If no improvement within 2 weeks, withhold until resolution to Grade 0-1, then resume at same dose [6].
  • Recurrent Grade 2 or Grade 3 (First Occurrence): Withhold dose for up to 4 weeks. If improves to Grade 0-1/baseline, resume at a reduced dose. If no improvement, permanently discontinue [6].
  • Grade 4 (First Occurrence): Either permanently discontinue or withhold for up to 4 weeks. If improves, resume at a reduced dose; if not, discontinue [6].

Protocol for Managing Serous Retinopathy

  • For symptomatic serous retinopathy: Withhold this compound for up to 10 days.
    • If symptoms improve and become asymptomatic, resume at the same dose.
    • If symptoms do not improve, resume at a reduced dose or permanently discontinue [6].

Metabolic Pathway & Interaction Diagram

The following diagram illustrates the key metabolic pathways and interaction mechanisms for the encorafenib and this compound combination, based on the described pharmacological data [4] [2] [3].

References

Binimetinib patient selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

Patient Selection Criteria Tables

The primary use of Binimetinib is in combination with encorafenib (BRAFTOVI) for treating cancers with specific BRAF V600E or V600K mutations [1] [2]. The tables below summarize the core selection criteria for different indications.

Table 1: Key Inclusion Criteria Across Indications

Criterion Metastatic Melanoma [1] [2] Metastatic NSCLC (PHAROS Trial) [3] [4] Relapsed/Refractory Hairy Cell Leukemia (HCL) - BRAF Wild Type [5]
Disease Status Unresectable or metastatic (Stage III or IV) [1] Metastatic (Stage IV) [4] Relapsed or refractory after at least one prior purine analog treatment [5]
Genetic Mutation BRAF V600E or V600K mutation, confirmed by FDA-approved test [1] [2] BRAF V600E mutation (others like V600K considered) [4] BRAF wild-type (no mutation), with confirmed diagnosis of HCL or HCL variant [5]
Prior Therapy Prior adjuvant or metastatic immunotherapy allowed (in trial data) [2] Treatment-naïve, or prior platinum-based chemo, or prior anti-PD-1/PD-L1 therapy [3] [4] Must have need for treatment defined by specific blood count thresholds or symptoms [5]
Measurable Disease Not specified in results Required (per RECIST v1.1) [3] [4] Defined by blood counts, splenomegaly, or enlarging HCL mass [5]
Performance Status Not specified in results ECOG PS 0 or 1 [3] [4] ECOG PS ≤ 2 (Karnofsky ≥60%) [5]
Age Not specified in results ≥18 years old [3] ≥18 years old [5]

Table 2: Key Exclusion Criteria and Common Clinical Management Considerations

Category Criteria & Considerations

| Genetic Exclusions | - NSCLC & Melanoma: Not indicated for wild-type BRAF tumors [3] [2].

  • NSCLC: Documentation of concurrent EGFR mutation, ALK fusion, or ROS1 rearrangement [3] [4]. | | Prior Therapy Exclusions | - NSCLC & HCL: More than one prior line of treatment in the metastatic setting [3] [5] [4].
  • All Indications: Prior treatment with any BRAF inhibitor (e.g., dabrafenib, vemurafenib) or MEK inhibitor (e.g., trametinib, cobimetinib) [3] [5] [4]. | | Concurrent Health Conditions | - Cardiovascular: Impaired cardiac function, history of thromboembolic events ≤12 weeks prior [4].
  • Ocular: History or current evidence of retinal vein occlusion (RVO) [4].
  • Neurological: Concurrent neuromuscular disorder associated with elevated CK [4].
  • CNS Metastases: Symptomatic brain metastases, leptomeningeal disease, or active CNS metastases [3] [4]. | | Critical Monitoring Parameters | - LVEF: Assess before treatment, at 1 month, then every 2-3 months (risk of cardiomyopathy) [2].
  • Dermatologic: Evaluations before treatment, every 2 months during, and for 6 months after (risk of new primary cutaneous malignancies) [3].
  • Ocular: Monitor for visual impairments (risk of serous retinopathy/RPED) [2].
  • Hepatotoxicity: Monitor liver labs before treatment, monthly during, and as clinically indicated [3].
  • Rhabdomyolysis: Monitor CPK and creatinine levels periodically [3].
  • Hemorrhage: Monitor for signs of bleeding events [3] [2]. |

Experimental Protocol Overview

The following workflow generalizes the design of the Phase 2 study investigating encorafenib + this compound in BRAF V600E-mutant NSCLC, which can serve as a methodological template [4].

Start Patient Population Identified: Histologically confirmed metastatic NSCLC A Local Laboratory Assay: Confirm BRAF V600E/K Mutation Start->A B Apply Inclusion/Exclusion Criteria A->B C Stratify Patient Cohorts: • Treatment-naïve • Prior platinum-based chemo • Prior anti-PD-1/PD-L1 therapy B->C D Intervention: Administer Encorafenib + this compound C->D E Outcome Assessment: Safety, Tolerability, Efficacy (Per RECIST v1.1) D->E F Data Analysis E->F

Key Methodological Details:

  • Study Design: Open-label, multicenter, non-randomized Phase 2 study [4].
  • Intervention: Encorafenib administered orally at 450 mg once daily alongside this compound at 45 mg twice daily [1].
  • Outcome Measures: Primary outcomes focus on safety, tolerability, and efficacy, with tumor response evaluated using RECIST v1.1 [3] [4]. Secondary outcomes include time to response (TTR) [3].

Molecular Pathway & Drug Mechanism

This compound and encorafenib work synergistically to block the MAPK signaling pathway, which is hyperactive in BRAF-mutant cancers. The following diagram illustrates this targeted mechanism of action [1].

MutBRAF Mutated BRAF (V600E/K) MEK MEK Protein MutBRAF->MEK ERK ERK Protein MEK->ERK CellGrowth Uncontrolled Cell Growth & Proliferation ERK->CellGrowth Encorafenib Encorafenib (BRAF inhibitor) Encorafenib->MutBRAF Blocks Blocked Pathway Blocked Cell growth slowed or stopped This compound This compound (MEK inhibitor) This compound->MEK Blocks

Key Takeaways for Researchers

  • Mutation Status is Paramount: Patient selection is fundamentally centered on the presence of BRAF V600E or V600K mutations for melanoma and NSCLC, and the absence of BRAF mutation (wild-type) in the specific context of HCL [1] [5] [4].
  • Defined Prior Therapy Limits: Clinical trials typically exclude patients who have received more than one prior line of systemic therapy for metastatic disease or any prior BRAF/MEK inhibitors [3] [5] [4].
  • Proactive Toxicity Management: Rigorous and continuous monitoring for specific adverse events—such as cardiomyopathy, hepatotoxicity, hemorrhage, and dermatologic reactions—is a critical component of the treatment protocol [3] [2] [6].

References

Efficacy Comparison of MEK Inhibitor-Based Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Indication Therapy regimen (MEKi + Partner Drug) Key Efficacy Endpoints Supporting Evidence / Context

| Metastatic Melanoma (BRAF V600 mutant) | Encorafenib + Binimetinib | • Superior ORR vs. dabrafenib+trametinib (OR=1.86) [1]Favorable safety: fewer SAEs vs. vemurafenib+cobimetinib & triple combo [1] | Network meta-analysis; combination therapies outperform monotherapies [1]. | | | Dabrafenib + Trametinib | • Median OS: 25.3 months [2] • 5-year OS rate: 34% [2] | Indirect comparison from separate trials [2]. | | | Vemurafenib + Cobimetinib | • Median OS: 22.3 months [2] | Indirect comparison from separate trials [2]. | | NSCLC (KRAS-mutant) | Trametinib + Anlotinib (pan-RTK inhibitor) | • ORR: 65-69.2%Median PFS: 6.9 - 11.5 monthsDCR: 92-100% [3] | Phase I/II trial (NCT04967079); strategy counters adaptive resistance to MEKi [3]. | | Erdheim-Chester Disease (ECD) | Cobimetinib, Trametinib, or this compound (Monotherapy) | • ORR: 93.3% in MAPK-ERK mutated patients vs. 40% in unmutated [4] • PFS significantly longer in mutated group [4] | Retrospective study; response highly dependent on underlying MAPK pathway mutation [4]. |


Experimental Protocols for Key Data

To help you evaluate the quality of the data, here are the methodologies behind some of the key findings.

  • Network Meta-Analysis (NMA) in Melanoma [1]: This analysis provides the relative efficacy data between different BRAF/MEK inhibitor combinations.

    • Objective: To estimate the relative efficacy and safety of targeted therapies for metastatic melanoma.
    • Method: A systematic literature review identified studies until November 2020. After a transitivity assessment, a Bayesian NMA was conducted on a network restricted to targeted therapies (15 trials).
    • Outcome Measures: Overall Response Rate (ORR), incidence of Serious Adverse Events (SAEs), and discontinuations due to AEs.
  • Phase I/II Clinical Trial in NSCLC (NCT04967079) [3]: This study generated the efficacy data for trametinib plus anlotinib.

    • Objective: To evaluate the efficacy of coinhibiting MEK and RTK pathways in KRAS-mutant NSCLC.
    • Method: The study involved 33 patients with advanced non-G12C KRAS-mutant NSCLC.
      • Phase Ia (13 patients): Established the Recommended Phase 2 Dose (RP2D) of trametinib (2 mg) plus anlotinib (8 mg).
      • Phase Ib (20 patients): Evaluated the combination at the RP2D.
    • Outcome Measures: Objective Response Rate (ORR), Disease Control Rate (DCR), median Progression-Free Survival (PFS), and median Overall Survival (OS).
  • In Vitro Head-to-Head Comparison [2]: This preclinical study directly compared all possible BRAF/MEK inhibitor combinations.

    • Objective: To identify a BRAF/MEK inhibitor combination with superior anti-tumor activity in both BRAF-mutant and NRAS-mutant melanoma cells.
    • Method: Anti-proliferative and pro-apoptotic activities of nine different BRAFi/MEKi combinations were assessed in melanoma cell lines.
    • Cell Lines & Assays: Used BRAFmut and NRASmut cell lines. Cells were treated with serial dilutions of drug combinations for 72 hours. Cell proliferation was measured using MUH reagent, and apoptosis was analyzed by flow cytometry (propidium-iodide staining of the subG1 fraction).

MAPK Signaling Pathway and Drug Mechanism

The following diagram illustrates the signaling pathway targeted by these therapies and where MEK inhibitors act. It also shows how combination therapies can overcome the resistance that limits MEK inhibitor monotherapy.

MAPK_Pathway RTK RTK KRAS KRAS RTK->KRAS Activates PI3K-AKT PI3K-AKT RTK->PI3K-AKT Activates (Feedback) BRAF BRAF KRAS->BRAF Activates Other_RAF Other_RAF KRAS->Other_RAF Activates MEK MEK BRAF->MEK Phosphorylates Other_RAF->MEK Phosphorylates (Feedback) ERK ERK MEK->ERK Phosphorylates mTOR mTOR PI3K-AKT->mTOR Proliferation Proliferation ERK->Proliferation Cell Survival Cell Survival mTOR->Cell Survival BRAFi BRAFi BRAFi->BRAF MEKi MEKi MEKi->MEK RTKi RTKi RTKi->RTK

Key Insights for Researchers

  • Combination is Key: The clinical efficacy of MEK inhibitors is profoundly influenced by their combination partner. This compound's strong profile in melanoma is tied to encorafenib. In NSCLC, trametinib's efficacy was unlocked by combining it with the RTK inhibitor anlotinib to counter feedback activation [3].
  • Context-Dependent Efficacy: The same MEK inhibitor can show vastly different response rates depending on the disease and its genetic drivers, as seen in Erdheim-Chester disease [4]. This underscores the importance of patient stratification based on molecular profiling beyond just BRAF status.
  • Preclinical Data Suggests Novel Combinations: An unconventional combination like encorafenib + trametinib demonstrated high anti-tumor activity in vitro, surpassing some approved regimens [2]. This highlights an opportunity for exploring new MEK inhibitor partnerships in clinical trials.

References

Binimetinib clinical trial outcomes analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes & Comparisons

The table below summarizes key efficacy and safety data for BRAF/MEK inhibitor combinations from clinical trials and real-world studies.

Regimen Trial Phase / Type Median PFS (Months) Median OS (Months) Long-Term Survival (Rate) Common Grade ≥3 AEs
Encorafenib + Binimetinib Phase III (COLUMBUS, 7-yr update) [1] 14.9 [2] 33.6 [3] [4] 7-year OS: 27.4% [1] Transaminitis, diarrhea [4]
Encorafenib + this compound Real-World Study (BECARE, 1L) [4] 12.0 Not reached 12-month PFS: ~50% [4] Transaminitis (9.4%), diarrhea (2.6%) [4]
Dabrafenib + Trametinib Phase III (Indirect Comparison) [3] [4] Information missing 25.3 [3] [4] 5-year OS: 34% [4] Fever (class-specific) [4]
Vemurafenib + Cobimetinib Phase III (Indirect Comparison) [3] [4] Information missing 22.3 [3] [4] 5-year OS: 31% [4] Skin toxicity (class-specific) [4]
Vemurafenib (Monotherapy) Phase III (Comparator) [1] 7.3 [2] Information missing 7-year OS: 18.2% [1] Information missing

Key Efficacy Insights:

  • Superior Long-Term Benefit: The encorafenib/binimetinib combination shows a notable 7-year overall survival rate of 27.4%, which is higher than the vemurafenib control arm (18.2%) [1]. This indicates durable responses in a subset of patients.
  • Effectiveness in Real-World Practice: A real-world study confirmed the regimen's efficacy in diverse clinical settings, including patients with brain metastases (70.8% ORR) and those pre-treated with immunotherapy, maintaining a median PFS of 12 months [4].
  • Cross-Trial Comparison Context: While indirect comparisons suggest encorafenib/binimetinib may have a survival advantage, cross-trial comparisons should be interpreted with caution due to differences in trial designs and patient populations [3] [4].

Experimental Data & Research Insights

A preclinical study directly compared all possible BRAF/MEK inhibitor combinations, providing mechanistic insights beyond approved regimens [3].

1. Experimental Objectives & Methodology

  • Objective: To identify the most effective BRAF/MEK inhibitor combination for suppressing tumor growth and delaying resistance in both BRAF-mutant and NRAS-mutant melanoma cells [3].
  • Cell Lines & Reagents: Used BRAF-mutant (Malme-3M, WM3734) and NRAS-mutant (WM1366) melanoma cell lines. Inhibitors included encorafenib, dabrafenib, vemurafenib, this compound, trametinib, and cobimetinib [3].
  • Key Assays:
    • Proliferation Assay: Cells were treated with serial dilutions of nine different BRAFi/MEKi combinations for 72 hours. Viable cell count was measured using MUH reagent fluorescence [3].
    • Apoptosis Assay: After 72 hours of treatment, cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to quantify the subG1 fraction (apoptotic cells) [3].
    • Resistance Induction: Cells were treated with the three approved combinations long-term to monitor the time until resistance emerged [3].

2. Critical Preclinical Findings

  • Anti-Proliferative Activity: The combination of encorafenib and trametinib demonstrated the highest anti-proliferative activity, acting additively in BRAF-mutant and synergistically in NRAS-mutant melanoma cells [3].
  • Pro-Apoptotic Activity: Encorafenib/trametinib also showed the strongest effect in inducing programmed cell death (apoptosis) across tested cell lines [3].
  • Delaying Resistance: In BRAF-mutant cells, the approved combination of encorafenib/binimetinib most effectively prolonged the time to resistance development. For NRAS-mutant cells, dabrafenib/trametinib was most effective at delaying resistance [3].

Mechanism of Action & Signaling Pathway

This compound is a potent, selective, ATP-uncompetitive inhibitor of MEK1 and MEK2 kinases, key components in the MAPK/ERK pathway [2] [5] [6]. This pathway is frequently hyperactivated in cancers like melanoma due to mutations in BRAF or NRAS.

The following diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action.

G MAPK/ERK Pathway and this compound Inhibition Growth_Factors Growth Factors (Cytokines, Hormones) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Gene Expression Mutations Oncogenic Mutations (e.g., BRAF V600E, NRAS) Mutations->RAS Constitutive Activation   Mutations->RAF  Constitutive Activation This compound This compound (MEK Inhibitor) This compound->MEK Inhibits Phosphorylation

The MAPK/ERK pathway regulates critical cellular processes. Oncogenic mutations in BRAF or NRAS lead to constitutive pathway activation. This compound binds to and inhibits MEK1/2, preventing downstream ERK phosphorylation and disrupting signals for uncontrolled tumor growth [2] [5] [6].

Interpretation & Future Directions

  • Clinical vs. Preclinical Findings: While the preclinical data suggests high activity for the encorafenib/trametinib combination [3], the established clinical efficacy and safety profile of encorafenib/binimetinib is backed by long-term phase III and real-world data [1] [4].
  • Potential in NRAS-Mutant Melanoma: Preclinical evidence of synergy in NRAS-mutant models [3] indicates a potential therapeutic avenue for a patient group that currently lacks effective targeted therapies, warranting further clinical investigation.
  • Considerations for Decision-Making: When choosing a regimen, professionals should integrate factors like long-term survival data, safety and tolerability profiles, patient comorbidities (e.g., liver function), and the sequence of therapy (especially relative to immunotherapy) [2] [4].

References

Binimetinib Combination Therapy Response Rates

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Genetic Alteration Regimen Trial Phase Objective Response Rate (ORR) Key Trial / Reference
Melanoma BRAF V600E/K Encorafenib + Binimetinib III (COLUMBUS 7-yr update) 63% (Complete + Partial Response) [1] COLUMBUS (NCT01909453) [2] [1]
High-Grade Glioma BRAF V600E Encorafenib + this compound II 60% (1 Complete, 2 Partial Responses in 5 patients) [3] ABTC Trial (NCT03973918) [3]
Colorectal Cancer (mCRC) RAS mutant, Microsatellite Stable (MSS) This compound + Nivolumab + Ipilimumab Ib/II 7.4% (2 of 27 patients) [4] NCT03271047 [4]
Colorectal Cancer (mCRC) RAS mutant, MSS This compound + Nivolumab II 0% (0 of 27 patients) [4] NCT03271047 [4]

Detailed Experimental Protocols and Context

For researchers, the methodology and context behind these data points are critical. Here is a summary of the key trial designs.

  • COLUMBUS Trial (Melanoma): This randomized, open-label, phase III trial compared encorafenib (450 mg once daily) plus this compound (45 mg twice daily) against vemurafenib monotherapy in patients with unresectable or metastatic BRAF V600-mutant melanoma [2]. The primary endpoints were Progression-Free Survival (PFS) and Overall Survival (OS). The 7-year update confirmed long-term efficacy, with a 21.2% PFS rate and a 27.4% OS rate for the combination arm [1].
  • ABTC Trial (High-Grade Glioma): This was a phase 2, open-label trial for adults with recurrent BRAF-V600 mutated high-grade glioma. Patients received the same FDA-approved doses of encorafenib and this compound continuously in 28-day cycles. The primary objective was to estimate efficacy by objective response rate per modified RANO criteria, with central radiological review [3].
  • ARRAY-162-202 Trial (Colorectal Cancer): This multicenter, open-label, phase 1b/2 study investigated this compound with nivolumab (anti-PD-1) with or without ipilimumab (anti-CTLA-4) in patients with pre-treated, MSS, RAS-mutant mCRC [4]. The phase 1b part determined the Recommended Phase 2 Dose (RP2D) of this compound to be 45 mg twice daily. The phase 2 part then randomly assigned patients to assess the safety and clinical activity of the combinations, with ORR as a key efficacy endpoint.

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5]. This pathway regulates cell growth and survival, and its overactivation is common in cancers. The following diagram illustrates the pathway and drug targets.

g RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/MEK2 RAF->MEK ERK ERK MEK->ERK Nuclear_Processes Cell Proliferation & Survival ERK->Nuclear_Processes This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits Encorafenib Encorafenib (BRAFi) Encorafenib->RAF Inhibits Nivolumab Nivolumab (anti-PD-1) T_Cell T-Cell Activation Nivolumab->T_Cell Promotes Ipilimumab Ipilimumab (anti-CTLA-4) Ipilimumab->T_Cell Promotes T_Cell->Nuclear_Processes Immune-Mediated Cell Killing

As the diagram shows:

  • In BRAF V600-mutant melanoma, the combination of encorafenib and this compound provides a dual blockade of the MAPK pathway, leading to significant tumor responses [2] [5].
  • In RAS-mutant MSS mCRC, the rationale for adding this compound to immunotherapy was to modulate the tumor microenvironment and potentially overcome resistance to immune checkpoint inhibitors. However, the clinical results showed only minimal efficacy [4].

References

Binimetinib safety profile versus chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action (MoA) of Binimetinib

To understand its safety and efficacy, it is crucial to first understand how this compound works.

  • Target: this compound is a selective, ATP-noncompetitive, reversible inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase 1 and 2) [1] [2] [3].
  • Pathway: MEK1/2 are key proteins in the MAPK (RAS/RAF/MEK/ERK) signaling pathway [4] [3]. This pathway regulates essential cellular processes like division, survival, and differentiation.
  • Effect: By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream ERK (extracellular signal-related kinase) [1] [3]. This disruption halts the growth and survival signals in cancer cells that depend on a hyperactive MAPK pathway, often due to mutations in genes like BRAF [5] [3].

The diagram below illustrates this targeted pathway.

G Mutant_BRAF Mutant BRAF MEK1_2 MEK1/2 Mutant_BRAF->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Cell_Proliferation Cell Proliferation & Survival ERK1_2->Cell_Proliferation Promotes This compound This compound This compound->MEK1_2 Inhibits

Efficacy and Safety Profile Overview

The following table summarizes the efficacy and safety data for this compound, primarily from its use in combination with the BRAF inhibitor Encorafenib. This data is largely based on a 2024 systematic review and a network meta-analysis focused on metastatic melanoma [6] [7].

Table 1: Efficacy and Safety Profile of this compound (in Combination Therapy)

Aspect Details Context & Findings
Approved Uses Unresectable/metastatic melanoma with BRAF V600E/K mutation; metastatic NSCLC with BRAF V600E mutation [1] [5] Used in combination with Encorafenib.

| Efficacy (Combination) | Objective Response Rate (ORR): Up to 75% (in lung cancer) [6]. Progression-Free Survival (PFS): Up to 9.3 months (in lung cancer) [6]. Network Meta-Analysis: Encorafenib + this compound showed superior ORR and favorable safety vs. other combination therapies in melanoma [7]. | Combination therapies are consistently more efficacious than monotherapies [7]. | | Common AEs (Any Grade) | Diarrhea, fatigue, nausea are most frequently reported [6]. Also includes vomiting, constipation, and abdominal pain [2]. | Majority of patients experience all-cause AEs [6]. | | Serious & Notable AEs | >50% of patients experience treatment-related AEs [6]. Serious AEs can include colitis, febrile neutropenia, and pulmonary infection [6]. Specific combination therapy risks: hepatotoxicity, rhabdomyolysis, hemorrhage, and new primary malignancies [5]. | Some AEs lead to dose limitation or drug discontinuation [6]. | | Comparison to Chemo | A systematic review concluded that most studies found "nonsignificant efficacy with increased toxicity for this compound compared with traditional chemotherapy" in lung cancer patients [6]. | Further large-scale trials are recommended for a definitive comparison [6]. |

Key Experimental Protocols

For a professional audience, understanding the methodology behind the data is critical. Below is a summary of the key experimental designs from which the safety and efficacy data is derived.

Table 2: Overview of Key Experimental Protocols

Study / Trial Focus Study Design & Methodology Key Endpoints Measured

| Systematic Review on Lung Cancer [6] | Design: Systematic review of clinical trials (7 studies, 228 participants). Methodology: Searched PubMed, Scopus, Web of Science until Sept 2023. Included trials evaluating this compound for lung cancer. Quality assessed via NIH tool. | Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), Incidence of Adverse Events (AEs). | | Network Meta-Analysis (NMA) on Melanoma [7] | Design: Bayesian network meta-analysis of targeted therapies. Methodology: Systematic literature review of Medline, Embase, Cochrane until Nov 2020. Compared multiple targeted therapies indirectly. | Overall Response Rate (ORR), Incidence of Serious Adverse Events (SAEs), Discontinuations due to AEs. | | Preclinical Studies (in vitro/vivo) [4] | Design: In vitro and in vivo studies in neuroblastoma models. Methodology: Cell viability assays (MTT), Western blot analysis for protein phosphorylation (pMEK, pERK), examination of biomarkers (e.g., NF1). | IC50 values for cell viability, changes in phosphorylated protein levels, correlation of biomarker expression with drug response. |

Interpretation and Research Considerations

  • Combination is Key: this compound's primary efficacy and established safety profile are in combination with a BRAF inhibitor (Encorafenib). This combination provides a more comprehensive blockade of the MAPK pathway and helps delay resistance [1] [5].
  • Context-Dependent Benefit: The favorable safety profile of the Encorafenib/Binimetinib combination appears most evident when compared to other targeted therapy combinations (like dabrafenib/trametinib or vemurafenib/cobimetinib) and especially to triple-therapy regimens [7].
  • Direct Comparison to Chemo is Limited: The most direct evidence from the systematic review in lung cancer suggests that this compound's efficacy may not be significantly better than chemotherapy, and it may carry a higher toxicity burden in that context [6]. This highlights the necessity for more head-to-head randomized controlled trials.

References

Efficacy Comparison of BRAF/MEK Inhibitor Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Combination Therapy Trial Name Median PFS (Months) Median OS (Months) 5-Year OS Rate Key Approved Indications
Encorafenib + Binimetinib COLUMBUS [1] [2] 14.9 33.6 34.7% (3-yr) Unresectable/metastatic melanoma with BRAF V600E/V600K mutation [2]
Dabrafenib + Trametinib COMBI-d/v [1] 11.1 25.9 34% Metastatic NSCLC with BRAF V600E mutation [3]
Vemurafenib + Cobimetinib coBRIM [1] 12.6 22.5 31%

Recent real-world evidence and studies in other cancers reinforce its efficacy:

  • Real-World Evidence in Melanoma with Brain Metastases: A 2025 study from the Dutch Melanoma Treatment Registry showed that E+B is active in this challenging patient group. The overall response rate was 69.4%, with median overall survival of 11.9 months. Outcomes were better in patients with asymptomatic brain metastases (median OS: 20.5 months) [4].
  • Activity in Advanced NSCLC: Updated results from the phase 2 PHAROS study showed that in treatment-naïve patients with BRAF V600E-mutant metastatic NSCLC, E+B achieved a 49% probability of overall survival at 4 years, with a median OS of 47.6 months [5].

Key Experimental Protocols for Efficacy Validation

For researchers designing studies, here are the core methodologies used to generate the data above.

  • In Vitro Anti-Proliferative & Pro-Apoptotic Assays [6]

    • Cell Lines: Use BRAF-mutant (e.g., Malme3M, WM3734) and NRAS-mutant (e.g., WM1366) melanoma cell lines.
    • Dosing: Treat cells with serial dilutions of BRAF/MEK inhibitor combinations for 72 hours.
    • Proliferation Measurement: Use the MUH (4-methylumbelliferyl-heptanoate) assay. Fluorescence intensity correlates with the number of viable cells, allowing for IC50 calculation via non-linear regression in software like GraphPad Prism.
    • Apoptosis Measurement: After 72-hour treatment, fix cells and stain with propidium iodide. Use flow cytometry to quantify the subG1 fraction, which represents apoptotic cells.
  • In Vivo & Clinical Trial Endpoints [1] [2]

    • Primary Endpoints:
      • Progression-Free Survival (PFS): Time from randomization to first documented disease progression or death from any cause.
      • Overall Survival (OS): Time from randomization to death from any cause.
    • Secondary Endpoints:
      • Objective Response Rate (ORR): Proportion of patients with a predefined reduction in tumor size (complete or partial response).
      • Safety and Tolerability: Incidence and severity of adverse events, graded per Common Terminology Criteria for Adverse Events (CTCAE).

Mechanism of Action & Signaling Pathway

This compound is a MEK inhibitor, and its primary validated partnership is with the BRAF inhibitor encorafenib. This combination targets two different kinases within the MAPK signaling pathway, which is hyperactive in many cancers due to mutations [1] [3].

The diagram below illustrates how this combination blocks the MAPK pathway.

G Mutant_BRAF Mutant BRAF (e.g., V600E) MEK MEK1/2 Mutant_BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Uncontrolled Cell Proliferation & Survival Nucleus->Proliferation Drives Encorafenib Encorafenib (BRAF inhibitor) Encorafenib->Mutant_BRAF Inhibits This compound This compound (MEK inhibitor) This compound->MEK Inhibits

Safety Profile Comparison

The safety and tolerability of a regimen are critical for clinical application. E+B has a distinct adverse event profile, which is often a key differentiator when choosing between similarly efficacious regimens [1].

Adverse Event (Any Grade) Encorafenib + this compound (n=%) Dabrafenib + Trametinib (n=%) Vemurafenib + Cobimetinib (n=%)
Nausea 44% 37% 44%
Fatigue 43% 35% 38%
Diarrhea 38% 36% 61%
Vomiting 32% 31% 28%
Pyrexia 20% 58% 32%
Arthralgia 28% 29% 39%
Rash 16% 28% 42%
Photosensitivity 4% NR 35%
Increased ALT 11% 48% 27%

Key safety monitoring for E+B includes hepatotoxicity (monitor LFTs), rhabdomyolysis (monitor CPK), and hemorrhage [3].

Other Investigational this compound Combinations

Beyond its partnership with encorafenib, this compound has been explored in other combinations, though with varying success:

  • With Buparlisib (PI3K Inhibitor): A phase Ib study investigated this dual-pathway inhibition in solid tumors with RAS/RAF alterations. While promising activity was seen in RAS/BRAF-mutant ovarian cancer (12% partial response rate), continuous dosing resulted in intolerable toxicities, suggesting alternative schedules are needed [7].
  • With FOLFOX (Chemotherapy): A phase I trial in metastatic colorectal cancer found the combination had a manageable toxicity profile and some antitumor activity. The MTD of this compound was established at 45 mg orally twice daily with FOLFOX [8].

References

Binimetinib Efficacy Across Melanoma Subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Trial & Regimen Patient Population Median PFS (Months) Median OS (Months) 5-Year PFS Rate 5-Year OS Rate Primary Comparison (Hazard Ratio for PFS)

| COLUMBUS (Part 1) [1] [2] [3] | BRAF V600-mutant | 14.9 | 33.6 | 23.2% | 34.7% | vs Vemurafenib: 0.54 (95% CI 0.41-0.71) | | Encorafenib + Binimetinib | | | | | | | | Vemurafenib | BRAF V600-mutant | 7.3 | 16.9 | 10.2% | 21.4% | — | | NEMO [4] | NRAS-mutant | 2.8 | 11.0 | Not reported | Not reported | vs Dacarbazine: 0.62 (95% CI 0.47-0.80) | | This compound | | | | | | | | Dacarbazine | NRAS-mutant | 1.5 | 10.1 | Not reported | Not reported | — |

Mechanism of Action and Key Combination Rationale

This compound is an oral, selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway [5]. Its activity and value differ based on the genetic makeup of the melanoma.

  • In BRAF-Mutant Melanoma: The primary strategy is dual MAPK pathway inhibition. Combining this compound with the BRAF inhibitor encorafenib provides a more complete blockade, leading to enhanced antitumor activity, delayed onset of resistance, and reduced paradoxical activation of the pathway that causes some side effects seen with BRAF monotherapy [5] [6]. Encorafenib's long dissociation half-life is hypothesized to contribute to the combination's sustained efficacy [1] [5].
  • In NRAS-Mutant Melanoma: As no specific BRAF mutation is present, the approach is single-agent MEK inhibition with this compound. While effective compared to chemotherapy, the duration of response is generally shorter, highlighting the need for more effective strategies in this subtype [4] [7].

The diagram below illustrates the MAPK pathway and the site of action for this compound and its common combination partner, encorafenib.

melanoma_pathway MAPK Pathway and Drug Targets in Melanoma Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Proliferation & Survival ERK->Cell_Growth Mutated_BRAF Mutated BRAF (V600) Mutated_BRAF->MEK Constitutive Activation Enc_Bin Encorafenib + this compound (Combination Therapy) Enc_Bin->Mutated_BRAF Inhibits This compound This compound (Monotherapy) This compound->MEK Inhibits

Detailed Trial Designs and Patient Populations

The divergent efficacy profiles of this compound are rooted in the distinct designs and patient populations of the key phase 3 trials.

COLUMBUS Trial (BRAF-Mutant Melanoma) [1] [2]
  • Objective: To compare the efficacy of encorafenib plus this compound against vemurafenib monotherapy.
  • Methodology: A two-part, multicenter, randomized, open-label phase 3 trial. In part 1, 577 patients with locally advanced unresectable or metastatic BRAF V600E/K-mutant melanoma were randomized 1:1:1 to receive:
    • Encorafenib (450 mg once daily) + this compound (45 mg twice daily)
    • Vemurafenib (960 mg twice daily)
    • Encorafenib (300 mg once daily)
  • Key Stratification Factors: American Joint Committee on Cancer (AJCC) stage, ECOG performance status, and prior immunotherapy.
  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
NEMO Trial (NRAS-Mutant Melanoma) [4]
  • Objective: To assess the efficacy of this compound monotherapy versus dacarbazine chemotherapy.
  • Methodology: A multicenter, open-label, randomized phase 3 trial. A total of 402 patients with advanced, unresectable NRAS-mutant melanoma (AJCC stage IIIC or IV) were randomized 2:1 to receive:
    • This compound (45 mg twice daily)
    • Dacarbazine (1000 mg/m² intravenously every 3 weeks)
  • Key Stratification Factors: Disease stage, performance status, and previous immunotherapy.
  • Primary Endpoint: Progression-free survival (PFS) assessed by blinded central review.

Comparative Efficacy with Other BRAF/MEK Inhibitors

While no direct head-to-head clinical trials exist, indirect comparisons from separate studies and preclinical data can inform the relative standing of the encorafenib/binimetinib combination.

Long-Term Survival Benchmarks

A 7-year update from the COLUMBUS trial confirms the durability of response with encorafenib plus this compound [3]:

  • The 7-year PFS rate was 21.2% and the OS rate was 27.4%.
  • This indicates that a meaningful proportion of patients with advanced BRAF-mutant melanoma achieve very long-term benefit from this combination.
Preclinical Head-to-Head Comparison [8]

An in vitro study directly compared all possible pairings of three BRAF inhibitors (encorafenib, dabrafenib, vemurafenib) and three MEK inhibitors (this compound, trametinib, cobimetinib).

  • Finding: The unconventional combination of encorafenib with trametinib displayed the highest anti-proliferative and pro-apoptotic activity in both BRAF-mutant and NRAS-mutant melanoma cells.
  • Clinical Relevance: This suggests that the most effective combination in a laboratory setting may not be one of the currently approved regimens, highlighting an opportunity for future clinical research.

Safety and Tolerability Profile

The safety profile of this compound, both in combination and as a monotherapy, is characterized by manageable, on-target side effects.

  • Encorafenib + this compound (from COLUMBUS): The most common grade 3-4 adverse events included increased γ-glutamyltransferase (9%), increased creatine phosphokinase (7%), and hypertension (6%) [2]. The long-term follow-up showed no new safety signals, and the toxicity burden decreased over time [1] [6].
  • This compound Monotherapy (from NEMO): The most frequent grade 3-4 adverse events were increased creatine phosphokinase (19%) and hypertension (7%) [4].

In clinical practice, proactive management of these adverse events is essential to maintain patients on treatment and maximize clinical benefit [6].

Interpretation and Research Implications

  • For BRAF-Mutant Melanoma: The combination of encorafenib and this compound is a established, effective standard of care, supported by strong long-term overall survival data and a manageable safety profile. The 7-year survival rates provide compelling evidence for its efficacy [3].
  • For NRAS-Mutant Melanoma: This compound monotherapy represents a targeted treatment option where few exist, demonstrating a statistically significant improvement over chemotherapy. However, the modest PFS and OS gains indicate a high unmet medical need and the likelihood of rapid resistance mechanisms [4] [7].
  • Future Directions: Preclinical data suggesting the potential superiority of non-standard BRAF/MEK inhibitor pairs, like encorafenib/trametinib, warrants further clinical investigation [8]. Additionally, research continues to explore biomarkers that can predict response to this compound, such as genetic amplifications on chromosome 7q, which were associated with shorter PFS in a phase II study [7].

References

Biomarker Analysis from a Phase II Study of Binimetinib

Author: Smolecule Technical Support Team. Date: February 2026

The following data is sourced from a nonrandomized, open-label phase II study (NCT01320085) that involved 183 patients with advanced NRAS- or BRAF-mutated melanoma. Biomarker analyses were prespecified secondary and exploratory objectives of this trial [1] [2].

Analysis Area Biomarkers/Methods Assessed Key Findings
Pharmacodynamic (PD) Analysis pERK (phosphorylated ERK) and DUSP6 (Dual-specificity phosphatase 6) expression in 25 pre- and post-dose tumor sample pairs [1]. Post-dose pERK and DUSP6 expression decreased across all treatment arms, confirming MAPK pathway inhibition. No association was found between the reduction in pERK or DUSP6 levels and clinical efficacy (e.g., tumor response) [1] [2].

| Genetic Alterations | Baseline tumor molecular status was assessed. Common co-occurring genetic pathway alterations were identified [1] [2]. | BRAF-mutant tumors: Predominant alterations in CDKN2A/B, PTEN, and TRRAP. NRAS-mutant tumors: Predominant alterations in CDKN2A/B, TP53, and NOTCH2 [1] [2]. | | Exploratory Predictive Biomarkers | Identification of potential biomarkers for binimetinib efficacy [1] [2]. | Several patients with BRAF mutations had amplification of genes on chromosome 7q. These patients showed a tendency for shorter progression-free survival compared to other BRAF-mutant patients [1] [2]. |

Detailed Experimental Protocols

The phase II study implemented the following detailed methodologies for biomarker analysis [1] [2]:

  • Sample Collection: Twenty-five pairs of fresh pre- and post-dose tumor biopsies were collected from patients.
  • Pharmacodynamic Analysis:
    • pERK and DUSP6 expression levels were measured and compared between pre- and post-dose samples via immunohistochemistry (IHC) or other relevant assays to evaluate the extent of MAPK pathway inhibition.
    • Statistical analyses were performed to correlate the changes in pERK and DUSP6 levels with clinical efficacy endpoints (e.g., objective response rate, progression-free survival).
  • Genetic Analysis:
    • Baseline tumor samples underwent genetic profiling to identify mutations and copy number alterations in a panel of cancer-related genes.
    • The analysis focused on identifying common co-occurring alterations and their potential association with patient outcomes.

This compound's Mechanism and Biomarker Context

To understand the biomarkers discussed, it's helpful to see where they function. This compound is a selective, ATP-uncompetitive, allosteric inhibitor of MEK1 and MEK2. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2 [3]. The following diagram illustrates this pathway and the biomarkers analyzed.

Extracellular Signal Extracellular Signal GF Receptors GF Receptors Extracellular Signal->GF Receptors RAS RAS GF Receptors->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation pERK pERK ERK1/2->pERK DUSP6 DUSP6 pERK->DUSP6 Induces Cell Proliferation & Survival Cell Proliferation & Survival pERK->Cell Proliferation & Survival DUSP6->pERK Negative Feedback This compound This compound This compound->MEK1/2 Inhibits

In this pathway:

  • pERK is a direct marker of pathway activity downstream of MEK [1] [2].
  • DUSP6 is a phosphatase that dephosphorylates pERK, and its expression is itself induced by ERK signaling, creating a negative feedback loop [1] [2].

Interpretation of Biomarker Data

For researchers interpreting these findings, several points are crucial:

  • pERK/DUSP6 as PD Markers, Not Predictive Biomarkers: The study confirmed that reduced pERK and DUSP6 levels are a pharmacodynamic proof of target engagement. However, the lack of correlation with efficacy suggests that the degree of initial pathway inhibition alone is not a reliable predictor of patient response to this compound monotherapy [1] [2].
  • Focus on Co-alterations: The data shift the focus towards co-occurring genetic alterations (like CDKN2A/B loss or chromosome 7q amplifications) as potential modifiers of treatment efficacy and resistance mechanisms [1] [2].
  • Combination Therapy Context: The identified biomarkers may have different predictive value in the context of combination therapy. For instance, one preclinical study suggested that combining a BRAF/MEK inhibitor with an MDM2 antagonist showed synergistic effects in BRAF-mutant models [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

440.02956 Da

Monoisotopic Mass

440.02956 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

181R97MR71

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Binimetinib, in conjunction with encorafenib, is indicated for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.
Binimetinib in combination with encorafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of melanoma
Treatment of colorectal carcinoma

Livertox Summary

Encorafenib is a selective inhibitor of BRAF kinase that is used in combination with binimetinib, an inhibitor of MEK, in the therapy of metastatic and advanced malignant melanoma. Encorafenib-binimetinib combination therapy is commonly associated with transient elevations in serum aminotransferase levels during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors

NCI Cancer Drugs

Drug: Binimetinib
US Brand Name(s): Mektovi
FDA Approval: Yes
Binimetinib is approved to be used with encorafenib to treat: Melanoma that cannot be removed by surgery or has metastasized (spread to other parts of the body). It is used in patients whose disease has a certain mutation in the BRAF gene.
Binimetinib is also being studied in the treatment of other types of cancer.

Pharmacology

Binimetinib is a MEK inhibitor. MEK is an enzyme that regulates the biosynthesis of the inflammatory cytokines TNF, IL-6 and IL-1. MEK inhibitors interfere with these biosynthetic processes [L3334]. It is a chemotherapeutic agent that has anti-tumor activity [L3341], [A34270].
Binimetinib is an orally available inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with potential antineoplastic activity. Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. Inhibition of MEK1/2 prevents the activation of MEK1/2 dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling. This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE41 - Binimetini

Mechanism of Action

Binimetinib, noncompetitive with ATP, binds reversibly to and inhibits the activity of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling such as the downstream extracellular signal-related kinase (ERK) pathway. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6, and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Other CAS

606143-89-9

Absorption Distribution and Excretion

The pharmacokinetics of binimetinib was studied in healthy subjects and patients with solid tumors. After twice-daily dosing, the accumulation is 1.5-fold and the coefficient of variation (CV%) of the area under the concentration-time curve (AUC) is <40% at steady state. The systemic exposure of binimetinib is approximately dose proportional. After oral administration, at least 50% of the binimetinib dose was absorbed with a median time to maximum concentration (Tmax) of 1.6 hours. The administration of a single dose of binimetinib 45 mg with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrate, and 500 calories from fat) in healthy subjects had no effect on binimetinib exposure.
Following a single oral dose of 45 mg radiolabeled binimetinib in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine.
The geometric mean (CV%) of the apparent volume of distribution of binimetinib is 92 L (45%).
The apparent clearance (CL/F) of binimetinib is is 20.2 L/h (24%).

Metabolism Metabolites

The primary metabolic pathway is glucuronidation with UGT1A1 contributing up to 61% of the binimetinib metabolism. Other pathways of binimetinib metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain. The active metabolite M3 produced by CYP1A2 and CYP2C19 represents 8.6% of the binimetinib exposure. Following a single oral dose of 45 mg radiolabeled binimetinib, approximately 60% of the circulating radioactivity AUC in plasma was attributable to binimetinib.

Wikipedia

Binimetinib

FDA Medication Guides

MEKTOV
BINIMETINIB
TABLET;ORAL
ARRAY BIOPHARMA INC
09/12/2024

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of binimetinib is 3.5 hours (28.5%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.
2: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.
3: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.
4: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.
5: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.
6: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.
7: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.
8: Goldinger SM, Valeska Matter A, Urner-Bloch U, Narainsing J, Micaletto S, Blume I, Mangana J, Dummer R. Binimetinib in heavily pretreated patients with NRAS-mutant melanoma with brain metastases. Br J Dermatol. 2019 Aug 22. doi: 10.1111/bjd.18449. [Epub ahead of print] PubMed PMID: 31436845.
9: Bardia A, Gounder M, Rodon J, Janku F, Lolkema MP, Stephenson JJ, Bedard PL, Schuler M, Sessa C, LoRusso P, Thomas M, Maacke H, Evans H, Sun Y, Tan DSW. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations. Oncologist. 2019 Aug 8. pii: theoncologist.2019-0297. doi: 10.1634/theoncologist.2019-0297. [Epub ahead of print] PubMed PMID: 31395751.
10: Kim JW, Lee KH, Kim JW, Suh KJ, Nam AR, Bang JH, Bang YJ, Oh DY. Enhanced antitumor effect of binimetinib in combination with capecitabine for biliary tract cancer patients with mutations in the RAS/RAF/MEK/ERK pathway: phase Ib study. Br J Cancer. 2019 Aug;121(4):332-339. doi: 10.1038/s41416-019-0523-5. Epub 2019 Jul 17. PubMed PMID: 31312030; PubMed Central PMCID: PMC6738070.
11: Rosenbaum E, Kelly C, D'Angelo SP, Dickson MA, Gounder M, Keohan ML, Movva S, Condy M, Adamson T, Mcfadyen CR, Antonescu CR, Hwang S, Singer S, Qin LX, Tap WD, Chi P. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor. Oncologist. 2019 Oct;24(10):1309-e983. doi: 10.1634/theoncologist.2019-0418. Epub 2019 Jun 18. PubMed PMID: 31213500; PubMed Central PMCID: PMC6795162.
12: Sakakibara K, Tsujioka T, Kida JI, Kurozumi N, Nakahara T, Suemori SI, Kitanaka A, Arao Y, Tohyama K. Binimetinib, a novel MEK1/2 inhibitor, exerts anti-leukemic effects under inactive status of PI3Kinase/Akt pathway. Int J Hematol. 2019 Aug;110(2):213-227. doi: 10.1007/s12185-019-02667-1. Epub 2019 May 25. PubMed PMID: 31129802.
13: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.
14: van Herpen CML, Agarwala SS, Hauschild A, Berking C, Beck JT, Schadendorf D, Jansen R, Queirolo P, Ascierto PA, Blank CU, Heinrich MC, Pal RR, Derti A, Antona V, Nauwelaerts H, Zubel A, Dummer R. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma. Oncotarget. 2019 Mar 5;10(19):1850-1859. doi: 10.18632/oncotarget.26753. eCollection 2019 Mar 5. PubMed PMID: 30956763; PubMed Central PMCID: PMC6442999.
15: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.
16: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.
17: Shen Y, Crassini K, Sandhu S, Fatima N, Christopherson RI, Mulligan SP, Best OG. Dual inhibition of MEK1/2 and AKT by binimetinib and MK2206 induces apoptosis of chronic lymphocytic leukemia cells under conditions that mimic the tumor microenvironment. Leuk Lymphoma. 2019 Jul;60(7):1632-1643. doi: 10.1080/10428194.2018.1542148. Epub 2019 Jan 16. PubMed PMID: 30648436.
18: Maiti A, Naqvi K, Kadia TM, Borthakur G, Takahashi K, Bose P, Daver NG, Patel A, Alvarado Y, Ohanian M, DiNardo CD, Cortes JE, Jabbour EJ, Garcia-Manero G, Kantarjian HM, Ravandi F. Phase II Trial of MEK Inhibitor Binimetinib (MEK162) in RAS-mutant Acute Myeloid Leukemia. Clin Lymphoma Myeloma Leuk. 2019 Mar;19(3):142-148.e1. doi: 10.1016/j.clml.2018.12.009. Epub 2018 Dec 20. PubMed PMID: 30635233.
19: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.
20: Lowery MA, Bradley M, Chou JF, Capanu M, Gerst S, Harding JJ, Dika IE, Berger M, Zehir A, Ptashkin R, Wong P, Rasalan-Ho T, Yu KH, Cercek A, Morgono E, Salehi E, Valentino E, Hollywood E, O'Reilly EM, Abou-Alfa GK. Binimetinib plus Gemcitabine and Cisplatin Phase I/II Trial in Patients with Advanced Biliary Cancers. Clin Cancer Res. 2019 Feb 1;25(3):937-945. doi: 10.1158/1078-0432.CCR-18-1927. Epub 2018 Dec 18. PubMed PMID: 30563938; PubMed Central PMCID: PMC6615467.

Explore Compound Types